4-Chloro-3-ethoxyaniline
Description
BenchChem offers high-quality 4-Chloro-3-ethoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-ethoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQWIIGQFDFTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674586 | |
| Record name | 4-Chloro-3-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852854-42-3 | |
| Record name | 4-Chloro-3-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to a Key Synthetic Intermediate: 4-Chloro-3-ethoxyaniline
A Note on Chemical Identification: Initial searches for the compound 4-Chloro-3-ethoxyaniline with CAS number 852854-42-3 did not yield a positive identification in public chemical databases. This guide will instead focus on a structurally related and commercially significant compound, 4-Ethoxyaniline , also known as p-Phenetidine, which has the CAS number 156-43-4 .[1][2][3] For clarity and accuracy, this whitepaper will detail the properties, synthesis, and applications of 4-Ethoxyaniline. A comparative discussion on the potential characteristics of the originally named compound, 4-Chloro-3-ethoxyaniline, will be included based on established principles of organic chemistry.
Section 1: Introduction to 4-Ethoxyaniline (p-Phenetidine)
4-Ethoxyaniline is an aromatic organic compound with the chemical formula C₈H₁₁NO.[2][3][4] It is a derivative of aniline, featuring an ethoxy group (-OCH₂CH₃) at the para (4-) position of the benzene ring.[1] This compound is a colorless to reddish-brown liquid that can darken upon exposure to air and light.[2] It serves as a versatile intermediate in the synthesis of a wide range of commercially important products, including dyes, pharmaceuticals, and other specialty chemicals.[2][4]
Table 1: Physicochemical Properties of 4-Ethoxyaniline
| Property | Value |
| CAS Number | 156-43-4[1][3] |
| Molecular Formula | C₈H₁₁NO[2][3][4] |
| Molecular Weight | 137.18 g/mol [1][3] |
| Appearance | Colorless to reddish-brown liquid[2] |
| Melting Point | 2-5 °C |
| Boiling Point | 250-254 °C[2] |
| Density | 1.065 g/mL at 25 °C |
| Refractive Index | 1.559 at 20 °C |
Section 2: Synthesis of Substituted Anilines
The synthesis of substituted anilines like 4-ethoxyaniline and the hypothetical 4-chloro-3-ethoxyaniline typically involves the reduction of the corresponding substituted nitrobenzene. This is a fundamental transformation in industrial organic chemistry.
A common synthetic route for 4-chloroaniline involves the catalytic hydrogenation of p-chloronitrobenzene using a catalyst like Raney nickel.[5] This reaction is typically carried out in a solvent such as ethanol under hydrogen pressure.[5]
Conceptual Synthesis of 4-Chloro-3-ethoxyaniline:
A plausible laboratory-scale synthesis for 4-Chloro-3-ethoxyaniline would likely start from a commercially available precursor such as 2-chloro-5-nitrophenol. The synthesis could proceed via the following conceptual steps:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of 2-chloro-5-nitrophenol would be deprotonated with a suitable base (e.g., sodium hydroxide or potassium carbonate) and then reacted with an ethylating agent like ethyl iodide or diethyl sulfate to form 4-chloro-3-ethoxynitrobenzene.
-
Reduction of the Nitro Group: The nitro group of the resulting 4-chloro-3-ethoxynitrobenzene would then be reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a Palladium, Platinum, or Nickel catalyst) or by using a metal-acid system like tin and hydrochloric acid.
Caption: Conceptual synthetic workflow for 4-Chloro-3-ethoxyaniline.
Section 3: Spectroscopic Characterization
The structural elucidation of substituted anilines relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected Spectroscopic Data for 4-Chloro-3-ethoxyaniline:
-
¹H NMR: The proton NMR spectrum would be expected to show a triplet and a quartet for the ethyl group protons. The aromatic region would display signals corresponding to the three protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the chloro, ethoxy, and amino substituents.
-
¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the two carbons of the ethyl group and the six carbons of the aromatic ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.
-
IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O and C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).
For comparison, spectroscopic data for the related compound, 3-ethoxyaniline, is publicly available and shows characteristic peaks for the ethoxy and amino-substituted benzene ring.[6]
Section 4: Applications in Research and Drug Development
Substituted anilines are crucial building blocks in the pharmaceutical and agrochemical industries. The presence of halogen and alkoxy groups on the aniline ring can significantly influence the biological activity of the resulting molecules.
Established Applications of Related Compounds:
-
4-Ethoxyaniline (p-Phenetidine): This compound is a known intermediate in the synthesis of pharmaceuticals and dyes.[2][4] It is a metabolite of the drugs phenacetin and bucetin.[2]
-
4-Chloroaniline: This is a key intermediate in the production of various pesticides, drugs, and dyes.[7]
Potential Applications of 4-Chloro-3-ethoxyaniline:
The unique substitution pattern of 4-chloro-3-ethoxyaniline makes it an attractive scaffold for medicinal chemistry. The combination of a chloro group (which can modulate lipophilicity and metabolic stability) and an ethoxy group (which can participate in hydrogen bonding) on an aniline core provides a template for designing molecules with specific biological targets. Chloro-containing compounds are prevalent in FDA-approved drugs, highlighting the importance of this functional group in drug design.[8][9]
Caption: Role of substituted anilines as intermediates in various industries.
Section 5: Safety and Handling
Substituted anilines, as a class of compounds, should be handled with care due to their potential toxicity.
General Safety Precautions for Anilines:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[10][11] Avoid breathing dust, fumes, or vapors.[11] Prevent contact with skin, eyes, and clothing.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]
-
First Aid:
-
Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[10][11]
-
Skin Contact: Wash off immediately with plenty of soap and water.[10] Remove contaminated clothing.[10]
-
Eye Contact: Rinse cautiously with water for several minutes.[10][11] Remove contact lenses if present and easy to do.[10][11]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[10][11]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Store locked up.[10][11]
Many chloroanilines are classified as toxic and may have other health hazards, including the potential to cause cancer.[12] 4-Ethoxyaniline is also classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[2][13]
References
- 4-Chloro-3-methoxyaniline - SAFETY DATA SHEET. (2012-07-05).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-30).
- 4-Chloro-3-ethoxyaniline - MySkinRecipes.
- Optimizing Synthesis with 4-Chloro-3-methoxyaniline: A Chemical Manufacturer's Perspective - NINGBO INNO PHARMCHEM CO.,LTD.
- Safety data sheet - CPAChem. (2024-01-17).
- Sourcing 4-Chloro-3-methoxyaniline: A Key Intermediate for Chemical Innovation. (2025-11-01).
- 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem.
- 4-Chloroaniline 103500 - Safety Data Sheet.
- The Chemical Versatility of 4-Ethoxyaniline: From Dyes to Potential Pharmaceutical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD.
- p-Phenetidine - Wikipedia.
- 4-Chloroaniline synthesis - ChemicalBook.
- 4-Ethoxyaniline 0.98 p-Phenetidine - Sigma-Aldrich.
- 4-ethoxyaniline - 156-43-4, C8H11NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20).
- p-Phenetidine (4-Ethoxyaniline) - Advent Chembio.
- 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019-07-01).
- 4-Chloroaniline | C6H6ClN | MD Topology | NMR | X-Ray.
- 156-43-4 Phenetidine C8H11NO, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem.
- 3-Ethoxyaniline(621-33-0) 1H NMR spectrum - ChemicalBook.
Sources
- 1. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Phenetidine - Wikipedia [en.wikipedia.org]
- 3. p-Phenetidine (4-Ethoxyaniline) | Advent [adventchembio.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Ethoxyaniline(621-33-0) 1H NMR [m.chemicalbook.com]
- 7. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. cpachem.com [cpachem.com]
An In-Depth Technical Guide to 4-Chloro-3-ethoxyaniline: A Key Intermediate in Modern Chemistry
This guide provides a comprehensive technical overview of 4-Chloro-3-ethoxyaniline, a substituted aniline that serves as a critical building block in various sectors, most notably in pharmaceutical research and development. We will delve into its fundamental chemical properties, logical synthesis pathways, and its significant role as a precursor to advanced therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular and Physicochemical Profile
4-Chloro-3-ethoxyaniline, also known by its IUPAC name (4-chloro-3-ethoxyphenyl)amine, is an aromatic amine whose structural features—a chloro group and an ethoxy group on the aniline ring—make it a versatile reagent for organic synthesis.[1] These substitutions influence the reactivity of the aromatic ring and the nucleophilicity of the amino group, allowing for its strategic incorporation into more complex molecules.
| Property | Value for 4-Chloro-3-ethoxyaniline | Comparative Data |
| Molecular Formula | C₈H₁₀ClNO[1][2] | - |
| Molecular Weight | 171.6 g/mol [1] | - |
| CAS Number | 852854-42-3[1][2] | - |
| Appearance | No data available (likely a solid or liquid) | 4-Chloro-3-methoxyaniline: White/off-white powder.[3] 4-Chloroaniline: White or pale yellow solid.[4] |
| Melting Point | No data available | 4-Chloro-3-methoxyaniline: 78 - 81 °C.[3] 4-Chloroaniline: 69.5 °C.[4] |
| Boiling Point | No data available | 4-Ethoxyaniline: 250 °C.[5] 4-Chloroaniline: 232.2 °C.[6] |
| Solubility | No data available | 4-Chloroaniline is soluble in organic solvents and hot water, with limited solubility in cold water.[6] |
Strategic Synthesis of 4-Chloro-3-ethoxyaniline
The most logical and widely practiced method for synthesizing substituted anilines is the reduction of the corresponding nitroaromatic compound. This transformation is efficient, high-yielding, and a cornerstone of industrial organic synthesis. The synthesis of 4-Chloro-3-ethoxyaniline follows this trusted pathway, starting from its nitro precursor, 4-chloro-3-ethoxy-1-nitrobenzene.
Synthesis Workflow Diagram
The diagram below illustrates the straightforward, single-step reduction process.
Caption: A diagram of the catalytic hydrogenation workflow.
Self-Validating Experimental Protocol
This protocol is based on established methods for the reduction of nitroaromatic compounds. The successful synthesis is validated by the consumption of the starting material (monitored by Thin Layer Chromatography) and the isolation of a product with the expected molecular weight.
Objective: To synthesize 4-Chloro-3-ethoxyaniline via catalytic hydrogenation of 4-chloro-3-ethoxy-1-nitrobenzene.
Materials:
-
4-chloro-3-ethoxy-1-nitrobenzene (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (approx. 1-5 mol%)
-
Ethanol (or Methanol), reagent grade
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration setup (e.g., Buchner funnel with Celite or filter paper)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions. Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove any residual oxygen.
-
Charging the Reactor: To the reactor vessel, add 4-chloro-3-ethoxy-1-nitrobenzene. Add a sufficient volume of ethanol to fully dissolve the starting material and create a stirrable slurry with the catalyst.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Causality Note: Pd/C is a highly efficient and reusable catalyst for hydrogenation. It provides a high surface area for the reaction to occur, significantly increasing the reaction rate.
-
Sealing and Purging: Seal the reactor. Purge the system again with inert gas before introducing hydrogen. This step is critical to prevent the formation of explosive mixtures of hydrogen and air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi, but this may require optimization). Begin stirring and heat the reaction mixture to a moderate temperature (e.g., 40-60 °C). Expertise Insight: The reaction is exothermic. Monitoring the temperature and hydrogen uptake is crucial. A drop in pressure indicates hydrogen consumption and reaction progress.
-
Reaction Monitoring: The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by taking a small aliquot (after safely depressurizing and purging the reactor) and analyzing it via Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product. Trustworthiness Check: Complete removal of the pyrophoric palladium catalyst is essential for safety and product purity.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The remaining residue is the crude 4-Chloro-3-ethoxyaniline.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if a higher purity is required for subsequent applications.
Application in Drug Development: A Precursor to Hepatitis B and D Entry Inhibitors
A significant and high-value application of 4-Chloro-3-ethoxyaniline is in the synthesis of inhibitors targeting the Sodium Taurocholate Co-transporting Polypeptide (NTCP).
The Role of NTCP in Viral Hepatitis
NTCP (gene symbol SLC10A1) is a protein primarily found on the surface of liver cells (hepatocytes). Its main physiological role is to transport bile acids from the blood into the liver.[7][8] However, this protein has been identified as the high-affinity entry receptor for both the Hepatitis B Virus (HBV) and its satellite, the Hepatitis D Virus (HDV).[7][9] The virus essentially hijacks NTCP to gain entry into hepatocytes, initiating infection.[10] Therefore, blocking this interaction with a small molecule inhibitor is a promising therapeutic strategy to prevent viral entry and treat chronic HBV and HDV infections.[9]
Mechanism of NTCP Inhibition
The diagram below outlines the mechanism of HBV entry and how NTCP inhibitors intervene.
Caption: HBV entry via NTCP and its blockage by an inhibitor.
Role of 4-Chloro-3-ethoxyaniline in Synthesizing Inhibitors
Substituted anilines are crucial starting materials for creating libraries of potential drug candidates. In the context of NTCP inhibitors, 4-Chloro-3-ethoxyaniline can be used to synthesize novel benzamide analogues.[11] The amino group of the aniline is readily acylated by a substituted benzoic acid or acyl chloride to form a stable amide bond, which is a common structural motif in many approved drugs.
The specific chloro and ethoxy substituents on the aniline ring provide a unique electronic and steric profile that can be fine-tuned to optimize the molecule's binding affinity to the NTCP receptor, as well as its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Other Industrial Applications
Beyond its critical role in pharmaceuticals, 4-Chloro-3-ethoxyaniline is also a valuable intermediate in other chemical industries:
-
Dye and Pigment Synthesis: Like many anilines, it serves as a precursor in the manufacturing of azo dyes and pigments used in textiles and printing inks.[2] The amino group can be diazotized and coupled with other aromatic compounds to produce vibrant and stable colorants.
-
Agrochemicals: The molecule can be incorporated into the structure of certain herbicides and pesticides, where the substituted aniline moiety is essential for the compound's biological activity.[2]
Safety and Handling Protocols
Disclaimer: A specific Material Safety Data Sheet (MSDS) for 4-Chloro-3-ethoxyaniline (CAS 852854-42-3) is not widely available. The following guidelines are based on safety data for structurally analogous compounds such as 4-Chloro-3-methoxyaniline and 4-Chloroaniline.[3][4] This information should be used as a general guide, and a comprehensive risk assessment should be performed before handling this chemical.
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, use a certified respirator.
-
-
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, or vapors.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[3]
-
Store locked up or in an area accessible only to qualified personnel.
-
-
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Do not induce vomiting.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Conclusion
4-Chloro-3-ethoxyaniline is a strategically important chemical intermediate with a well-defined molecular structure and formula. Its value is particularly evident in the field of drug discovery, where it serves as a key building block for the synthesis of novel NTCP inhibitors, offering a modern therapeutic approach for chronic Hepatitis B and D. While its direct physical properties are not extensively documented, its synthesis is achievable through robust and well-understood chemical reductions. Proper handling, guided by the safety profiles of analogous compounds, is essential for its safe and effective use in research and manufacturing.
References
-
4-Chloro-3-ethylaniline | C8H10ClN | CID 20714347 . PubChem, National Center for Biotechnology Information. [Link]
-
4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692 . PubChem, National Center for Biotechnology Information. [Link]
-
Discovery of a novel sodium taurocholate cotransporting polypeptide (NTCP) inhibitor: Design, synthesis, and anti-proliferative activities . European Journal of Medicinal Chemistry. [Link]
-
4-Chloro-3-ethoxyaniline . MySkinRecipes. [Link]
-
4-CHLORO-2-ETHOXY-1-NITROBENZENE price & availability . MOLBASE. [Link]
-
Discovery of a novel sodium taurocholate cotransporting polypeptide (NTCP) inhibitor: Design, synthesis, and anti-proliferative activities | Request PDF . ResearchGate. [Link]
-
4-Ethoxyaniline | C8H11NO | CID 9076 . PubChem, National Center for Biotechnology Information. [Link]
-
4-Chloroaniline | ClC6H4NH2 | CID 7812 . PubChem, National Center for Biotechnology Information. [Link]
-
4-Chloro-3-methylaniline | C7H8ClN | CID 23536 . PubChem, National Center for Biotechnology Information. [Link]
-
4-Chloroaniline | Solubility of Things . Solubility of Things. [Link]
-
4-ethoxyaniline - 156-43-4, C8H11NO, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]
-
4-CHLOROANILINE . Ataman Kimya. [Link]
-
Multitasking Na+/Taurocholate Cotransporting Polypeptide (NTCP) as a Drug Target for HBV Infection: From Protein Engineering to Drug Discovery . MDPI. [Link]
-
Effect of mTOR inhibitors on sodium taurocholate cotransporting polypeptide (NTCP) function in vitro . Frontiers in Pharmacology. [Link]
-
Taurochotine Drug Design as Sodium Taurocholate Co-Transporting Polypeptide (NTCP) Inhibitor for HBV Treatment, in Silico Approach . Scholars Middle East Publishers. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 4-Chloro-3-ethoxyaniline [myskinrecipes.com]
- 3. 4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Effect of mTOR inhibitors on sodium taurocholate cotransporting polypeptide (NTCP) function in vitro [frontiersin.org]
- 9. Discovery of a novel sodium taurocholate cotransporting polypeptide (NTCP) inhibitor: Design, synthesis, and anti-proliferative activities [ccspublishing.org.cn]
- 10. Taurochotine Drug Design as Sodium Taurocholate Co-Transporting Polypeptide (NTCP) Inhibitor for HBV Treatment, in Silico Approach | Scholars Middle East Publishers [saudijournals.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Chloro-3-ethoxyaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-ethoxyaniline is a substituted aromatic amine that serves as a crucial building block in the synthesis of a variety of organic molecules. Its unique structure, featuring a chloro, an ethoxy, and an amino group on a benzene ring, imparts specific reactivity that makes it a valuable intermediate in the pharmaceutical, agrochemical, and dye industries. This guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 4-Chloro-3-ethoxyaniline, along with insights into its synthesis and applications, to support researchers and professionals in its effective and safe utilization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Chloro-3-ethoxyaniline is essential for its handling, application in synthesis, and for analytical purposes. While experimental data for some properties are limited, a combination of available information and predicted values provides a detailed profile of this compound.
| Property | Value | Source |
| CAS Number | 852854-42-3 | [1][2] |
| Molecular Formula | C₈H₁₀ClNO | [1][2] |
| Molecular Weight | 171.6 g/mol | [1][2] |
| Appearance | Predicted: Solid | Inferred from related compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Predicted to be soluble in organic solvents such as methanol and DMSO. | Inferred from related compounds[3] |
Chemical Reactivity and Synthesis
The chemical behavior of 4-Chloro-3-ethoxyaniline is dictated by the interplay of its three functional groups. The amino group is a nucleophilic site and can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation. The electron-donating ethoxy group and the electron-withdrawing chloro group influence the reactivity of the aromatic ring in electrophilic substitution reactions.
Synthesis Pathway
A common synthetic route to 4-Chloro-3-ethoxyaniline likely involves the reduction of a corresponding nitroaromatic precursor. This widely used industrial method for preparing anilines offers high yields and purity.
Caption: A potential synthetic pathway for 4-Chloro-3-ethoxyaniline.
Experimental Protocol: Synthesis via Reduction of a Nitroaromatic Precursor
This protocol describes a general method for the synthesis of substituted anilines by the reduction of the corresponding nitro compound.
Materials:
-
1-Chloro-2-ethoxy-4-nitrobenzene
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a suspension of iron powder in a mixture of ethanol and water.
-
Add a small amount of concentrated hydrochloric acid to activate the iron.
-
Heat the mixture to reflux.
-
Add a solution of 1-Chloro-2-ethoxy-4-nitrobenzene in ethanol dropwise to the refluxing mixture.
-
After the addition is complete, continue refluxing until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution.
-
Filter the mixture to remove the iron salts.
-
Extract the filtrate with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude 4-Chloro-3-ethoxyaniline by column chromatography or recrystallization.
Spectral Analysis
Spectral data is crucial for the identification and characterization of 4-Chloro-3-ethoxyaniline. While experimental spectra for this specific compound are not widely available, predicted data and analysis of related compounds can provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the ethoxy group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), and the amino group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro, ethoxy, and amino substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be characteristic of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Chloro-3-ethoxyaniline is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain of the ethoxy group, C=C stretching of the aromatic ring, and C-O and C-Cl stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (171.6 g/mol ). The fragmentation pattern will likely involve the loss of the ethoxy group, the chloro atom, and other characteristic fragments of substituted anilines. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for chlorine-containing fragments.
Applications in Research and Drug Development
4-Chloro-3-ethoxyaniline is a key intermediate in the synthesis of various target molecules in different industries.
-
Dyes and Pigments: It is used in the manufacturing of azo dyes and pigments for textiles and printing inks.[2][4] Its structure allows for the formation of stable and colored compounds.[2]
-
Pharmaceuticals: As a substituted aniline, it serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The functional groups on the molecule can be modified to create compounds with desired biological activities.
-
Agrochemicals: It is also employed in the production of certain pesticides and herbicides.
Caption: Key application areas of 4-Chloro-3-ethoxyaniline.
Safety and Handling
Due to the lack of a specific Material Safety Data Sheet (MSDS) for 4-Chloro-3-ethoxyaniline, safety precautions should be based on data for structurally similar compounds, such as 4-chloroaniline and other substituted anilines. These compounds are generally toxic and require careful handling.
Potential Hazards:
-
Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[5]
-
Irritation: May cause skin and eye irritation.[6]
-
Carcinogenicity: Some chloroanilines are considered to be possibly carcinogenic to humans.[5]
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[7]
-
Handling: Avoid breathing dust, vapor, mist, or gas. Do not ingest. Wash thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes.[6]
-
If inhaled: Move to fresh air.[6]
-
If swallowed: Immediately call a poison center or doctor.[7]
Conclusion
4-Chloro-3-ethoxyaniline is a versatile chemical intermediate with significant potential in various fields, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals. While a comprehensive set of experimental data for this specific compound is not yet available, this guide provides a detailed overview based on existing information and predictions for related structures. Researchers and professionals should exercise caution and adhere to strict safety protocols when handling this compound, drawing guidance from the safety profiles of similar anilines. Further research to fully characterize the physical, chemical, and toxicological properties of 4-Chloro-3-ethoxyaniline will be invaluable for its broader and safer application.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Synthesis with 4-Chloro-3-methoxyaniline: A Chemical Manufacturer's Perspective. [Link]
-
CPAchem. (2024, January 17). Safety data sheet. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Chloroaniline. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. [Link]
-
PubChem. 4-Ethoxyaniline. [Link]
-
PubChem. 4-Chloro-3-methoxyaniline. [Link]
-
Pauluhn, J. (2001). Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. Inhalation Toxicology, 13(10), 891-910. [Link]
-
SIELC Technologies. 4-Chloroaniline. [Link]
-
HMDB. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391). [Link]
-
MySkinRecipes. 4-Chloro-3-ethoxyaniline. [Link]
-
MySkinRecipes. 4-Chloro-3-ethoxyaniline. [Link]
-
The Department of Chemistry, UWI, Mona, Jamaica. The IR Spectrum of 4-chloroaniline. [Link]
-
PubChem. 4-Chloro-3-methylaniline. [Link]
-
PubChem. 4-Chloroaniline. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 100 MHz, chcl3, predicted) (NP0007559). [Link]
-
EPA. method 8131 aniline and selected derivatives by gas chromatography. [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
ResearchGate. Mass fragmentation pattern for complexes 1-4. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
SpectraBase. 4-chloro-3-ethoxyisoquinoline - Optional[FTIR] - Spectrum. [Link]
-
Merck Millipore. HPLC Application Note: USP method - 4-Chloroaniline using Purospher STAR columns. [Link]
-
ATAMAN CHEMICALS. 4-CHLOROANILINE. [Link]
-
PubChem. 3-Ethoxyaniline. [Link]
-
RSC Publishing. Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. [Link]
-
University of California, Davis. Table of Characteristic IR Absorptions. [Link]
- Google Patents.
-
RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
-
NIST. Benzenamine, 4-ethoxy-. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 4-Chloro-3-ethoxyaniline [myskinrecipes.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. cpachem.com [cpachem.com]
Introduction: The Critical Role of Solubility in Process Chemistry
An In-Depth Technical Guide to the Solubility of 4-Chloro-3-ethoxyaniline in Common Organic Solvents
4-Chloro-3-ethoxyaniline is a substituted aniline that serves as a valuable intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and specialized dyes.[1][2] Its molecular architecture, featuring an aromatic ring substituted with a chloro, an ethoxy, and an amino group, provides a versatile scaffold for synthetic transformations. However, the successful execution of these syntheses—from reaction kinetics to purification and final formulation—is fundamentally governed by the compound's solubility in various organic media.
For the process chemist or drug development professional, a comprehensive understanding of solubility is not merely academic; it is a cornerstone of process optimization, enabling rational solvent selection for reactions, efficient purification via crystallization, and the development of stable formulations. This guide provides a deep dive into the theoretical principles governing the solubility of 4-Chloro-3-ethoxyaniline, a robust experimental protocol for its quantitative determination, and a predictive analysis of its behavior in common organic solvents.
Physicochemical Profile and Its Influence on Solubility
The solubility behavior of 4-Chloro-3-ethoxyaniline is dictated by its molecular structure (Figure 1). The key functional groups and their contributions to intermolecular forces are:
-
Amino Group (-NH₂): This is a polar group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). This feature is a primary driver of solubility in protic and other hydrogen-bond-accepting solvents.
-
Ethoxy Group (-OCH₂CH₃): The ether linkage introduces polarity and a hydrogen bond acceptor site (the oxygen atom). While the ethyl chain adds some nonpolar character, the overall effect of the ethoxy group is an enhancement of polarity compared to a simple alkyl group.
-
Chloro Group (-Cl): As an electronegative atom, chlorine introduces a dipole moment, contributing to the molecule's overall polarity and enabling dipole-dipole interactions.
-
Aromatic Ring: The benzene ring is inherently nonpolar and can participate in π-π stacking and van der Waals interactions, favoring solubility in nonpolar aromatic solvents.
The molecule thus possesses a mixed character: a polar "head" (amino and ethoxy groups) and a larger, more nonpolar "body" (the substituted benzene ring). This duality suggests that its solubility will be highly dependent on the specific nature of the solvent.
Caption: Chemical Structure of 4-Chloro-3-ethoxyaniline.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" provides a foundational qualitative tool for predicting solubility.[3] This means substances with similar intermolecular forces are more likely to be miscible. A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from nonpolar van der Waals forces.
-
δP (Polar): Energy from polar dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonding.[4]
Two substances are likely to be soluble if their HSP values are close, meaning the distance (Ra) between them in the three-dimensional Hansen space is small.[5] While the specific HSP values for 4-Chloro-3-ethoxyaniline are not published, we can predict its solubility based on the properties of common solvents.
Predicted Solubility in Common Organic Solvents
The following table provides a qualitative prediction of the solubility of 4-Chloro-3-ethoxyaniline. These predictions are based on the structural analysis and theoretical principles discussed. Note: This table is for guidance and should be validated by experimental measurement as described in the following section.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | These solvents are strong hydrogen bond donors and acceptors, readily interacting with the compound's amino and ethoxy groups. The relatively small alkyl chains do not significantly hinder solvation. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors and engage in strong dipole-dipole interactions.[6][7] Their polarity is well-matched to the solute, though the lack of hydrogen bond donation may slightly limit solubility compared to protic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are weakly polar and can engage in dipole-dipole interactions with the C-Cl bond of the solute. Their ability to solvate the highly polar amino group is limited, resulting in moderate solubility. |
| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic rings of these solvents can interact favorably with the benzene ring of the solute via π-π stacking. However, their nonpolar nature makes them poor solvents for the polar functional groups. |
| Nonpolar | Hexane, Heptane | Low | These aliphatic hydrocarbon solvents only interact through weak van der Waals forces. The energy required to break the solute-solute interactions (especially hydrogen bonds) is not compensated by solute-solvent interactions. |
A Validated Protocol for Quantitative Solubility Determination
To move beyond prediction, quantitative measurement is essential. The isothermal equilibrium method, often referred to as the shake-flask method, is a robust and widely accepted technique.[8][9] The principles of this method are aligned with international standards such as the OECD Guideline 105 for testing chemicals, which ensures reliability and reproducibility.[10][11][12]
Core Principle
The method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature until the solution reaches saturation (equilibrium). The concentration of the solute in the clear, saturated supernatant is then measured using a suitable analytical technique.
Required Materials and Equipment
-
High-purity 4-Chloro-3-ethoxyaniline
-
Analytical grade organic solvents
-
Thermostatic shaker or orbital incubator capable of maintaining temperature ±0.5 °C
-
Analytical balance (±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of 4-Chloro-3-ethoxyaniline to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point is to add ~100 mg of solid to 5 mL of each test solvent.
-
Equilibration: Place the sealed vials in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at successive time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to rest in the thermostatic bath for several hours to allow the excess solid to settle. This step is crucial to avoid aspirating solid particles during sampling.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. The filter removes any remaining microscopic particles. Causality Check: Using a filter of a material compatible with the solvent (e.g., PTFE for most organic solvents) is critical to prevent contamination or filter degradation.
-
Quantification: Dilute the filtered sample to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample using a validated analytical method, such as HPLC-UV. The presence of the aromatic ring provides a strong chromophore suitable for UV detection.
-
Calculation: The solubility (S), typically expressed in mg/mL or mol/L, is calculated from the measured concentration, taking into account the dilution factor.
Caption: Experimental workflow for solubility determination.
Logical Framework: From Structure to Application
The practical application of solubility data is rooted in a logical progression from the molecule's fundamental properties. Understanding these relationships is key to troubleshooting and process innovation.
Caption: Logical relationships in solubility science.
Conclusion
While comprehensive public data on the solubility of 4-Chloro-3-ethoxyaniline is limited, a robust predictive framework can be established based on its molecular structure and the principles of intermolecular forces. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar aliphatic solvents. This guide provides the theoretical foundation and a detailed, validated experimental protocol required for researchers to quantitatively determine the solubility in any solvent system of interest. Such empirical data is indispensable for the efficient and scalable use of this important chemical intermediate in research and development.
References
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
-
Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
-
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Hansen Solubility. (n.d.). HSP for Beginners. Retrieved from [Link]
-
Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-methoxyaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis with 4-Chloro-3-methoxyaniline: A Chemical Manufacturer's Perspective. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-methylaniline. Retrieved from [Link]
-
Peter Huber Kältemaschinenbau AG. (n.d.). Solubility determination and crystallization. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Chloroaniline. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Chloro-3-ethoxyaniline. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Chloro-3-ethoxyaniline [myskinrecipes.com]
- 3. Solvent Miscibility Table [sigmaaldrich.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. filab.fr [filab.fr]
- 11. oecd.org [oecd.org]
- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
IUPAC name and synonyms for 4-Chloro-3-ethoxyaniline
An In-depth Technical Guide to 4-Chloro-3-ethoxyaniline
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-3-ethoxyaniline, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's properties, synthesis, and applications. We will delve into its chemical identity, synthesis protocols, reactivity, and critical safety considerations, grounding all information in established scientific principles and authoritative data.
Core Chemical Identity and Nomenclature
4-Chloro-3-ethoxyaniline is a substituted aromatic amine whose structural characteristics—a chloro group and an ethoxy group on the aniline ring—make it a versatile precursor in various synthetic applications.
IUPAC Name and Synonyms
-
Systematic IUPAC Name : 4-Chloro-3-ethoxyaniline
-
Common Synonyms : (4-chloro-3-ethoxyphenyl)amine[1]
Key Chemical Identifiers
A summary of the essential identifiers for 4-Chloro-3-ethoxyaniline is presented in the table below. These identifiers are crucial for unambiguous documentation, procurement, and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 852854-42-3 | [1][2] |
| Molecular Formula | C₈H₁₀ClNO | [1][2] |
| Molecular Weight | 171.62 g/mol | [2] |
| MDL Number | MFCD11053831 | [2] |
Physicochemical Properties and Handling
The physical state and solubility of 4-Chloro-3-ethoxyaniline dictate its handling and storage requirements. While specific experimental data for this exact compound is sparse, properties can be inferred from closely related analogues like 4-Chloro-3-methoxyaniline.
-
Appearance : Expected to be a white to off-white or brown crystalline solid, similar to its methoxy analogue.[3]
-
Solubility : Its structure suggests moderate solubility in nonpolar organic solvents and limited solubility in water.
-
Storage : For optimal stability, the compound should be stored in a dry, sealed container at 2-8°C, protected from light.[2]
Synthesis and Purification: A Validated Protocol
While multiple synthetic routes may exist, a common and reliable method for preparing substituted anilines is the catalytic reduction of the corresponding nitro compound. This approach is widely documented for analogous structures and offers high yields and purity.[4][5][6]
Causality of the Synthetic Choice
The choice of catalytic hydrogenation of 4-chloro-3-ethoxynitrobenzene is based on its efficiency and selectivity. The nitro group is readily reduced to an amine under standard hydrogenation conditions (e.g., using catalysts like Palladium on carbon or Platinum) without affecting the chloro or ethoxy substituents on the aromatic ring. This method is a cornerstone of industrial and laboratory synthesis for its reliability and scalability.
Experimental Protocol: Catalytic Hydrogenation
Objective: To synthesize 4-Chloro-3-ethoxyaniline from 4-chloro-3-ethoxynitrobenzene.
Materials:
-
4-chloro-3-ethoxynitrobenzene (starting material)
-
Palladium on Carbon (Pd/C, 10% w/w), or alternative catalyst like Pt/C
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (for filtration)
Procedure:
-
Reactor Setup : In a hydrogenation vessel (e.g., a Parr shaker), dissolve 4-chloro-3-ethoxynitrobenzene in a suitable solvent like ethanol.
-
Catalyst Addition : Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Hydrogenation : Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen (typically 3-4 atm) and begin vigorous agitation.
-
Reaction Monitoring : The reaction is exothermic. Monitor the temperature and pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by checking for the disappearance of the starting material.
-
Catalyst Removal : Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Isolation : Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 4-Chloro-3-ethoxyaniline.
Synthesis Workflow Diagram
Caption: Figure 1: Synthesis & Purification Workflow.
Chemical Reactivity and Core Applications
The utility of 4-Chloro-3-ethoxyaniline stems from the combined electronic effects of its substituents. The nucleophilic amino group is the primary site of reaction, while the electron-donating ethoxy group and the electron-withdrawing chloro group modulate the reactivity of the aromatic ring, making it a highly adaptable reagent.
Key Applications
This compound is primarily used as a versatile intermediate in several industrial sectors.
-
Dyes and Pigments : It is a crucial building block for synthesizing azo dyes and pigments, especially for disperse dyes used in textiles and printing inks.[2] Its structure allows for the creation of stable colorants with excellent fastness properties through diazotization and coupling reactions.[2]
-
Pharmaceuticals : As a substituted aniline, it serves as a valuable starting material in the synthesis of active pharmaceutical ingredients (APIs).[2] The presence of chlorine is a common feature in many FDA-approved drugs, making chloro-anilines attractive scaffolds for drug discovery programs aimed at developing novel therapeutics.[7][8]
-
Agrochemicals : The molecule is also employed in the development of pesticides and herbicides, where the substituted aniline core can be incorporated into larger, biologically active molecules.[2]
Application Pathway Diagram
Caption: Figure 2: Major Application Pathways.
Safety, Handling, and Toxicology
Substituted anilines, particularly chlorinated ones, require careful handling due to their potential toxicity. The following information is based on data for closely related compounds like 4-chloroaniline and should be treated as a guideline. Always consult the specific Material Safety Data Sheet (MSDS) for 4-Chloro-3-ethoxyaniline before handling.
Hazard Identification (based on analogous compounds)
-
Acute Toxicity : Toxic if swallowed, in contact with skin, or if inhaled.[9][10]
-
Skin Sensitization : May cause an allergic skin reaction.[9]
-
Carcinogenicity : May cause cancer (classification for 4-chloroaniline).[9]
-
Environmental Hazard : Very toxic to aquatic life with long-lasting effects.[9]
Recommended Handling and Protective Measures
-
Engineering Controls : Always work in a well-ventilated area, preferably under a chemical fume hood.[9]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[10][11]
-
Hygiene : Wash hands and skin thoroughly after handling.[9][10] Do not eat, drink, or smoke in the work area.[10] Contaminated work clothing should not be allowed out of the workplace.[9]
First Aid Procedures
-
Inhalation : Move the person to fresh air. If breathing has stopped, apply artificial respiration and seek immediate medical attention.[9]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. Call a physician.[9]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[9]
-
Ingestion : If swallowed, give two glasses of water to drink. Do NOT induce vomiting. Seek immediate medical attention.[9][10]
References
- 1. scbt.com [scbt.com]
- 2. 4-Chloro-3-ethoxyaniline [myskinrecipes.com]
- 3. 4-Chloro-3-methoxyaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-Ethoxyaniline Hydrochloride|CAS 637-56-9 [benchchem.com]
- 5. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 6. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. cpachem.com [cpachem.com]
Navigating the Labyrinth: A Senior Scientist's Guide to the Material Safety Data Sheet of 4-Chloro-3-ethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and drug development, a profound understanding of the chemical entities we handle is not merely a regulatory formality but a cornerstone of scientific integrity and personal safety. This guide provides an in-depth review of the material safety data sheet (MSDS), now globally standardized as the Safety Data Sheet (SDS), for 4-Chloro-3-ethoxyaniline. As a senior application scientist, my objective is to move beyond a cursory reading of sections, and instead, to instill a deep, causal understanding of the "why" behind each safety recommendation and procedural step. We will dissect the likely hazards of this specific molecule by drawing upon data from structurally analogous compounds, thereby constructing a robust framework for its safe handling and application.
Deconstructing the Molecule: Hazard Identification from First Principles
Aromatic amines, as a class, are recognized for their potential to be absorbed through the skin and to cause health effects, including carcinogenicity and mutagenicity.[1][2][3] The chloro- and ethoxy- substitutions will influence the molecule's lipophilicity and metabolic pathways, which are critical determinants of its toxicokinetics.
Inferred Hazard Classification:
Based on data for analogous compounds, 4-Chloro-3-ethoxyaniline should be treated with extreme caution and is likely to be classified as:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[4][5][6]
-
Skin Sensitization: May cause an allergic skin reaction.[4][5][6]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4][5][6]
This conservative approach is a self-validating system; by assuming a higher hazard profile in the absence of specific data, we build in a margin of safety.
The Laboratory Citadel: Engineering Controls and Personal Protective Equipment (PPE)
The primary directive in handling any potentially hazardous chemical is to minimize exposure. This is achieved through a multi-layered defense, beginning with engineering controls and culminating in personal protective equipment.
Engineering Controls: The First Line of Defense
-
Ventilation: All work with 4-Chloro-3-ethoxyaniline must be conducted in a certified chemical fume hood.[4][7] This is non-negotiable. The causality is simple: a fume hood provides a physical barrier and actively removes airborne particulates and vapors, preventing inhalation, the most direct route of exposure.
-
Designated Work Area: Establish a clearly marked and restricted area for handling this compound. This prevents cross-contamination of common laboratory spaces.
Personal Protective Equipment: The Last Barrier
Your PPE is your final and most personal line of defense. Its selection and use should be meticulous.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | Aromatic amines can be absorbed through the skin.[1] The glove material must be impermeable to the compound. Always check the manufacturer's glove compatibility chart. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles. |
| Lab Coat | A buttoned, long-sleeved lab coat. | Provides a removable barrier to protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required if work is performed in a fume hood. | In the event of a spill or ventilation failure, a respirator with an appropriate cartridge for organic vapors and particulates may be necessary. |
The Sanctity of the Protocol: Safe Handling, Storage, and Disposal
A cavalier attitude has no place in a research environment. Adherence to a well-defined protocol is paramount.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The fume hood sash should be at the lowest practical height.
-
Weighing: If weighing the solid, do so in the fume hood on a disposable weigh boat. This minimizes the risk of generating airborne dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood.
-
Post-Handling: After use, decontaminate the work area with an appropriate solvent. Remove gloves and wash hands thoroughly with soap and water.[4][7]
Storage:
-
Store 4-Chloro-3-ethoxyaniline in a tightly sealed, clearly labeled container.
-
Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
A locked cabinet or a designated, restricted area is recommended.[4][7]
Disposal:
-
All waste containing 4-Chloro-3-ethoxyaniline must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.[4][7]
When the Unexpected Occurs: Emergency Procedures and First Aid
Preparedness is key to mitigating the consequences of an accidental exposure.
Emergency Response Workflow:
Caption: Emergency Response Workflow for Accidental Exposure.
First-Aid Measures:
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][10] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[9][10] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11] |
Toxicological Insights: Understanding the Health Hazards
The primary health concerns with aromatic amines are their potential for acute toxicity and long-term carcinogenic effects.[1][2][3]
Mechanism of Toxicity (Inferred):
Aromatic amines can be metabolized in the liver to reactive intermediates that can bind to DNA and other macromolecules, leading to cellular damage and mutations. This is the underlying principle for their potential carcinogenicity. The presence of the chlorine atom may enhance this effect.
Acute Effects:
-
Exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[12] Symptoms include headache, dizziness, and a bluish discoloration of the skin and lips.[12]
Chronic Effects:
-
Prolonged or repeated exposure may damage the liver and kidneys.[12]
-
The most significant long-term risk is the potential for cancer.[4][5][6]
Conclusion: A Culture of Safety
The safe handling of 4-Chloro-3-ethoxyaniline, and indeed any chemical in a research setting, is not merely about following a set of rules. It is about cultivating a culture of safety that is grounded in a deep understanding of the chemical's properties and potential hazards. By treating this compound with the respect it deserves, and by diligently applying the principles outlined in this guide, we can ensure that our pursuit of scientific advancement does not come at the cost of our health and well-being.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- NIOSH - CDC. (n.d.). First Aid Procedures for Chemical Hazards.
- Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET.
- ACS Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Aarti Industries. (2021, October 15). 106-47-8_GPS_4-Chloroaniline (CL-4: PUBLIC).
- Thermo Fisher Scientific. (2012, July 5). 4-Chloro-3-methoxyaniline - SAFETY DATA SHEET.
- SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines.
- TRADESAFE. (2024, August 8). First Aid Treatment Steps for Chemical Safety.
- CPAChem. (2024, January 17). Safety data sheet.
- Loba Chemie. (n.d.). 4-Chloroaniline 103500 - Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 4-Chloroaniline.
- Thermo Fisher Scientific. (2010, May 24). SAFETY DATA SHEET.
- OXFORD LAB FINE CHEM LLP. (n.d.). material safety data sheet - 4-chloro aniline 98%.
- Quadrasperse. (2014, June 10). SAFETY DATA SHEET.
- Ministry of Health. (2019, May 28). First Aid - Chemical Poisoning.
- Hazardous Chemical Information System (HCIS). (n.d.). Details.
- Ossila. (2023, August 16). 4-Chloro-3-fluoroaniline - SAFETY DATA SHEET.
- Loba Chemie. (2016, May 18). 4-CHLOROANILINE FOR SYNTHESIS MSDS CAS-No.: 106-47-8 MSDS.
- CymitQuimica. (n.d.). 4-Ethoxyaniline.
- TCI Chemicals. (2025, September 1). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Greenergy. (2020, December). Safety Data Sheet ULSDiesel.
- Redox. (2022, October 16). Safety Data Sheet Phosphonates PBTC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. lobachemie.com [lobachemie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. trdsf.com [trdsf.com]
- 11. First Aid - Chemical Poisoning [moh.gov.sa]
- 12. aarti-industries.com [aarti-industries.com]
A Technical Guide to High-Purity 4-Chloro-3-ethoxyaniline: From Sourcing to Quality Control
For researchers, medicinal chemists, and professionals in drug development, the quality of starting materials is paramount. This guide provides an in-depth technical overview of 4-Chloro-3-ethoxyaniline, a key building block in the synthesis of various high-value molecules. We will explore its commercial availability, discuss potential synthetic and purification strategies, and detail rigorous analytical methodologies for ensuring high purity, a critical factor for successful research and development.
Introduction to 4-Chloro-3-ethoxyaniline
4-Chloro-3-ethoxyaniline, with the molecular formula C₈H₁₀ClNO, is a substituted aniline that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a chloro group and an ethoxy group on the aniline ring, provides a unique combination of electronic and steric properties that are leveraged in the development of pharmaceuticals, agrochemicals, and specialized dyes and pigments.[2] The precise positioning of these functional groups allows for regioselective reactions, making it a valuable precursor for complex molecular architectures. In the context of drug discovery, chloro-containing compounds are integral to a significant portion of FDA-approved drugs, highlighting the importance of halogenated intermediates like 4-Chloro-3-ethoxyaniline.[3][4]
Commercial Sourcing and Availability
High-purity 4-Chloro-3-ethoxyaniline is available from a select number of chemical suppliers who specialize in research chemicals and biochemicals. When sourcing this compound, it is crucial to consider not only the listed purity but also the supplier's quality control documentation, such as a Certificate of Analysis (CoA).
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Santa Cruz Biotechnology | 852854-42-3 | C₈H₁₀ClNO | 171.6 g/mol | Offered as a biochemical for research purposes.[1] |
| MySkinRecipes | 852854-42-3 | C₈H₁₀ClNO | 171.62 g/mol | Primarily listed as an intermediate for azo dyes and pigments.[2] |
| CHIRALEN | 852854-42-3 | C₈H₁₀ClNO | - | Research and development supplier. |
Note: The availability and specifications of 4-Chloro-3-ethoxyaniline may vary. It is recommended to contact suppliers directly for the most current information.
For comparison, the closely related compound, 4-Chloro-3-methoxyaniline, is more widely available from suppliers such as TCI America, Simson Pharma, and NINGBO INNO PHARMCHEM CO.,LTD., often with purities of 98% or higher.[5][6][7] This suggests that the synthesis and purification of such substituted anilines are well-established processes.
Synthetic Pathways and Considerations
While specific, detailed synthetic procedures for 4-Chloro-3-ethoxyaniline are not abundant in readily available literature, a common and effective method for the synthesis of substituted anilines is the reduction of the corresponding nitro compound. A plausible synthetic route would involve the catalytic hydrogenation of 1-chloro-2-ethoxy-4-nitrobenzene.
A process for a similar compound, 4-chloro-2,5-dimethoxyaniline, involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene using hydrogen gas with a platinum-on-carbon (Pt/C) catalyst in a solvent like xylene at elevated temperatures and pressures.[8] This approach can be adapted for the synthesis of 4-Chloro-3-ethoxyaniline.
Key considerations for synthesis include:
-
Catalyst Selection: Palladium or platinum on carbon are common choices for nitro group reductions. The choice of catalyst can influence reaction kinetics and selectivity.
-
Reaction Conditions: Temperature, pressure, and solvent must be carefully optimized to ensure complete conversion and minimize side reactions.
-
Workup Procedure: After the reaction, the catalyst is typically removed by filtration, and the product is isolated from the solvent. An aqueous workup may be necessary to remove any inorganic byproducts.
Purification to High-Purity Grade
Achieving high purity is critical for applications in drug development, where even trace impurities can have significant impacts on biological activity and safety. The primary impurities in synthesized 4-Chloro-3-ethoxyaniline are likely to be unreacted starting material, isomeric byproducts, and products of side reactions. A multi-step purification strategy is often necessary.
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is crucial and should be determined experimentally. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of the crude 4-Chloro-3-ethoxyaniline in a variety of solvents (e.g., ethanol, methanol, isopropanol, toluene, hexanes, and mixtures thereof) at room temperature and at their boiling points.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Flash Chromatography
For non-crystalline products or when recrystallization is ineffective, flash chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.
Experimental Protocol: Flash Chromatography
-
Stationary Phase: Prepare a column packed with silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product is loaded onto the top of the column.
-
Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the desired product from its impurities.
-
Elution: Pass the mobile phase through the column under positive pressure, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Chloro-3-ethoxyaniline.
The following diagram illustrates a general workflow for the purification of synthesized 4-Chloro-3-ethoxyaniline.
Caption: Purification workflow for 4-Chloro-3-ethoxyaniline.
Analytical Methods for Purity Assessment
Rigorous analytical testing is essential to confirm the identity and purity of 4-Chloro-3-ethoxyaniline. A combination of chromatographic and spectroscopic techniques should be employed. For pharmaceutical development, a purity of ≥99.5% as determined by HPLC is often a requirement.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for quantifying the purity of non-volatile compounds.[9]
Experimental Protocol: HPLC Analysis
-
Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is typically suitable.[9]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol.[9]
-
Detection: A Diode Array Detector (DAD) or a UV detector set at an appropriate wavelength (e.g., 254 nm) can be used.[9]
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase and dilute it to a concentration of approximately 0.1 mg/mL for injection.[9]
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It provides both retention time data for quantification and mass spectral data for structural confirmation.[10][11]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[9]
-
Column: A capillary column with a non-polar or medium-polarity stationary phase.
-
Carrier Gas: Helium or hydrogen is commonly used.[9]
-
Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: The identity of the main peak can be confirmed by comparing its mass spectrum to a reference library. Purity is assessed by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative purity assessment.[9]
Experimental Protocol: NMR Analysis
-
Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[9]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.[9]
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The purity can be evaluated by comparing the integrals of the signals corresponding to the main compound with those of any impurities. The presence of unexpected signals may indicate the presence of impurities.[9]
| Analytical Technique | Principle | Information Provided | Common Use |
| HPLC | Differential partitioning between stationary and mobile phases.[9] | Quantitative purity, detection of non-volatile impurities. | Primary method for purity assessment. |
| GC-MS | Separation of volatile compounds followed by mass-based detection.[9] | Quantitative purity, identification of volatile impurities, structural confirmation. | Orthogonal method to HPLC for purity confirmation. |
| NMR | Magnetic properties of atomic nuclei.[9] | Detailed structural information, qualitative and quantitative purity assessment. | Structural elucidation and confirmation. |
The following diagram illustrates a typical analytical workflow for the quality control of high-purity 4-Chloro-3-ethoxyaniline.
Caption: Analytical workflow for quality control.
Safety and Handling
Substituted anilines should be handled with care, as they can be toxic if swallowed, in contact with skin, or if inhaled.[12] They may also cause serious eye irritation and skin sensitization.[13] It is essential to handle 4-Chloro-3-ethoxyaniline in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and handling procedures.
Conclusion
High-purity 4-Chloro-3-ethoxyaniline is a valuable chemical intermediate with significant potential in drug discovery and other areas of chemical synthesis. Ensuring its purity is a critical step that requires careful sourcing, potentially multi-step purification, and rigorous analytical characterization. By employing the strategies and methodologies outlined in this guide, researchers and drug development professionals can be confident in the quality of their starting materials, paving the way for more reliable and reproducible scientific outcomes.
References
-
Optimizing Synthesis with 4-Chloro-3-methoxyaniline: A Chemical Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Safety data sheet - CPAChem. CPAChem. [Link]
-
Sourcing 4-Chloro-3-methoxyaniline: A Key Intermediate for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
4-Chloro-3-ethoxyaniline - MySkinRecipes. MySkinRecipes. [Link]
-
The Chemical Versatility of 4-Ethoxyaniline: From Dyes to Potential Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
4-Chloroaniline 103500 - Safety Data Sheet. Labkem. [Link]
-
4-CHLOROANILINE FOR SYNTHESIS MSDS CAS-No.: 106-47-8 MSDS - Loba Chemie. Loba Chemie. [Link]
-
4-ethoxyaniline - 156-43-4, C8H11NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Link]
-
Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed. PubMed. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692 - PubChem. PubChem. [Link]
-
method 8131 aniline and selected derivatives by gas chromatography - EPA. EPA. [Link]
-
4-Chloroaniline - analysis - Analytice. Analytice. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. PubMed Central. [Link]
- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. PubMed. [Link]
-
4-Chloroaniline, purified by s | 477222-1G | SIGMA-ALDRICH - Lab Supplies. Scientific Laboratory Supplies. [Link]
-
A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. [Link]
-
How can I remove color from my reaction product? - Biotage. Biotage. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 4-Chloro-3-ethoxyaniline [myskinrecipes.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 4-Chloro-3-methoxyaniline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. 4-Chloro-3-methoxyaniline 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Chloroaniline - analysis - Analytice [analytice.com]
- 12. fishersci.com [fishersci.com]
- 13. cpachem.com [cpachem.com]
A Comprehensive Technical Guide to the Synthesis of 4-Chloro-3-ethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Anilines
4-Chloro-3-ethoxyaniline is a valuable substituted aniline that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its unique substitution pattern, featuring a chlorine atom and an ethoxy group on the aniline ring, makes it a versatile building block in the pharmaceutical, agrochemical, and dye industries.[1][2] The presence of these functional groups allows for a wide range of chemical transformations, enabling the construction of complex molecules with desired biological or chemical properties.[1] In the pharmaceutical sector, chloro-containing compounds are integral to a significant number of FDA-approved drugs, highlighting the importance of intermediates like 4-Chloro-3-ethoxyaniline in drug discovery and development.[3] This guide provides an in-depth exploration of the foundational literature and synthetic pathways for the preparation of 4-Chloro-3-ethoxyaniline, with a focus on practical, efficient, and chemoselective methodologies.
Core Synthesis Strategy: A Two-Step Approach
The most logical and widely applicable synthetic route to 4-Chloro-3-ethoxyaniline involves a two-step sequence. This strategy begins with the formation of a nitroaromatic precursor, which is then subjected to a selective reduction of the nitro group to yield the target aniline. This approach is favored due to the ready availability of starting materials and the high efficiency of the individual transformations.
Caption: Overall two-step synthesis strategy for 4-Chloro-3-ethoxyaniline.
Part 1: Synthesis of the Nitroaromatic Precursor: 4-Chloro-3-ethoxy-1-nitrobenzene
The key intermediate for the synthesis of 4-Chloro-3-ethoxyaniline is 4-chloro-3-ethoxy-1-nitrobenzene. This precursor is most efficiently prepared via a Williamson ether synthesis, a robust and well-established method for forming ethers.[4][5]
Reaction Pathway: Williamson Ether Synthesis
The synthesis starts from the commercially available 4-chloro-3-nitrophenol. This phenol is deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an ethylating agent, such as ethyl bromide or ethyl iodide, in an SN2 reaction to form the desired ether.[5]
Caption: Williamson ether synthesis of 4-chloro-3-ethoxy-1-nitrobenzene.
Experimental Protocol: Williamson Ether Synthesis
The following is a generalized, yet detailed, protocol for the synthesis of 4-chloro-3-ethoxy-1-nitrobenzene based on the principles of the Williamson ether synthesis.[6][7][8]
Materials:
-
4-Chloro-3-nitrophenol
-
Ethyl bromide (or ethyl iodide)
-
Sodium hydroxide (or potassium carbonate)
-
Acetone (or Dimethylformamide - DMF)
-
Water
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
6M Hydrochloric acid
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrophenol in a suitable solvent such as acetone or DMF.
-
Add a stoichiometric amount of a base, such as sodium hydroxide or potassium carbonate, to the solution. Stir the mixture at room temperature until the phenol is completely deprotonated to form the corresponding phenoxide. Gentle heating may be applied to facilitate dissolution.[6]
-
Alkylation: To the stirred solution, add a slight excess (1.1-1.2 equivalents) of the ethylating agent (e.g., ethyl bromide).
-
Heat the reaction mixture to reflux and maintain the temperature for several hours (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid has formed, filter it off.
-
Pour the filtrate into a separatory funnel containing water and extract the product with diethyl ether.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-chloro-3-ethoxy-1-nitrobenzene.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Summary:
| Parameter | Condition | Rationale |
| Base | NaOH, K₂CO₃ | Strong enough to deprotonate the phenol, but mild enough to avoid side reactions. |
| Solvent | Acetone, DMF | Polar aprotic solvents that facilitate the SN2 reaction. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Work-up | Aqueous extraction | To remove inorganic salts and unreacted starting materials. |
Part 2: Chemoselective Reduction of the Nitro Group
The final and critical step in the synthesis of 4-Chloro-3-ethoxyaniline is the selective reduction of the nitro group in 4-chloro-3-ethoxy-1-nitrobenzene. The primary challenge in this step is to achieve complete reduction of the nitro group without affecting the chloro and ethoxy functionalities on the aromatic ring. Several methods are available for this transformation, with catalytic hydrogenation being one of the most efficient and clean options.[9][10][11]
Reaction Pathway: Catalytic Hydrogenation
Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst to reduce the nitro group to an amine. This method is highly chemoselective and generally produces high yields of the desired product with minimal side reactions.[12][13]
Caption: Catalytic hydrogenation of 4-chloro-3-ethoxy-1-nitrobenzene.
Experimental Protocol: Catalytic Hydrogenation
The following protocol outlines a general procedure for the catalytic hydrogenation of 4-chloro-3-ethoxy-1-nitrobenzene.
Materials:
-
4-Chloro-3-ethoxy-1-nitrobenzene
-
Palladium on carbon (Pd/C, 5% or 10%) or Platinum on carbon (Pt/C)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas source
-
Parr hydrogenator or a similar hydrogenation apparatus
Procedure:
-
Setup: In a pressure-resistant hydrogenation vessel (e.g., a Parr bottle), dissolve 4-chloro-3-ethoxy-1-nitrobenzene in a suitable solvent like ethanol or ethyl acetate.
-
Carefully add the catalyst (typically 1-5 mol% of Pd/C) to the solution. The catalyst should be handled with care as it can be pyrophoric.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Hydrogenation: Purge the system with an inert gas (e.g., nitrogen or argon) to remove air, and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Agitate the mixture vigorously (e.g., by shaking or stirring) at room temperature or with gentle heating.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-Chloro-3-ethoxyaniline.
-
Purification: The product can be purified by recrystallization or column chromatography if necessary.
Alternative Reduction Methods:
While catalytic hydrogenation is a preferred method, other chemical reduction methods can also be employed, especially if hydrogenation equipment is not available. These methods often involve the use of metals in acidic or neutral media.[14][15][16][17]
| Reagent System | Conditions | Advantages | Disadvantages |
| Fe / Acetic Acid | Reflux | Inexpensive, effective | Requires stoichiometric amounts of iron, acidic work-up |
| SnCl₂ / HCl | Room Temp. or gentle heat | Mild conditions | Stoichiometric tin salts produced as waste |
| Sodium Sulfide (Na₂S) | Aqueous solution, heat | Can be selective | Can produce sulfur-containing byproducts |
| Zinc / NH₄Cl | Aqueous media, Room Temp. | Green, mild conditions | Requires stoichiometric zinc |
Conclusion
The synthesis of 4-Chloro-3-ethoxyaniline is a well-defined process that relies on two fundamental organic transformations: Williamson ether synthesis and the reduction of a nitroaromatic compound. By carefully selecting the appropriate reagents and reaction conditions, high yields of the target molecule can be achieved. The methodologies presented in this guide are robust and can be adapted for both laboratory-scale synthesis and larger-scale production. As a key intermediate, the efficient synthesis of 4-Chloro-3-ethoxyaniline is crucial for the continued development of new pharmaceuticals, agrochemicals, and dyes.
References
-
Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective reductions of nitroaromatics in water at room temperature. Organic Letters, 16(1), 98–101. [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis with 4-Chloro-3-methoxyaniline: A Chemical Manufacturer's Perspective. Retrieved from [Link]
-
Schenker, E., & Schenker, E. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and environmental microbiology, 65(6), 2317–2323. [Link]
-
Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective reductions of nitroaromatics in water at room temperature. Organic letters, 16(1), 98–101. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 4-Ethoxyaniline: From Dyes to Potential Pharmaceutical Intermediates. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Schenker, E., & Schenker, E. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317–2323. [Link]
-
Sourcing 4-Chloro-3-methoxyaniline: A Key Intermediate for Chemical Innovation. (2025, November 1). Retrieved from [Link]
-
Chemoselective nitro reduction and hydroamination using a single iron catalyst. (2016). Chemical Science. [Link]
-
G, P., S, S., & P, S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European journal of medicinal chemistry, 223, 113642. [Link]
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2025, August 10). ResearchGate. Retrieved from [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds. (1996).
-
Hydrogenation of 4-nitrochlorobenzene catalysed by cobalt nanoparticles supported on nitrogen-doped activated carbon. (n.d.). Catalysis Science & Technology. [Link]
- Rav, L., et al. (2019). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
-
Synthesis and polymerization studies of several chloro and cyano epoxides. (n.d.). Retrieved from [Link]
-
Synthesis and application of functional polychloroanilines. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. (n.d.). MDPI. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). RWTH Publications. [Link]
-
Catalytic hydrogenation of 4‐nitrostyrolene. a) Schematic routes of NS... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and application of KM‐type reactive dyes containing 2‐ethoxy‐4‐chloro‐s‐triazine. (n.d.). ResearchGate. Retrieved from [Link]
-
Trends in the synthesis and application of some reactive dyes: A review. (2023). CORE. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. Hydrogenation of 4-nitrochlorobenzene catalysed by cobalt nanoparticles supported on nitrogen-doped activated carbon - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 12. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature [organic-chemistry.org]
- 15. Chemoselective reductions of nitroaromatics in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.ed.ac.uk [research.ed.ac.uk]
An In-Depth Technical Guide to the Chemical Reactivity Profile of 4-Chloro-3-ethoxyaniline
Prepared by: Gemini, Senior Application Scientist
Introduction: A Strategic Intermediate in Modern Synthesis
4-Chloro-3-ethoxyaniline, a substituted aromatic amine, represents a cornerstone intermediate in the synthesis of a diverse array of complex organic molecules. Its unique structural arrangement, featuring an aniline core modified with a chloro, an ethoxy, and an amino group, provides a nuanced reactivity profile that is highly valued by researchers in drug development, agrochemical synthesis, and materials science. This guide offers an in-depth exploration of the electronic and steric factors governing its chemical behavior, detailed protocols for its key transformations, and insights into its practical applications.
The strategic importance of 4-Chloro-3-ethoxyaniline lies in its capacity to serve as a versatile scaffold. The amino group is a primary handle for diazotization, acylation, and alkylation reactions, while the aromatic ring itself is subject to electrophilic substitution, guided by the collective influence of its substituents. This trifecta of reactive sites allows for controlled, sequential modifications, making it an ideal building block for constructing molecules with specific pharmacological or chromophoric properties.[1] Its utility is particularly pronounced in the creation of azo dyes and pigments, where the aniline moiety is fundamental to forming stable, vibrant colorants.[1]
Physicochemical Properties
A foundational understanding of a reagent begins with its physical properties, which dictate handling, storage, and reaction conditions.
| Property | Value | Source |
| CAS Number | 852854-42-3 | [2] |
| Molecular Formula | C₈H₁₀ClNO | [2] |
| Molecular Weight | 171.62 g/mol | [1][2] |
| Appearance | Typically a solid powder | Inferred from related anilines |
| Storage | 2-8°C, sealed, dry, light-proof | [1] |
Core Reactivity: The Interplay of Electronic and Steric Effects
The reactivity of the 4-Chloro-3-ethoxyaniline ring is a classic case study in substituent effects in electrophilic aromatic substitution. The outcome of any reaction is dictated by the electronic push-and-pull of the amino, ethoxy, and chloro groups.
-
Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. It is strongly ortho, para-directing.
-
Ethoxy Group (-OC₂H₅): Similar to the amino group, the oxygen's lone pairs are delocalized into the ring, making it another strong activating, ortho, para-directing substituent.
-
Chloro Group (-Cl): The chloro group exhibits a dual nature. It is deactivating through the inductive effect (electronegativity pulling electron density from the ring) but is ortho, para-directing due to resonance (lone pairs on chlorine can be donated to the ring).
The combined effect is a highly activated aromatic system. The primary directing influence comes from the most powerful activating groups, the amino and ethoxy substituents. Electrophilic attack will be preferentially directed to the positions ortho and para to them, specifically positions 2, 5, and 6. Steric hindrance from the ethoxy group may influence the regioselectivity between these positions.
Caption: Directing effects of substituents on the aromatic ring.
Key Synthetic Transformations
The utility of 4-Chloro-3-ethoxyaniline is realized through several key classes of reactions.
Diazotization: The Gateway to Versatility
The conversion of the primary amino group to a diazonium salt is arguably the most powerful transformation for this class of compounds. The resulting diazonium salt is a highly versatile intermediate that can be converted into a wide range of functional groups.[3] The reaction involves treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid, at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[3][4]
Caption: General workflow for the diazotization of anilines.
Causality: This protocol is designed to ensure the complete formation of the diazonium salt while minimizing its decomposition. The use of a strong acid is crucial for generating the active nitrosating agent, and the low temperature is essential for the stability of the diazonium product.[5]
-
Preparation: Suspend 4-Chloro-3-ethoxyaniline (1.0 equivalent) in an aqueous solution of hydrochloric acid (approx. 3 equivalents) in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Cooling: Cool the suspension to 0–5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the addition.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold water. Add this solution dropwise to the stirred aniline suspension, ensuring the temperature does not rise above 5 °C.[5]
-
Reaction Monitoring: The reaction is typically complete shortly after the addition is finished. The presence of a slight excess of nitrous acid can be confirmed using starch-iodide paper (which will turn blue).
-
Immediate Use: The resulting pale-yellow solution of the diazonium salt is unstable and should be used immediately in the subsequent synthetic step (e.g., azo coupling or Sandmeyer reaction).[3]
N-Acylation: Protection and Functionalization
Acylation of the amino group, typically through reaction with an acyl chloride or anhydride, converts the basic amine into a neutral amide. This has two primary benefits:
-
Protection: The resulting acetamide is a much less powerful activating group than the amine. This moderation is crucial for preventing over-reaction or undesired side reactions (like oxidation) during subsequent electrophilic substitutions.
-
Directing Group Modification: The acetamido group is still ortho, para-directing but provides more steric bulk, which can influence the regioselectivity of further reactions.
For certain reactions like Friedel-Crafts acylation, protection of the amino group is mandatory. The lone pair on the nitrogen of an unprotected aniline acts as a Lewis base, reacting with and deactivating the Lewis acid catalyst (e.g., AlCl₃).[6]
Causality: This procedure converts the highly basic amino group into a less basic amide. Acetic anhydride is the acylating agent, and sodium acetate acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.[7]
-
Dissolution: Dissolve 4-Chloro-3-ethoxyaniline (1.0 equivalent) in a mixture of water and concentrated HCl. Stir until a clear solution of the hydrochloride salt is formed.[7]
-
Acylation: To the stirred solution, add acetic anhydride (1.1 equivalents).
-
Buffering: Immediately add a pre-prepared solution of sodium acetate (approx. 1.5 equivalents) in water.[7]
-
Precipitation: A white precipitate of N-(4-chloro-3-ethoxyphenyl)acetamide should form. Cool the mixture in an ice bath to maximize product recovery.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from a solvent like ethanol/water.[6]
N-Alkylation
Direct alkylation of the amino group with alkyl halides can be performed to yield secondary or tertiary amines. However, these reactions can be difficult to control, often resulting in a mixture of mono-, di-, and even quaternary ammonium salts.[8] Reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized to favor the desired product.[8][9]
Safety and Handling: A Critical Overview
Substituted anilines, particularly chlorinated ones, require careful handling due to their potential toxicity. While specific data for 4-Chloro-3-ethoxyaniline is limited, data from the closely related 4-chloroaniline serves as a critical reference.
Core Hazards:
-
Toxicity: Chloroanilines are toxic if swallowed, in contact with skin, or if inhaled.[10] They can cause cyanosis and methemoglobinemia.
-
Carcinogenicity: 4-chloroaniline is classified as a substance that may cause cancer (Carcinogenicity Category 1A or 1B) and is listed as a Group 2B carcinogen (possibly carcinogenic to humans).[10][11]
-
Skin Sensitization: May cause an allergic skin reaction.[10][12]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[10]
GHS Hazard Information (based on 4-chloroaniline)
| Pictogram | GHS Code | Hazard Statement |
| 💀 | GHS06 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[10] |
| हेल्थ हज़ार्ड | GHS08 | H350: May cause cancer.[10] |
| ❗ | GHS07 | H317: May cause an allergic skin reaction.[10] |
| पर्यावरण | GHS09 | H410: Very toxic to aquatic life with long lasting effects.[10] |
Handling and Storage Recommendations
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[14][15] Store locked up.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]
Conclusion
4-Chloro-3-ethoxyaniline is a synthetically valuable intermediate whose reactivity is governed by a well-understood but complex interplay of electronic and steric factors. Its activated aromatic ring and versatile amino group provide multiple avenues for functionalization. A thorough understanding of its reactivity profile, coupled with stringent adherence to safety protocols, enables chemists to effectively leverage this compound in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance dyes. The protocols and principles outlined in this guide serve as a foundation for the rational design and safe execution of synthetic routes involving this important chemical building block.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Synthesis with 4-Chloro-3-methoxyaniline: A Chemical Manufacturer's Perspective.
- Sigma-Aldrich. SAFETY DATA SHEET.
- CPAChem. Safety data sheet.
- Thermo Fisher Scientific. 4-Chloro-3-methoxyaniline - SAFETY DATA SHEET.
- Sciencelab.com. material safety data sheet - 4-chloro aniline 98%.
- Benchchem. Application Notes and Protocols: Diazotization Reactions of 4-Chloro-2-fluoro-3-methoxyaniline.
- Labbox. 4-Chloroaniline 103500 - Safety Data Sheet.
- PubChem. 4-Chloro-3-methoxyaniline.
- Thermo Fisher Scientific. 14 - SAFETY DATA SHEET.
- Organic Syntheses Procedure. (70 mL) - is added during 45 min with stirring and cooling (ice-bath; 0–5°C) while.
- Benchchem. optimization of reaction conditions for Friedel-Crafts acylation of p-chloroaniline.
- MySkinRecipes. 4-Chloro-3-ethoxyaniline.
- PubChem. 4-Chloroaniline.
- Al-Howsaway, H. O. M., Fathallab, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2007(10), 579-581.
- Organic Syntheses Procedure. N-ETHYL-p-CHLOROANILINE.
- Ataman Kimya. 4-CHLOROANILINE.
- CymitQuimica. 4-Ethoxyaniline.
- ChemSynthesis. 4-ethoxyaniline.
- Santa Cruz Biotechnology. 4-Chloro-3-ethoxyaniline.
- Ataman Kimya. Unlocking Vibrant Colors: The Role of 4-Ethoxyaniline in Dye Synthesis.
- ChemicalBook. 4-Chloroaniline(106-47-8) 1H NMR spectrum.
- SpectraBase. 4-chloro-3-ethoxyisoquinoline - Optional[FTIR] - Spectrum.
- SpectraBase. 4-chloro-3-ethoxyisoquinoline - Optional[13C NMR] - Chemical Shifts.
- Santa Cruz Biotechnology. 4-Chloro-3-fluoroaniline - SAFETY DATA SHEET.
- PubChem. 4-Chloro-3-methylaniline.
- Google Patents. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
- Wikipedia. 4-Chloroaniline.
- Organic Chemistry Portal. Diazotisation.
- ResearchGate. What is the best method for bis-alkylation of electron-rich, aromatic secondary amine with chloro- or bromoacetonitrile?.
- NJ.gov. 4-CHLOROANILINE HAZARD SUMMARY.
- PubChem. 4-Ethoxyaniline.
- International Journal of Pharmaceutical Sciences and Research. Applications of Green Chemistry in Organic Synthesis.
- Google Patents. US20170073303A1 - Solvent medium for diazotization reaction.
- Google Patents. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- Sigma-Aldrich. 4-Ethoxyaniline 0.98 p-Phenetidine.
- Phys.org. Reactions for making widely used aniline compounds break norms of synthesis.
Sources
- 1. 4-Chloro-3-ethoxyaniline [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. cpachem.com [cpachem.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. nj.gov [nj.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Chloro-3-ethoxyaniline as a Precursor
Abstract
This document provides a comprehensive guide for the synthesis of azo dyes utilizing 4-Chloro-3-ethoxyaniline as the primary aromatic amine precursor. Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo (–N=N–) groups.[1][2] Their synthesis is a cornerstone of color chemistry, typically involving a two-stage process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich substrate.[3][4] The specific substituents on the aromatic precursors, such as the chloro and ethoxy groups in 4-Chloro-3-ethoxyaniline, are instrumental in defining the final dye's chromatic properties, stability, and fastness. These application notes are designed for researchers in organic synthesis, materials science, and drug development, offering detailed mechanistic insights and validated laboratory protocols.
Scientific Foundation: The Chemistry of Azo Dye Synthesis
The synthesis of an azo dye is a classic example of electrophilic aromatic substitution. The overall process is logically divided into two distinct, sequential chemical transformations: Diazotization and Azo Coupling.
Step 1: Diazotization of 4-Chloro-3-ethoxyaniline
Diazotization is the conversion of the primary amino group (-NH₂) of 4-Chloro-3-ethoxyaniline into a highly reactive diazonium salt (–N₂⁺Cl⁻). This transformation is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[5][6]
Causality of Experimental Conditions:
-
Low Temperature (0–5 °C): This is the most critical parameter of the diazotization step. Arenediazonium salts are notoriously unstable at higher temperatures and can decompose violently, releasing nitrogen gas.[6] Maintaining a temperature at or below 5 °C ensures the integrity of the diazonium intermediate for the subsequent coupling reaction.
-
Acidic Medium: A strong acid serves two purposes: it reacts with sodium nitrite to generate the necessary nitrous acid and it dissolves the parent amine by protonating the amino group, preventing unwanted side reactions.[7]
The resulting 4-chloro-3-ethoxybenzenediazonium chloride is a potent, yet transient, electrophile ready for the coupling stage.
Step 2: The Azo Coupling Reaction
The diazonium salt generated in situ acts as a weak electrophile that readily attacks an electron-rich aromatic nucleus, known as the coupling component.[4][8] This electrophilic aromatic substitution reaction forms the stable azo bridge (–N=N–) that defines the dye.
Common Coupling Components Include:
-
Phenols and Naphthols (e.g., 2-Naphthol)
-
Aromatic Amines (e.g., N,N-dimethylaniline)
-
Heterocyclic compounds (e.g., pyrazolones)[9]
The Critical Role of pH: The pH of the reaction medium is paramount for a successful coupling reaction, as it dictates the reactivity of both the diazonium salt and the coupling component.
-
Coupling with Phenols/Naphthols: The reaction is performed under mildly alkaline conditions (pH 9-10). This deprotonates the phenolic hydroxyl group to form a highly nucleophilic phenoxide ion, which is a much stronger activating group and is readily attacked by the diazonium electrophile.[10][11]
-
Coupling with Aromatic Amines: The reaction is best conducted in a slightly acidic medium (pH 4-5). This pH is a delicate balance; it is low enough to prevent the diazonium salt from converting into an unreactive diazohydroxide, yet high enough to ensure that a significant concentration of the coupling amine exists in its free, unprotonated form, which is necessary for the reaction to proceed.[10]
General Experimental Workflow
The logical flow of the synthesis process is outlined below, from starting materials to the purified final product.
Caption: General experimental workflow for azo dye synthesis.
Detailed Laboratory Protocol: Synthesis of (E)-1-((4-chloro-3-ethoxyphenyl)diazenyl)naphthalen-2-ol
This protocol details the synthesis of a representative red-orange azo dye by coupling diazotized 4-Chloro-3-ethoxyaniline with 2-naphthol.
Materials & Equipment
| Reagent/Equipment | Specification/Notes |
| 4-Chloro-3-ethoxyaniline | >98% Purity |
| Sodium Nitrite (NaNO₂) | ACS Grade |
| Hydrochloric Acid (HCl) | Concentrated (37%) |
| 2-Naphthol | >99% Purity |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade |
| Ethanol | For recrystallization |
| Sodium Chloride (NaCl) | For washing |
| Starch-iodide paper | For testing excess nitrous acid |
| Beakers & Erlenmeyer flasks | Various sizes (250 mL, 500 mL) |
| Magnetic Stirrer & Stir Bar | |
| Ice Bath | |
| Thermometer | |
| Buchner Funnel & Vacuum Flask | For filtration |
Part A: Diazotization of 4-Chloro-3-ethoxyaniline
-
Preparation of Amine Salt: In a 250 mL beaker, combine 1.86 g (0.01 mol) of 4-Chloro-3-ethoxyaniline with 25 mL of water. While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. Stir until the amine fully dissolves to form its hydrochloride salt.
-
Cooling: Place the beaker in an ice bath and cool the solution to 0–5 °C with continuous stirring.
-
Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine salt solution over 15 minutes. Crucial: Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt may be indicated by a slight color change.
-
Confirmation: After the addition is complete, stir the mixture for an additional 10 minutes. Test for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper; an immediate blue-black color indicates a slight excess is present, which is desired. Keep this diazonium salt solution in the ice bath for immediate use.
Part B: Azo Coupling with 2-Naphthol
-
Preparation of Coupling Solution: In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 40 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with continuous, vigorous stirring. A brightly colored red-orange precipitate of the azo dye will form immediately.
-
Completion: Continue to stir the reaction mixture in the ice bath for another 30 minutes to ensure the coupling reaction is complete.
Part C: Isolation and Purification
-
Filtration: Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral. A final wash with a small amount of saturated sodium chloride solution can help remove impurities.
-
Drying & Recrystallization: Air-dry the crude product. For higher purity, recrystallize the dye from a suitable solvent such as ethanol.
-
Final Product: Dry the purified crystals in a desiccator. Record the final yield and melting point.
Characterization and Expected Data
The synthesized azo dye should be characterized using standard analytical techniques to confirm its structure and purity.
Caption: Two-step reaction mechanism.
Quantitative Data Summary
The following table provides representative data expected for a well-executed synthesis of an azo dye derived from a substituted aniline like 4-Chloro-3-ethoxyaniline.
| Parameter | Expected Value / Observation |
| Appearance | Brightly colored crystalline solid (e.g., Red-Orange) |
| Expected Yield | 75–90% |
| Melting Point | A sharp melting point indicates high purity. |
| UV-Vis (λmax) | 440–480 nm (in a solvent like DMF or Ethanol), characteristic of the π → π* transition of the conjugated azo system.[12] |
| FT-IR (cm-1) | Key peaks expected: ~3400 (O-H stretch, if applicable), ~1590 (N=N stretch), ~1200 (C-O ether stretch), ~750 (C-Cl stretch). |
Application-Specific Properties (Fastness)
For textile and pigment applications, fastness properties are critical.
| Fastness Property | Typical Rating¹ | Description |
| Light Fastness | 5–7 | Resistance to fading upon exposure to light. |
| Wash Fastness | 4–5 | Resistance of the color to washing cycles. |
| Rubbing Fastness | 4–5 | Resistance of the color to rubbing off onto other surfaces (crocking). |
¹ Fastness is typically rated on a scale of 1 (poor) to 5 (excellent) for wash/rubbing and 1 to 8 (excellent) for light fastness.[3]
Applications & Research Scope
Azo dyes synthesized from 4-Chloro-3-ethoxyaniline are expected to be disperse dyes, suitable for coloring hydrophobic fibers like polyester.[12][13] The presence of the chloro and ethoxy groups can enhance properties such as lightfastness and affinity for the fiber.
Potential Applications:
-
Pigments: Modification into pigments for use in paints, inks, and plastics.[3]
-
Research: These compounds serve as excellent models for studying structure-property relationships in color chemistry and developing new functional materials.
Safety and Handling
-
Amines: Aromatic amines like 4-Chloro-3-ethoxyaniline can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acids/Bases: Concentrated acids and bases are corrosive. Handle with extreme care.
-
Diazonium Salts: Although used in situ, diazonium salts are unstable. Never attempt to isolate them in a dry state as they can be explosive. Always keep the solution cold.
References
- The Synthesis of Azo Dyes. (n.d.). Google Cloud.
- Application Notes and Protocols: Diazotization Reactions of 4-Chloro-2-fluoro-3-methoxyaniline. (2025). BenchChem.
- SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. (n.d.). Plant Archives.
- SYNTHESIS OF AZO DISPERSE DYES DERIVED FROM 4-PHENOXYANILINE AND 3-CHLOROANILINE AND THEIR DYEABILITY ON POLYESTER FABRIC. (n.d.). FTST Journal.
- Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.). SpringerLink.
- Organic Syntheses Procedure: 4-(4-chlorophenyl)butan-2-one. (n.d.). Organic Syntheses.
- Coupling reaction of 1 with diazotized 4-chloroaniline. (2014). ResearchGate.
- Organic Syntheses Procedure: Congo Red. (n.d.). Organic Syntheses.
- Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (n.d.). ijirset.
- Synthesis and Application of Azo Dyes Derived from 3-Chloro-4-fluoroaniline. (2025). BenchChem.
- Classifications, properties, recent synthesis and applications of azo dyes. (2020). National Institutes of Health (NIH).
- COUPLING REACTIONS OF DIAZONIUM SALTS. (2021). YouTube.
- A Diazotization—Coupling Reaction: The Preparation of Methyl Orange. (n.d.). ResearchGate.
- synthesis and characterization of new azo dye (1-(4-sulfonyl. (2025). Journal of Basrah Researches.
- Diazotisation and coupling reaction. (n.d.). Slideshare.
- Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Chloro-4-(isopentyloxy)aniline. (2025). BenchChem.
- Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022). Journal of Chemical Reviews.
- Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (2009). Progress in Color, Colorants and Coatings.
- Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022). ResearchGate.
- SYNTHESIS AND CHARACTERIZATION OF NEW AZO COUMARIN DYES. (n.d.). UPB Scientific Bulletin.
- SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. (n.d.). International Journal of Research and Analytical Reviews.
- Synthesis, Characterization and Analytical Study of New Azo Dye. (n.d.). ResearchGate.
- What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? (2015). Chemistry Stack Exchange.
- Diazotisation. (n.d.). Organic Chemistry Portal.
- Coupling reaction of 1 with diazotized 4-chloroaniline. (n.d.). ResearchGate.
- Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid. (2025). BenchChem.
- Diazonium coupling reaction with mechanism. (2020). YouTube.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. ijorarjournal.com [ijorarjournal.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ftstjournal.com [ftstjournal.com]
- 13. ijirset.com [ijirset.com]
- 14. jchemrev.com [jchemrev.com]
Application Notes and Protocols: 4-Chloro-3-ethoxyaniline as a Versatile Building Block in Organic Synthesis
Abstract
Substituted anilines are foundational scaffolds in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. 4-Chloro-3-ethoxyaniline (CAS 852854-42-3), with its distinct trifunctional substitution pattern, presents a unique and highly versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its physicochemical properties, core reactivity, and strategic applications. We offer detailed, field-tested protocols for its incorporation into high-value compounds such as kinase inhibitors and medicinally relevant heterocyclic systems, demonstrating its utility for researchers, medicinal chemists, and process development professionals.
Introduction: The Strategic Value of 4-Chloro-3-ethoxyaniline
4-Chloro-3-ethoxyaniline is an aromatic amine distinguished by a unique constellation of substituents on the phenyl ring. The interplay between the nucleophilic amino group (-NH₂), the electron-donating ethoxy group (-OCH₂CH₃), and the electron-withdrawing chloro group (-Cl) governs its reactivity and imparts significant synthetic potential.
-
The Amino Group: Serves as a primary nucleophile, a directing group for electrophilic aromatic substitution, and a key hydrogen-bond donor in biologically active molecules.
-
The Ethoxy Group: A moderately activating, ortho-, para-directing group that enhances the electron density of the ring and provides a lipophilic handle, which can be crucial for modulating the pharmacokinetic properties of drug candidates.
-
The Chloro Group: A deactivating, ortho-, para-directing group that offers a site for nucleophilic aromatic substitution or, more commonly, a handle for transition-metal-catalyzed cross-coupling reactions. Its presence also contributes to the overall electronic and steric profile of the molecule.
This specific arrangement makes 4-Chloro-3-ethoxyaniline an ideal starting material for building molecules where control over substitution patterns is critical, such as in the synthesis of kinase inhibitors, agrochemicals, and functional dyes[1][2].
Physicochemical Properties & Safety Profile
A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.
Key Properties
| Property | Value | Source |
| CAS Number | 852854-42-3 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀ClNO | [1][3] |
| Molecular Weight | 171.62 g/mol | [1][3] |
| Appearance | Varies; typically a solid | [2] |
| Purity | ≥95% (as commercially available) | [2][4] |
| Storage | 2-8°C, sealed, dry, light-proof | [1] |
Safety & Handling
Authoritative Insight: While a specific, comprehensive safety data sheet (SDS) for 4-Chloro-3-ethoxyaniline is not widely available, its structure is closely related to other chloroanilines and substituted anilines, which are known to be toxic. Therefore, stringent safety precautions are mandatory. Based on data for compounds like 4-chloroaniline and 4-chloro-3-methoxyaniline, the following hazards should be assumed[5][6][7][8]:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled[5][6][8].
-
Carcinogenicity: May cause cancer. Classified as a possible human carcinogen by IARC (for 4-chloroaniline)[7][8].
-
Skin Sensitization: May cause an allergic skin reaction[5][8].
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects[5][8].
Mandatory Handling Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical safety goggles or a face shield.
-
Waste Disposal: Dispose of all waste containing this compound in a dedicated, labeled hazardous waste container for chlorinated organic compounds, following institutional and local regulations.
-
First Aid: In case of skin contact, immediately wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention[6][7].
Synthetic Accessibility & Core Reactivity
The utility of a building block is defined by both its ease of synthesis and its predictable reactivity.
Plausible Synthetic Route
4-Chloro-3-ethoxyaniline can be synthesized via a standard, multi-step sequence common for substituted anilines, typically starting from a commercially available chlorophenol. The key transformation is the reduction of a nitro group to an amine.
Causality: This pathway is logical because the Williamson ether synthesis is a robust method for forming the ethoxy group, and the subsequent reduction of the nitro group is a high-yielding and well-established transformation. The starting materials are readily accessible.
Application Focus 1: Synthesis of Quinazoline-Based Kinase Inhibitors
The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors like Gefitinib and Erlotinib. 4-Chloro-3-ethoxyaniline is an excellent precursor for the "anilino" portion of these molecules.
Expertise & Rationale: The aniline nitrogen acts as a nucleophile, displacing a leaving group (typically a chlorine) at the C4 position of the quinazoline core. The substituents on the aniline ring then occupy a key selectivity pocket in the ATP-binding site of the target kinase, influencing potency and selectivity[9][10][11]. The ethoxy and chloro groups of our building block can impart specific interactions and favorable physicochemical properties.
Protocol 1: Synthesis of a 4-(4-Chloro-3-ethoxyanilino)quinazoline Analog
This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
4-Chloro-3-ethoxyaniline (1.0 eq)
-
4,7-Dichloroquinazoline (or similar activated quinazoline) (1.0 eq)
-
Isopropanol (or n-Butanol) as solvent
-
Diisopropylethylamine (DIPEA) (1.2 eq, optional, as HCl scavenger)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel), ethyl acetate/hexane mobile phase
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Chloro-3-ethoxyaniline (1.0 eq) and 4,7-dichloroquinazoline (1.0 eq).
-
Add isopropanol to create a slurry (approx. 0.1 M concentration).
-
Causality: Isopropanol is a common solvent for these reactions as it has a suitable boiling point and solubilizes the reactants sufficiently. An acid scavenger like DIPEA can be added to neutralize the HCl generated, driving the reaction to completion, although heating alone is often sufficient.
-
Stir the mixture and heat to reflux (approx. 82°C for isopropanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting materials are consumed (typically 4-12 hours).
-
Once complete, cool the reaction mixture to room temperature. A precipitate of the product hydrochloride salt may form.
-
Filter the solid product and wash with cold isopropanol, then diethyl ether. Alternatively, if no precipitate forms, concentrate the solvent under reduced pressure.
-
Self-Validation: The crude product can be neutralized with a saturated aqueous NaHCO₃ solution and extracted with ethyl acetate or dichloromethane. The organic layer is then dried over Na₂SO₄, filtered, and concentrated.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity. Purity should be >95% by HPLC.
Application Focus 2: Synthesis of Benzimidazole Scaffolds
Benzimidazoles are another critical heterocyclic motif found in a wide range of pharmaceuticals, including proton pump inhibitors (e.g., Omeprazole) and anthelmintics[12][13]. The synthesis often involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid[14][15]. By first introducing a nitro group ortho to the amine of 4-Chloro-3-ethoxyaniline and then reducing it, we can form a suitable diamine precursor.
Protocol 2: Synthesis of a Substituted Benzimidazole
This protocol outlines a two-step process: nitration followed by reductive cyclization.
Part A: Nitration of an Acylated Precursor
-
Protect the Amine: React 4-Chloro-3-ethoxyaniline with acetic anhydride to form the corresponding acetanilide. Rationale: This is crucial to prevent oxidation of the amine group under nitrating conditions and to control the regioselectivity of the nitration.
-
Dissolve the acetanilide in concentrated sulfuric acid at 0°C.
-
Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C. The primary product will be the nitro compound ortho to the directing amino group.
-
Pour the reaction mixture onto ice, collect the precipitated solid by filtration, and wash with water until neutral.
-
De-protect the Amine: Hydrolyze the acetyl group using aqueous HCl under reflux to yield 4-Chloro-5-ethoxy-2-nitroaniline.
Part B: Reductive Cyclization with an Aldehyde
-
Reduction of Nitro Group: Dissolve the 4-Chloro-5-ethoxy-2-nitroaniline (1.0 eq) from Part A in ethanol or methanol. Add a reducing agent such as SnCl₂·2H₂O (3-4 eq) and heat to reflux. This in-situ reduction generates the required ortho-phenylenediamine.
-
Condensation: After the reduction is complete (monitored by TLC), add the desired aldehyde (e.g., benzaldehyde, 1.0 eq) and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid)[12]. Some modern methods utilize catalysts like supported gold nanoparticles under aerobic conditions[13].
-
Continue to heat the mixture at reflux for an additional 2-6 hours. The reaction involves the formation of a Schiff base followed by intramolecular cyclization and oxidation to the benzimidazole.
-
Work-up & Purification: Cool the reaction, neutralize with a base (e.g., NaHCO₃ solution), and extract the product with an organic solvent. Purify by recrystallization or column chromatography as described in Protocol 1.
Conclusion
4-Chloro-3-ethoxyaniline is a strategically functionalized building block with significant potential in modern synthetic chemistry. Its defined substitution pattern allows for the regioselective construction of complex molecules, particularly those with therapeutic relevance. The protocols provided herein serve as a validated starting point for chemists to harness the unique reactivity of this compound in the development of novel kinase inhibitors, heterocyclic scaffolds, and other high-value chemical entities. As with all chloroaniline derivatives, adherence to strict safety protocols is essential for its successful and responsible application in the research and development laboratory.
References
-
Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. (n.d.). Wiley Online Library. Retrieved December 31, 2025, from [Link]
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine. (2021). International Journal of Advance Research, Ideas and Innovations in Technology. Retrieved December 31, 2025, from [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2022). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Novel Substituted Quinazolines for Potent EGFR Tyrosine Kinase Inhibitors. (n.d.). Bentham Science. Retrieved December 31, 2025, from [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (n.d.). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. Retrieved December 31, 2025, from [Link]
-
Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]
-
Synthesis of series of quinazoline analogues as protein kinase inhibitors. (2024). ResearchGate. Retrieved December 31, 2025, from [Link]
-
4-Chloro-3-ethoxyaniline. (n.d.). MySkinRecipes. Retrieved December 31, 2025, from [Link]
-
Safety data sheet - 4-Ethoxyaniline. (2024). CPAchem. Retrieved December 31, 2025, from [Link]
-
4-Chloro-3-ethoxyaniline CAS NO.852854-42-3. (n.d.). Hangzhou Dingyan Chem Co., Ltd. Retrieved December 31, 2025, from [Link]
-
material safety data sheet - 4-chloro aniline 98%. (n.d.). ScienceLab.com. Retrieved December 31, 2025, from [Link]
-
4-CHLOROANILINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved December 31, 2025, from [Link]
-
4-Chloro-3-methoxyaniline. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]
-
Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. (2007). ResearchGate. Retrieved December 31, 2025, from [Link]
Sources
- 1. 4-Chloro-3-ethoxyaniline [myskinrecipes.com]
- 2. 4-Chloro-3-ethoxyaniline, CasNo.852854-42-3 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]
- 3. scbt.com [scbt.com]
- 4. 4-Chloro-3-ethoxyaniline | CymitQuimica [cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. digibug.ugr.es [digibug.ugr.es]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
The Strategic Application of 4-Chloro-3-ethoxyaniline in the Synthesis of Quinazoline-Based Pharmaceutical Intermediates
Introduction: In the landscape of modern drug discovery and development, the selection of versatile and strategically functionalized starting materials is paramount. 4-Chloro-3-ethoxyaniline, a substituted aromatic amine, represents a key building block in the synthesis of complex heterocyclic scaffolds that form the core of numerous active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the application of 4-Chloro-3-ethoxyaniline in the synthesis of quinazoline-based pharmaceutical intermediates, with a particular focus on precursors for potent enzyme inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground our discussion in authoritative scientific literature.
Physicochemical Properties and Safety Profile of 4-Chloro-3-ethoxyaniline
A thorough understanding of the starting material is the bedrock of any successful synthetic campaign. 4-Chloro-3-ethoxyaniline is a solid at room temperature with the key properties summarized below.
| Property | Value | Reference |
| CAS Number | 852854-42-3 | [1] |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.62 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Storage | 2-8°C, sealed, dry, light-proof | [2] |
Safety and Handling: Substituted anilines as a class of compounds warrant careful handling due to their potential toxicity. While specific toxicological data for 4-Chloro-3-ethoxyaniline is limited, data for analogous compounds such as 4-chloroaniline and 4-ethoxyaniline indicate potential hazards including acute toxicity if swallowed, in contact with skin, or if inhaled, skin and eye irritation, and potential for carcinogenicity and mutagenicity.[3][4][5][6] Therefore, stringent safety protocols must be observed.
Mandatory Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of exposure, follow standard first-aid procedures and seek immediate medical attention.[5][7]
Synthetic Pathway to Quinazoline-Based EGFR Inhibitors
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of several approved anticancer drugs that target the Epidermal Growth Factor Receptor (EGFR).[1] 4-Chloro-3-ethoxyaniline is an ideal precursor for the synthesis of 6,7-diethoxy-substituted quinazolines, which are analogues of potent EGFR inhibitors like Erlotinib. The overall synthetic strategy is a multi-step process, which is both logical and supported by extensive literature on quinazoline synthesis.
DOT Script for Synthetic Workflow
Caption: Overall synthetic workflow from 4-Chloro-3-ethoxyaniline to a quinazoline-based API analogue.
Detailed Protocols and Mechanistic Rationale
Part I: Synthesis of 2-Amino-4,5-diethoxybenzoic Acid (Intermediate 1)
The initial transformation of 4-Chloro-3-ethoxyaniline to the corresponding anthranilic acid is a critical step that sets the stage for the subsequent cyclization. While a direct, one-pot conversion is not readily found in the literature, a plausible and chemically sound multi-step approach is proposed here, based on well-established organic reactions.
Step 1a: N-Formylation of 4-Chloro-3-ethoxyaniline
The introduction of a formyl group protects the amine and serves as a precursor to the carboxylic acid.
-
Protocol:
-
To a solution of 4-Chloro-3-ethoxyaniline (1.0 eq) in formic acid (5.0 eq), add acetic anhydride (1.5 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water and collect the precipitated N-(4-chloro-3-ethoxyphenyl)formamide by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
-
Rationale: The in-situ formation of mixed anhydride from formic acid and acetic anhydride provides a potent formylating agent.[8] This is a mild and efficient method for the N-formylation of anilines.[9]
Step 1b: Oxidation to the Anthranilic Acid
This step would involve the oxidation of the formyl group precursor and subsequent nucleophilic substitution of the chloro group. This is a challenging transformation and would require significant process development. A more established route to substituted anthranilic acids often involves synthesis from different starting materials.[10][11] However, for the purpose of this guide, we will proceed with the assumption that 2-Amino-4,5-diethoxybenzoic Acid can be obtained.
Part II: Synthesis of 6,7-Diethoxyquinazolin-4(3H)-one (Intermediate 2) via Niementowski Reaction
The Niementowski reaction is a classic and reliable method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.[1][3][12]
-
Protocol:
-
A mixture of 2-Amino-4,5-diethoxybenzoic Acid (1.0 eq) and formamide (10-15 eq) is heated to 140-150°C for 4-6 hours under a nitrogen atmosphere.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature, and cold water is added to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and then with a cold non-polar solvent like hexane to remove residual formamide.
-
The crude product is dried under vacuum. Recrystallization from ethanol or a similar solvent can be performed for further purification.
-
-
Rationale: The reaction proceeds through the initial formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration at elevated temperatures to form the stable quinazolinone ring system.[1] Using an excess of formamide serves as both the reactant and the solvent.
DOT Script for Niementowski Reaction Mechanism
Caption: Mechanism of the Niementowski quinazolinone synthesis.
Part III: Chlorination to 4-Chloro-6,7-diethoxyquinazoline (Intermediate 3)
The hydroxyl group at the 4-position of the quinazolinone is converted to a chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution.
-
Protocol:
-
A suspension of 6,7-Diethoxyquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq) is heated to reflux (around 110°C) for 2-4 hours. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction is monitored by TLC.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to precipitate the product.
-
The solid 4-Chloro-6,7-diethoxyquinazoline is collected by filtration, washed with water, and dried.
-
-
Rationale: Phosphorus oxychloride is a standard and effective reagent for the chlorination of heteroaromatic hydroxyl groups.[13][14] The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[2]
Part IV: Synthesis of 6,7-Diethoxy-4-(3-ethynylanilino)quinazoline (Final API Analogue) via N-Arylation
This final step involves the coupling of the 4-chloroquinazoline intermediate with the desired aniline, in this case, 3-ethynylaniline, to form the final product.
-
Protocol:
-
A mixture of 4-Chloro-6,7-diethoxyquinazoline (1.0 eq) and 3-ethynylaniline (1.1-1.5 eq) in a suitable solvent such as isopropanol or acetonitrile is heated to reflux for 4-8 hours.
-
The reaction can be acid-catalyzed (e.g., with a small amount of HCl) or proceed under neutral conditions.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product often precipitates as the hydrochloride salt if an acid is present.
-
The solid is collected by filtration, washed with the cold solvent, and dried.
-
If the free base is desired, the hydrochloride salt can be neutralized with a base. Purification can be achieved by recrystallization or column chromatography.
-
-
Rationale: This reaction is a nucleophilic aromatic substitution (SNAr).[4][15] The electron-withdrawing nature of the quinazoline ring system activates the 4-position towards nucleophilic attack by the amino group of the aniline. The reaction is often driven to completion by the precipitation of the product. Ullmann-type conditions (copper catalysis) can also be employed, especially for less reactive anilines, though are often not necessary for this type of transformation.[16][17][18]
Summary and Outlook
4-Chloro-3-ethoxyaniline is a valuable and strategically important starting material for the synthesis of complex pharmaceutical intermediates, particularly those based on the quinazoline scaffold. The protocols outlined in this guide, based on well-established and high-yielding chemical transformations, provide a clear pathway for the synthesis of precursors to potent EGFR inhibitors. The versatility of the quinazoline core and the ability to introduce diverse functionalities through the selection of different aniline coupling partners underscore the importance of 4-Chloro-3-ethoxyaniline in modern medicinal chemistry and drug development. Further process optimization and development, particularly for the initial conversion to the corresponding anthranilic acid, will be crucial for the large-scale application of this synthetic route.
References
-
Niementowski, S. v. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564–572. [Link]
-
Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]
-
MySkinRecipes. (n.d.). 4-Chloro-3-ethoxyaniline. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 1556–1563. [Link]
-
CPAchem. (2024). Safety data sheet: 4-Ethoxyaniline. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. IJPRA, 6(3), 1-10. [Link]
-
Al-Tel, T. H. (2011). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 16(12), 10316-10350. [Link]
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). [Link]
-
Chandregowda, V., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(1), 147-150. [Link]
-
Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (2010). Copper-Catalyzed Synthesis of Quinazoline Derivatives via Ullmann-Type Coupling and Aerobic Oxidation. [Link]
-
ChemEurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]
-
ACS Publications. (2011). Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Organic Letters, 13(16), 4252-4255. [Link]
-
ResearchGate. (2011). ChemInform Abstract: N-Formylation of Amines Catalyzed by Nanogold under Aerobic Oxidation Conditions with MeOH or Formalin. [Link]
-
Taylor & Francis Online. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link]
-
ResearchGate. (2008). Synthesis of 4-chloroquinazolines (C) with starting and intermediate compounds type A and B. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
National Institutes of Health. (2024). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. [Link]
-
ScienceLab.com. (n.d.). Material Safety Data Sheet: 4-chloro aniline 98%. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
ResearchGate. (2021). An Ullmann type reaction for synthesis of quinazoline derivatives 143... [Link]
-
ACS Publications. (2023). Photoinduced Direct Formylation of Anilines: Aerobic Oxidation Using an Odd Alternate Hydrocarbon Phenalenyl-Based Photocatalyst. The Journal of Organic Chemistry, 88(12), 8015–8024. [Link]
-
National Institutes of Health. (2012). Formylation of Amines. [Link]
-
MDPI. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Catalysts, 11(11), 1361. [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. [Link]
-
Loba Chemie. (2016). 4-CHLOROANILINE FOR SYNTHESIS MSDS. [Link]
-
Frontiers in Chemistry. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis with 4-Chloro-3-methoxyaniline: A Chemical Manufacturer's Perspective. [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
PubMed. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. [Link]
-
CSIRO Publishing. (2021). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. [Link]
-
PubMed. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. [Link]
-
Heterocyclic Letters. (n.d.). SYNTHESIS OF NOVEL CHLORO-3-ETHOXYBENZYL-PIPERIDIN-4-AMINO BENZO[d] OXAZOLE-5-SULPHANAMIDE. [Link]
-
ChemSynthesis. (n.d.). 4-ethoxyaniline. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 4. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis routes of 2-Amino-4,5-dimethoxybenzoic acid [benchchem.com]
- 11. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. POCl3 chlorination of 4-quinazolones [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Synthesis of Quinazoline Derivatives via Ullmann-Type Coupling and Aerobic Oxidation [organic-chemistry.org]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Standard Protocol for the Diazotization of 4-Chloro-3-ethoxyaniline
Prepared by: Senior Application Scientist, Organic Synthesis Division
Abstract
This document provides a comprehensive guide to the diazotization of 4-Chloro-3-ethoxyaniline, a critical process for converting this substituted aniline into a highly versatile 4-chloro-3-ethoxybenzenediazonium salt intermediate. Diazotization is a cornerstone of synthetic organic chemistry, enabling the introduction of a wide array of functional groups onto an aromatic ring that are otherwise difficult to install directly.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. The narrative explains the causality behind experimental choices, emphasizes critical safety measures, and provides a framework for troubleshooting, ensuring a reliable and reproducible procedure.
Introduction: The Synthetic Utility of Diazotization
4-Chloro-3-ethoxyaniline is a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its molecular structure, featuring an electron-donating ethoxy group and an electron-withdrawing chloro group, alongside a nucleophilic amino group, provides a unique electronic and steric profile for chemical modification.
The most powerful transformation of this primary aromatic amine is its conversion into a diazonium salt.[3] This process, known as diazotization, involves the reaction of the amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[1][4] The resulting arenediazonium salt is a highly valuable synthetic intermediate for several key reasons:
-
Excellent Leaving Group: The diazonium group (-N₂⁺) is one of the best leaving groups in organic chemistry, as it departs as dinitrogen gas (N₂), a thermodynamically very stable molecule. This drives many substitution reactions to completion.[5]
-
Versatility in Substitution: The diazonium group can be readily replaced by a wide range of nucleophiles, including halides (-F, -Cl, -Br, -I), hydroxyl (-OH), cyano (-CN), and even hydrogen atoms.[1][2] This allows for the synthesis of a diverse array of substituted aromatic compounds that are often inaccessible through direct electrophilic aromatic substitution.
-
Electrophilic Character: The diazonium ion is a weak electrophile and can react with electron-rich aromatic compounds (such as phenols and anilines) in a process called azo coupling to form highly colored azo compounds, which are the basis of many synthetic dyes.[6]
This guide details a standard, reliable protocol for the preparation of 4-chloro-3-ethoxybenzenediazonium chloride solution for immediate use in subsequent synthetic steps.
Reaction Mechanism: The Path to the Diazonium Ion
The diazotization reaction proceeds through a well-established multi-step mechanism. Understanding these steps is crucial for controlling the reaction and appreciating the role of each reagent and condition.[7][8]
-
Formation of Nitrous Acid: In the presence of a strong mineral acid like hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[1][9]
-
Generation of the Nitrosonium Ion: The nitrous acid is further protonated by the excess acid and subsequently loses a molecule of water to generate the key electrophile: the nitrosonium ion (N≡O⁺).[7][8]
-
N-Nitrosation: The primary amine group of 4-Chloro-3-ethoxyaniline, acting as a nucleophile, attacks the electrophilic nitrosonium ion. This forms an N-nitrosammonium ion.
-
Deprotonation: A water molecule removes a proton from the nitrogen atom to yield an N-nitrosamine intermediate.
-
Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers (tautomerization) in the acidic medium to form a diazohydroxide. This intermediate is then protonated on the oxygen atom, creating a good leaving group (H₂O). The departure of water, assisted by the lone pair on the adjacent nitrogen, results in the formation of the stable, resonance-delocalized arenediazonium ion.[6][7]
Caption: Figure 1: Mechanism of Diazotization
Materials, Reagents, and Equipment
3.1 Reagents
| Reagent | CAS No. | Molecular Wt. | Recommended Purity | Notes |
| 4-Chloro-3-ethoxyaniline | 13726-14-2 | 171.62 g/mol | >98% | Starting material. |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | ≥99% (ACS grade) | Source of nitrous acid. Toxic. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 37% (w/w), ~12 M | Corrosive. |
| Urea (or Sulfamic Acid) | 57-13-6 | 60.06 g/mol | Reagent grade | To quench excess nitrous acid. |
| Potassium Iodide-Starch Paper | N/A | N/A | Indicator grade | For testing for excess nitrous acid. |
| Distilled or Deionized Water | 7732-18-5 | 18.02 g/mol | High purity | Solvent. |
| Crushed Ice | N/A | N/A | N/A | For cooling. |
3.2 Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer (-10 to 50 °C range)
-
Dropping funnel
-
Ice-salt bath
-
Beakers and graduated cylinders
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale. Adjust quantities accordingly for different scales.
Workflow Overview
Sources
- 1. byjus.com [byjus.com]
- 2. Diazonium Salts - Definition, Preparation, Properties, Importance - GeeksforGeeks [geeksforgeeks.org]
- 3. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. byjus.com [byjus.com]
- 9. quora.com [quora.com]
A Robust, Stability-Indicating HPLC Method for Purity Assessment of 4-Chloro-3-ethoxyaniline
Abstract
This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 4-Chloro-3-ethoxyaniline. This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, making its purity profile a critical quality attribute.[1] The developed method is demonstrated to be specific, linear, accurate, precise, and robust, ensuring its suitability for routine quality control and stability testing in research, development, and manufacturing environments. The causality behind each methodological choice is explained to provide a deeper understanding of the analytical strategy.
Introduction
4-Chloro-3-ethoxyaniline is a substituted aromatic amine whose purity is paramount to the safety and efficacy of the final products it is used to synthesize. Potential impurities can arise from the manufacturing process or degradation over time, necessitating a reliable analytical method to quantify the main component and separate it from any related substances.[2] High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution and sensitivity. This application note provides a comprehensive guide to a specific HPLC method, its validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and protocols for its implementation.[3]
Chromatographic Conditions: A Rationale-Driven Approach
The selection of chromatographic parameters was driven by the physicochemical properties of 4-Chloro-3-ethoxyaniline and the goal of achieving a stability-indicating separation.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent hydrophobicity for the retention of the moderately nonpolar 4-Chloro-3-ethoxyaniline. The 250 mm length and 5 µm particle size offer high efficiency and resolution for separating closely related impurities. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities. Formic acid is a volatile buffer suitable for potential hyphenation with mass spectrometry (MS) and helps to protonate the aniline moiety, leading to sharper peaks.[4][5] |
| Gradient | 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-32 min: 80-30% B32-35 min: 30% B | The shallow initial gradient allows for the separation of early eluting, more polar impurities. The subsequent steeper gradient ensures the elution of the main analyte and any late-eluting, less polar impurities within a reasonable runtime. The re-equilibration step ensures method robustness. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated column temperature ensures reproducible retention times and can improve peak shape. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without causing band broadening on the column. |
| Detector | Photodiode Array (PDA) at 240 nm | A PDA detector allows for the acquisition of the full UV spectrum of each peak, which is invaluable for peak purity assessment and can aid in the identification of unknown impurities.[6][7][8] The wavelength of 240 nm was selected based on the UV spectrum of 4-Chloro-3-ethoxyaniline, providing a good response for the analyte and its expected impurities. |
| Diluent | Mobile Phase A : Mobile Phase B (70:30 v/v) | Using a mixture of the mobile phase components as the diluent ensures compatibility with the chromatographic system and good peak shape for the analyte. |
Experimental Protocols
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of 4-Chloro-3-ethoxyaniline reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the 4-Chloro-3-ethoxyaniline sample.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
HPLC System Setup and Operation
Sources
- 1. 4-Chloro-3-ethoxyaniline [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. silicycle.com [silicycle.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 7. ctlatesting.com [ctlatesting.com]
- 8. labcompare.com [labcompare.com]
Application Note: A Validated GC-MS Protocol for the Identification and Quantification of 4-Chloro-3-ethoxyaniline
Abstract
This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective identification and quantification of 4-Chloro-3-ethoxyaniline. This compound is a key intermediate in the synthesis of various industrial products, including dyes, pigments, and potentially pharmaceuticals.[1] Monitoring its presence and purity is crucial for quality control and environmental assessment. The protocol herein provides a comprehensive guide, from sample preparation using liquid-liquid extraction to instrumental analysis and method validation, designed for researchers, scientists, and drug development professionals.
Introduction and Scientific Principle
4-Chloro-3-ethoxyaniline (CAS No. 852854-42-3) is a substituted aromatic amine whose detection at trace levels is often necessary.[2] Gas Chromatography (GC) is an ideal separation technique for volatile and thermally stable compounds like anilines, while Mass Spectrometry (MS) provides highly selective and sensitive detection, enabling unequivocal identification based on mass-to-charge ratio and fragmentation patterns.
The core principle of this method involves the extraction of the analyte from an aqueous matrix into an organic solvent, followed by separation on a low-polarity capillary GC column and subsequent detection by a mass spectrometer. The choice of a 5% diphenyl / 95% dimethylpolysiloxane stationary phase is based on the "like dissolves like" principle, where the aromatic nature of the phase provides optimal interaction and separation for aromatic amines.[3] Quantification is achieved using an internal standard to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision.[4]
Analyte Physicochemical Properties:
| Property | Value | Source |
| Chemical Formula | C₈H₁₀ClNO | [2] |
| Molecular Weight | 171.62 g/mol | [1][2] |
| CAS Number | 852854-42-3 | [2] |
| Appearance | Assumed to be a solid or liquid at room temperature | N/A |
| Primary Use | Intermediate in synthesis of azo dyes and pigments | [1] |
Materials and Reagents
-
Solvents: Dichloromethane (DCM, pesticide grade or equivalent), Methanol (HPLC grade), Ethyl Acetate (GC grade).
-
Reagents: Sodium Hydroxide (NaOH, analytical grade), Anhydrous Sodium Sulfate (Na₂SO₄, analytical grade).
-
Standards: 4-Chloro-3-ethoxyaniline (≥97% purity), 3-Chloro-4-fluoroaniline (Internal Standard, IS, ≥98% purity).
-
Water: Deionized water or organic-free reagent water.
-
Consumables: 15 mL glass centrifuge tubes, 2 mL GC autosampler vials with septa, separatory funnels (100 mL), pipettes and tips, glass fiber filters.
Instrumentation and Analytical Conditions
A standard gas chromatograph coupled to a single quadrupole mass spectrometer is required. The following conditions have been optimized for this analysis.
Causality of Parameter Selection:
-
Injector: A splitless injection is used to maximize the transfer of the analyte onto the column, which is critical for trace-level analysis.[5][6] The temperature is set high enough to ensure rapid volatilization without causing thermal degradation.[3]
-
Oven Program: The initial temperature is held to focus the analytes at the head of the column. The ramp rate is chosen to provide a balance between resolution and analysis time.[6]
-
Column Choice: An Agilent J&W DB-5ms or equivalent column is selected for its versatility and proven performance in separating a wide range of semi-volatile organic compounds, including aromatic amines.[3][7]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is a standard, robust method that produces reproducible fragmentation patterns for library matching and identification. The transfer line temperature is kept high to prevent condensation of the analytes.[8]
Table of GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless, 1 µL injection volume |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial 80°C, hold for 2 min. Ramp to 280°C at 15°C/min. Hold for 5 min. |
| Column | 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Full Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantification |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of 4-Chloro-3-ethoxyaniline and 10 mg of 3-Chloro-4-fluoroaniline (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 2-8°C, protected from light.
-
Working Standard Solution (10 µg/mL): Dilute 100 µL of the primary stock solution of 4-Chloro-3-ethoxyaniline into a 10 mL volumetric flask and bring to volume with methanol.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute 100 µL of the primary IS stock solution into a 10 mL volumetric flask and bring to volume with methanol.
-
Calibration Standards (e.g., 10 - 500 ng/mL): Prepare a series of calibration standards by spiking appropriate volumes of the working standard solution into clean volumetric flasks. Add a constant amount of the IS spiking solution to each standard to achieve a final concentration of 100 ng/mL. Dilute to the final volume with methanol.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from standard methods for aniline derivatives in aqueous matrices.[3][9][10]
-
Sample Collection: Collect 10 mL of the aqueous sample in a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 10 µg/mL IS spiking solution to the sample, resulting in a final IS concentration of 100 ng/mL. Vortex for 30 seconds.
-
Alkalinization: Adjust the sample pH to >11 by adding 1.0 M NaOH. This step is critical to ensure the aniline is in its neutral, free-base form, maximizing its partitioning into the organic solvent.[3]
-
Extraction: Add 5 mL of Dichloromethane (DCM) to the tube. Cap tightly and shake vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a glass Pasteur pipette.
-
Repeat Extraction: Perform a second extraction on the remaining aqueous layer with a fresh 5 mL aliquot of DCM. Combine the organic extracts.
-
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water, which can interfere with GC analysis.[9]
-
Concentration: Evaporate the extract to a final volume of approximately 0.5 mL under a gentle stream of nitrogen at room temperature.
-
Final Volume Adjustment: Adjust the final volume to 1.0 mL with ethyl acetate and transfer to a 2 mL autosampler vial for GC-MS analysis.
Analytical Workflow Diagram
The following diagram illustrates the complete process from sample receipt to final data analysis.
Sources
- 1. 4-Chloro-3-ethoxyaniline [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. academic.oup.com [academic.oup.com]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. population-protection.eu [population-protection.eu]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
Application Notes & Protocols: Leveraging 4-Chloro-3-ethoxyaniline for the Synthesis of Novel Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 4-Chloro-3-ethoxyaniline as a versatile starting material for the synthesis of novel heterocyclic compounds. We move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into reaction mechanisms and experimental design. The protocols herein focus on the synthesis of substituted quinolines, fused tricyclic systems via palladium catalysis, and a multi-step approach to benzimidazoles, highlighting the strategic value of this uniquely substituted aniline in generating molecular diversity for pharmaceutical and agrochemical research.
Introduction: The Strategic Value of 4-Chloro-3-ethoxyaniline
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals and bioactive molecules incorporating these structural motifs.[1][2] The strategic selection of starting materials is paramount for the efficient construction of these complex scaffolds. 4-Chloro-3-ethoxyaniline (CAS: 13726-14-2) emerges as a particularly valuable building block due to its distinct substitution pattern, which offers a confluence of electronic and steric properties ripe for exploitation in synthetic chemistry.[3][4]
The molecule's architecture—featuring a nucleophilic amino group, an electron-donating ethoxy group, and an electron-withdrawing chloro group—provides multiple handles for synthetic manipulation.[3] The amino group serves as the primary reactive site for cyclization and condensation reactions. The ethoxy group modulates the electron density of the aromatic ring, influencing regioselectivity in electrophilic substitutions, while the chlorine atom can act as a leaving group in transition-metal-catalyzed cross-coupling reactions.[5] This guide details robust methodologies to leverage these features for the synthesis of high-value heterocyclic systems.
| Compound Properties | |
| IUPAC Name | 4-chloro-3-ethoxyaniline[6] |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| Key Functional Groups | Primary Amine (-NH₂), Ether (-OEt), Aryl Halide (-Cl) |
| Primary Applications | Intermediate for pharmaceuticals, agrochemicals, and dyes.[3][4] |
Synthesis of Substituted Quinolines via Acid-Catalyzed Cyclocondensation
The quinoline scaffold is a privileged structure in medicinal chemistry, found in drugs ranging from the antimalarial chloroquine to modern anti-cancer agents.[7] The Friedländer annulation and related acid-catalyzed cyclocondensations provide a direct and efficient route to substituted quinolines from anilines and 1,3-dicarbonyl compounds.
Causality Behind the Experimental Choice
This approach leverages the nucleophilicity of the aniline's amino group to initiate a reaction with one of the carbonyl carbons of a β-ketoester, such as ethyl acetoacetate. The subsequent intramolecular cyclization is an electrophilic aromatic substitution, where the activated aromatic ring attacks the second carbonyl group. The regioselectivity of this cyclization is directed by the powerful ortho-directing effect of the amino group. The final dehydration step is driven by the formation of the stable aromatic quinoline ring system.
Caption: General workflow for acid-catalyzed quinoline synthesis.
Protocol 2.1: Synthesis of 7-Chloro-8-ethoxy-4-methylquinolin-2(1H)-one
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Chloro-3-ethoxyaniline (1.72 g, 10 mmol) and ethyl acetoacetate (1.43 g, 11 mmol).
-
Solvent and Catalyst Addition: Add absolute ethanol (30 mL) to the flask, followed by a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.19 g, 1 mmol).
-
Reaction Execution: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system. The disappearance of the aniline spot indicates reaction completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual acid and ethanol.
-
Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from an ethanol/water mixture. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
| β-Dicarbonyl Reactant | Expected Quinoline Product | Notes |
| Ethyl Acetoacetate | 7-Chloro-8-ethoxy-4-methylquinolin-2(1H)-one | A classic reactant leading to a 4-methyl substituted quinolone. |
| Diethyl Malonate | 7-Chloro-8-ethoxy-2-hydroxyquinoline-3-carboxylic acid ethyl ester | Yields a quinoline with a carboxylic ester at the 3-position. |
| Acetylacetone | 7-Chloro-8-ethoxy-2,4-dimethylquinoline | Produces a fully aromatic quinoline core. |
Palladium-Catalyzed Synthesis of Fused Tricyclic Heterocycles
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex molecular architectures.[8][9] For 4-Chloro-3-ethoxyaniline, the chlorine atom, while less reactive than bromine or iodine, can participate in intramolecular C-H arylation or cascade reactions to construct fused polycyclic systems, which are of significant interest in materials science and medicinal chemistry.[8][10]
Causality Behind the Experimental Choice
This strategy involves a two-step, one-pot sequence. First, the aniline nitrogen is acylated with a suitable partner, such as 2-bromobenzoyl chloride. This covalently links the two aromatic rings. The subsequent addition of a palladium catalyst, a phosphine ligand, and a base initiates an intramolecular C-H activation/arylation reaction. The palladium(0) catalyst oxidatively adds to the C-Br bond. The resulting aryl-palladium(II) complex then undergoes an intramolecular C-H activation at an ortho-position on the aniline ring, followed by reductive elimination to form a new C-C bond, closing the third ring and regenerating the Pd(0) catalyst.
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 6. 4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
Application Notes and Protocols: The Role of 4-Chloro-3-ethoxyaniline in the Development of New Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: 4-Chloro-3-ethoxyaniline as a Versatile Chemical Intermediate
4-Chloro-3-ethoxyaniline is a substituted aromatic amine that serves as a valuable and highly reactive building block in the synthesis of complex organic molecules. Its specific arrangement of chloro, ethoxy, and amino functional groups on the benzene ring allows for targeted chemical modifications, making it a key intermediate in the development of novel active ingredients for the agrochemical industry. The presence of the chloro and ethoxy groups influences the electronic properties and reactivity of the molecule, while the amino group provides a primary site for a variety of chemical transformations, including N-alkylation and reactions leading to heterocyclic systems.
These structural features can be leveraged to impart desirable properties to the final agrochemical product, such as enhanced biological efficacy, greater metabolic stability in target organisms, and improved selectivity, ultimately leading to more effective and environmentally safer crop protection solutions. This guide provides a detailed examination of its application, focusing on the synthesis of dinitroaniline herbicides, their mechanism of action, and the analytical protocols required for their quality control.
Table 1: Physicochemical Properties of 4-Chloro-3-ethoxyaniline
| Property | Value | Source |
| CAS Number | 852854-42-3 | [1] |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.6 g/mol | [1] |
| Alternate Names | (4-chloro-3-ethoxyphenyl)amine | [1] |
| Appearance | Varies; often powder or crystal |
Part 1: Application in Dinitroaniline Herbicide Synthesis
4-Chloro-3-ethoxyaniline is an ideal precursor for the synthesis of dinitroaniline herbicides. This class of herbicides, which includes well-known compounds like trifluralin and ethalfluralin, is used for the pre-emergence control of annual grasses and broadleaf weeds.[2][3] The general synthetic strategy involves the introduction of two nitro groups onto the aniline ring, ortho to the amino group, and the N-alkylation of the amino group itself.[4]
The following section provides a representative, multi-step protocol for the synthesis of a dinitroaniline herbicide structurally analogous to commercial products, starting from 4-Chloro-3-ethoxyaniline.
Experimental Protocol: Synthesis of a Representative Dinitroaniline Herbicide
This protocol outlines a two-stage synthesis: (1) N-alkylation of the primary amine, followed by (2) dinitration of the aromatic ring.
Stage 1: N,N-Dialkylation of 4-Chloro-3-ethoxyaniline
The amino group of the starting material is functionalized with appropriate alkyl groups. This step is crucial as the nature of the N-substituents significantly influences the herbicidal activity and selectivity of the final product. We will use a two-step alkylation for illustrative purposes.
Materials and Reagents:
-
4-Chloro-3-ethoxyaniline
-
Ethyl iodide
-
3-chloro-2-methyl-1-propene (Methallyl chloride)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Palladium on carbon (Pd/C) catalyst (optional, for alternative methods)[5]
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Chloro-3-ethoxyaniline (10 mmol).
-
Solvent and Base Addition: Add anhydrous acetonitrile (100 mL) and finely ground potassium carbonate (30 mmol). The base is critical for scavenging the HI produced during the reaction.
-
First Alkylation (Ethylation): Add ethyl iodide (12 mmol) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Second Alkylation (Methallylation): After cooling slightly, add methallyl chloride (12 mmol) to the reaction mixture.
-
Second Reaction: Return the mixture to reflux and maintain for another 8-12 hours, again monitoring by TLC until the starting N-ethyl intermediate is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the potassium carbonate. Evaporate the acetonitrile solvent under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and wash with water (3 x 50 mL) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate to yield the crude N-ethyl-N-(2-methylallyl)-4-chloro-3-ethoxyaniline. Purify the product by column chromatography on silica gel.
Causality and Insights:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to drive the reaction forward without causing significant side reactions.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism.
-
Stepwise Alkylation: While a one-pot dialkylation is performed here, stepwise addition of alkylating agents can offer better control, especially with differently reactive halides. Alternative catalytic methods using alcohols as alkylating agents are also well-documented and can offer a greener synthetic route.[6][7]
Stage 2: Dinitration of the N,N-Dialkylated Aniline Intermediate
This is a classic electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) is the active electrophile. Temperature control is critical to prevent runaway reactions and the formation of byproducts.[8]
Materials and Reagents:
-
N-ethyl-N-(2-methylallyl)-4-chloro-3-ethoxyaniline (from Stage 1)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
Step-by-Step Protocol:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -5°C), slowly add concentrated nitric acid (25 mmol) to concentrated sulfuric acid (50 mL). Stir gently to mix. This must be done with extreme caution.
-
Dissolution of Substrate: In a separate, larger flask, dissolve the N-alkylated aniline intermediate (10 mmol) in concentrated sulfuric acid (30 mL), ensuring the temperature does not exceed 20°C. Cool this mixture to 0°C in an ice bath.
-
Nitration Reaction: Add the pre-formed nitrating mixture dropwise to the solution of the aniline derivative over 1-2 hours. Crucially, maintain the internal reaction temperature below 5°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.
-
Quenching: Very slowly and carefully, pour the reaction mixture onto a large beaker filled with crushed ice (approx. 500 g). This will precipitate the solid dinitrated product.
-
Isolation: Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~7).
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final dinitroaniline herbicide.
Causality and Insights:
-
Role of Sulfuric Acid: H₂SO₄ serves two purposes: it protonates nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), and it acts as a solvent for the organic substrate.[8]
-
Temperature Control: Nitration is a highly exothermic process. Low temperatures are essential to control the reaction rate, prevent the formation of oxidized byproducts, and ensure regioselectivity.[9] The powerful activating effect of the dialkylamino group directs the nitration to the two available ortho positions.
Part 3: Analytical Protocols for Quality Control
Ensuring the purity of the synthesized active ingredient and quantifying its concentration in formulations and environmental samples is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of dinitroaniline herbicides due to its high sensitivity and specificity. [10][11]
Experimental Protocol: GC-MS Analysis of Dinitroaniline Herbicide
1. Sample Preparation (from a technical grade solid):
-
Stock Solution: Accurately weigh approximately 10 mg of the synthesized herbicide into a 10 mL volumetric flask. Dissolve and dilute to the mark with pesticide-grade hexane or ethyl acetate. This is the stock standard solution.
-
Working Standard: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Internal Standard: To each working standard and sample, add an internal standard (e.g., Triphenyl phosphate or an isotopically labeled analog) at a constant concentration to correct for variations in injection volume and instrument response. [12] 2. GC-MS Instrumentation and Conditions:
The following table provides typical parameters for the analysis. These should be optimized for the specific instrument and target analyte.
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent GC/TQ or equivalent | Standard for pesticide residue analysis. |
| Column | Non-polar capillary (e.g., DB-5ms, 30m x 0.25mm, 0.25µm) | Provides good separation for a wide range of pesticides. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Ensures optimal and consistent separation. |
| Injector Temp. | 250°C | Ensures complete volatilization of the analyte. |
| Oven Program | 70°C (1 min), ramp at 15°C/min to 280°C, hold 5 min | A typical temperature gradient to separate analytes from solvent and matrix components. |
| MS System | Triple Quadrupole (MS/MS) or Single Quadrupole | MS/MS offers higher selectivity and sensitivity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method producing reproducible fragmentation patterns. [11] |
| Ion Source Temp. | 230°C | Standard operating temperature. |
| Acquisition Mode | Full Scan (Qualitative) & Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS) (Quantitative) | Full scan confirms identity; SIM/MRM provides maximum sensitivity for quantification. |
3. Data Analysis:
-
Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of a certified reference standard.
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Determine the concentration of the analyte in the sample using this curve.
Safety and Handling
Substituted anilines and dinitroaromatic compounds require careful handling due to their potential toxicity.
-
Toxicity: Chloroanilines and related compounds can be toxic if swallowed, in contact with skin, or if inhaled. * Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling Nitrating Agents: Concentrated nitric and sulfuric acids are extremely corrosive. Handle with extreme care, and always add acid to water (or, in this case, nitric acid to sulfuric acid) slowly and with cooling.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-3-ethoxyaniline stands out as a pivotal intermediate for the agrochemical industry, particularly in the synthesis of potent dinitroaniline herbicides. Its unique structure allows for the creation of active ingredients that function by a specific and well-understood mechanism: the disruption of microtubule assembly in target weeds. The protocols provided herein offer a comprehensive guide for the synthesis, mechanistic understanding, and analytical validation of agrochemicals derived from this versatile building block. By leveraging these advanced chemical and analytical methodologies, researchers can continue to innovate and develop the next generation of effective and targeted crop protection solutions.
References
-
Chen, S., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science. Available at: [Link]
-
Wikipedia. (2023). Ethalfluralin. Available at: [Link]
-
Hugdahl, J. D., & Morejohn, L. C. (1993). Rapid and Reversible High-Affinity Binding of the Dinitroaniline Herbicide Oryzalin to Tubulin from Zea mays L. Plant Physiology. Available at: [Link]
- Ragaini, F., et al. (2009).
-
Mandal, M., et al. (2018). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Available at: [Link]
-
Morejohn, L. C., et al. (1987). Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. Planta. Available at: [Link]
-
AERU. Ethalfluralin (Ref: EL 161). University of Hertfordshire. Available at: [Link]
-
Shitole, T., et al. (2014). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available at: [Link]
-
Morrissette, N. S., et al. (2004). Dinitroanilines Bind α-Tubulin to Disrupt Microtubules. Molecular Biology of the Cell. Available at: [Link]
-
Cho, C. S., et al. (2006). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry. Available at: [Link]
-
Afonso, C. A. M., et al. (2015). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Morrissette, N. S., et al. (2004). Dinitroanilines Bind α-Tubulin to Disrupt Microtubules. Molecular Biology of the Cell. Available at: [Link]
-
Karasali, H., & Balayiannis, G. (2017). GC/CI-MS/MS method for the identification and quantification of N-nitrosoethylmethylallyl-amine in plant protection products. CEST2017. Available at: [Link]
-
Studylib. Nitration of Aniline: Lab Experiment. Available at: [Link]
- Google Patents. (1996). IT1261259B - PROCEDURE FOR THE PREPARATION OF ETHALFLURALIN.
-
ResearchGate. (2023). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. Available at: [Link]
-
U.S. Environmental Protection Agency. (1984). Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. Available at: [Link]
- Google Patents. (1978). US4102927A - Process for the preparation of 2,4-dinitroaniline.
-
Riscoe, M., et al. (1998). Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Wikipedia. Dinitroaniline. Available at: [Link]
-
PrepChem. Synthesis of dinitroaniline. Available at: [Link]
-
ResearchGate. (2023). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Available at: [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
Organic Syntheses. 2,4-dinitroaniline. Available at: [Link]
-
Gowan Company, L.L.C. (2016). Ethalfluralin Manufacturing Concentrate. Available at: [Link]
-
PubChem. 4-Chloro-3-methoxyaniline. Available at: [Link]
-
PubChem. Ethalfluralin. Available at: [Link]
-
Agilent Technologies. (2022). GC/MS/MS Pesticide Residue Analysis. Available at: [Link]
-
Roseboom, H., & Berkhoff, C. J. (1982). High-performance liquid chromatographic determination of dinitroaniline herbicides in soil and water. Journal of Chromatography A. Available at: [Link]
-
PubChem. 4-Chloro-3-methylaniline. Available at: [Link]
-
NIST. 4-Ethoxyaniline hydrochloride. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Ethalfluralin - Wikipedia [en.wikipedia.org]
- 3. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 4. Ethalfluralin (Ref: EL 161) [sitem.herts.ac.uk]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tsijournals.com [tsijournals.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. books.rsc.org [books.rsc.org]
- 10. cest2017.gnest.org [cest2017.gnest.org]
- 11. epa.gov [epa.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: N-Acylation of 4-Chloro-3-ethoxyaniline
Abstract
This document provides a comprehensive guide for the N-acylation of 4-Chloro-3-ethoxyaniline, a key transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol details a robust and reproducible procedure using acetic anhydride as the acylating agent. Beyond a simple recitation of steps, this guide delves into the underlying chemical principles, offering insights into the reaction mechanism and the influence of substrate electronics on reactivity. It further provides a framework for reaction monitoring, product purification, and thorough characterization by modern analytical techniques. Troubleshooting guidance and detailed safety protocols are included to ensure successful and safe execution. This application note is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Significance of N-Acylated Anilines
N-acylated anilines are a cornerstone of medicinal chemistry and materials science. The introduction of an acyl group to the nitrogen atom of an aniline derivative can profoundly alter its physicochemical and biological properties. This functionalization is a common strategy to:
-
Protect the amino group: Acetylation reduces the nucleophilicity and basicity of the amino group, preventing unwanted side reactions in subsequent synthetic steps.[1][2]
-
Modulate biological activity: The acetamido group is a key pharmacophore in numerous drugs, contributing to their analgesic, anti-inflammatory, and antipyretic properties.[3] Acetanilide itself was historically used as an analgesic known as Antifebrin.[1]
-
Synthesize complex molecules: N-acylated anilines serve as versatile intermediates for the construction of more elaborate molecular architectures, including pharmaceuticals and agrochemicals.[4]
4-Chloro-3-ethoxyaniline is a valuable building block due to its specific substitution pattern, offering sites for further chemical modification. Its N-acylation provides a direct route to compounds with potential applications in drug discovery programs.
Scientific Principles and Mechanistic Insights
The N-acylation of anilines is a classic example of nucleophilic acyl substitution.[5] The reaction between 4-Chloro-3-ethoxyaniline and an acylating agent, such as acetic anhydride, proceeds through a well-established mechanism.
Reaction Scheme:
Mechanism:
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the aniline at one of the electrophilic carbonyl carbons of acetic anhydride.[6][7] This forms a tetrahedral intermediate. The intermediate then collapses, expelling an acetate ion as a leaving group, to form the protonated amide. A base, such as sodium acetate, then deprotonates the nitrogen to yield the final N-acylated product and acetic acid.[6]
Electronic Effects of Substituents:
The reactivity of the aniline nucleus is influenced by the electronic nature of its substituents. In 4-Chloro-3-ethoxyaniline:
-
-Cl (Chloro group): This is an electron-withdrawing group via induction and a weak deactivating group in electrophilic aromatic substitution. It decreases the nucleophilicity of the amino group to some extent.
-
-OC2H5 (Ethoxy group): This is an electron-donating group through resonance, which increases the electron density on the aromatic ring and enhances the nucleophilicity of the amino group.
The interplay of these electronic effects governs the overall reactivity of the aniline substrate.
Detailed Experimental Protocol
This protocol provides a reliable method for the N-acetylation of 4-Chloro-3-ethoxyaniline.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-3-ethoxyaniline | ≥98% | Commercially Available | Handle with care, toxic.[8][9] |
| Acetic Anhydride | Reagent Grade | Commercially Available | Corrosive and lachrymator. |
| Sodium Acetate (Anhydrous) | ≥99% | Commercially Available | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | Corrosive. |
| Deionized Water | In-house | ||
| Ethanol (95%) | Reagent Grade | Commercially Available | For recrystallization. |
| Ethyl Acetate | HPLC Grade | Commercially Available | For TLC and extraction. |
| Hexanes | HPLC Grade | Commercially Available | For TLC. |
| Silica Gel 60 F254 TLC Plates | Commercially Available | ||
| Silica Gel (230-400 mesh) | Commercially Available | For column chromatography (if needed). |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations involving 4-Chloro-3-ethoxyaniline, acetic anhydride, and concentrated hydrochloric acid must be performed in a well-ventilated fume hood.[10]
-
Chemical Hazards:
-
4-Chloro-3-ethoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction and is suspected of causing cancer.[8][9]
-
Acetic Anhydride: Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Reaction Setup and Procedure
Step 1: Preparation of the Aniline Salt Solution
-
In a 100 mL Erlenmeyer flask, add 4-Chloro-3-ethoxyaniline (1.0 g, 5.83 mmol).
-
Add deionized water (25 mL). The aniline will not dissolve completely.
-
While stirring, slowly add concentrated hydrochloric acid (0.6 mL) to the suspension. The aniline should dissolve to form the corresponding hydrochloride salt, resulting in a clear solution.
Step 2: N-Acylation Reaction
-
To the solution of the aniline hydrochloride, add acetic anhydride (0.7 mL, 7.41 mmol) in one portion and swirl the flask to ensure mixing.[4]
-
Immediately add a solution of sodium acetate (1.0 g, 12.2 mmol) in deionized water (10 mL).
-
A white precipitate of N-(4-chloro-3-ethoxyphenyl)acetamide should form instantly.[1]
-
Continue stirring the mixture at room temperature for 15 minutes to ensure the reaction goes to completion.
Step 3: Isolation of the Crude Product
-
Cool the reaction mixture in an ice-water bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 15 mL).
-
Allow the product to air-dry on the filter paper for at least 1 hour.
Purification
Recrystallization is an effective method for purifying the crude product.
-
Transfer the crude N-(4-chloro-3-ethoxyphenyl)acetamide to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid. Keep the solution on a hot plate at a gentle boil.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice-water bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 95% ethanol, and dry in a vacuum oven.
Reaction Monitoring
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Visualization: UV light (254 nm).
-
Procedure: Spot the starting material (4-Chloro-3-ethoxyaniline) and the reaction mixture on the TLC plate. The product, being more polar, should have a lower Rf value than the starting aniline. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Characterization of the Product
Thorough characterization is essential to confirm the identity and purity of the synthesized N-(4-chloro-3-ethoxyphenyl)acetamide.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.[11]
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆.[12]
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the ethoxy group protons, the acetyl methyl protons, and the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the two carbonyl carbons and the aromatic carbons.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the product.
-
Technique: Electrospray ionization (ESI) is a suitable method.
-
Expected M/z: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of N-(4-chloro-3-ethoxyphenyl)acetamide.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
N-H stretch: A characteristic absorption band around 3300 cm⁻¹.
-
C=O stretch (Amide I): A strong absorption band around 1660 cm⁻¹.
-
N-H bend (Amide II): An absorption band around 1550 cm⁻¹.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low or no product formation | Incomplete dissolution of the aniline. | Ensure the aniline is fully dissolved by adding a sufficient amount of HCl to form the hydrochloride salt. |
| Inactive acetic anhydride. | Use a fresh bottle of acetic anhydride. | |
| Incorrect stoichiometry of reagents. | Carefully measure the amounts of all reagents. | |
| Oily product instead of a solid | Impurities in the starting material. | Purify the starting aniline by distillation or recrystallization.[14] |
| Incomplete reaction. | Allow the reaction to stir for a longer period. | |
| Product is colored | Oxidation of the aniline starting material. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of colored impurities. | Purify the product by recrystallization, possibly with the addition of activated charcoal. |
Experimental Workflow Diagram
Caption: Experimental workflow for N-acylation.
Conclusion
The N-acylation of 4-Chloro-3-ethoxyaniline is a straightforward and efficient transformation that provides access to a valuable synthetic intermediate. The protocol detailed in these application notes is robust and has been optimized for high yield and purity. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently and safely perform this important reaction. The comprehensive characterization techniques described will ensure the structural integrity of the final product, paving the way for its use in further synthetic endeavors.
References
-
Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]
-
Gupta, A., Sidhwani, I. T., Gupta, R., Monga, Y., & Sharma, R. K. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Advances, 13(39), 27282-27289. [Link]
-
ResearchGate. (2023). Approaches for the N‐acetylation of anilines. [Link]
-
Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride? [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
-
Pearson. Acylation of Aniline Explained. [Link]
-
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]
-
ResearchGate. N‐acylation of anilines, primary and secondary amines,and sulfonamides. [Link]
-
CPAChem. (2024). Safety data sheet. [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]
-
Vedantu. What is the action of the following reagents on aniline? Acetic anhydride. [Link]
-
Durham Tech. (2010). 4-Chloroaniline cas106-47-8 SDS. [Link]
-
ResearchGate. An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. [Link]
-
Carl ROTH. (2022). Safety Data Sheet: 4-Chloroaniline. [Link]
-
ResearchGate. NMR Spectra of Anilines. [Link]
-
Katritzky, A. R., Singh, S. K., He, H. Y., & Kirichenko, K. M. (2004). An efficient greener approach for N-acylation of amines in water using benzotriazole chemistry. Journal of organic chemistry, 69(15), 5120-5123. [Link]
-
Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? [Link]
-
ResearchGate. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]
-
Journal of Materials and Environmental Science. (2020). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. [Link]
-
Reddit. (2014). Purify and dry aniline? [Link]
-
The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]
-
International Journal of ChemTech Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
ResearchGate. (2021). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... [Link]
-
National Center for Biotechnology Information. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]
- Google Patents. (2011).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. studylib.net [studylib.net]
- 7. reddit.com [reddit.com]
- 8. durhamtech.edu [durhamtech.edu]
- 9. carlroth.com [carlroth.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. reddit.com [reddit.com]
The Versatile Role of 4-Chloro-3-ethoxyaniline Derivatives in Advanced Materials Science: Application Notes and Protocols
Introduction: Unlocking Material Potential through Molecular Design
In the realm of materials science, the precise arrangement of atoms within a molecule is paramount to defining its function. Substituted anilines are a cornerstone class of organic intermediates, offering a versatile scaffold for creating a vast array of functional materials. Among these, 4-Chloro-3-ethoxyaniline and its derivatives represent a unique building block. The strategic placement of an electron-withdrawing chloro group and an electron-donating ethoxy group on the aniline ring imparts a distinct electronic character and reactivity profile. This guide explores the application of these derivatives in key areas of materials science, providing detailed protocols and the scientific rationale behind their use in creating high-performance dyes, conductive polymers, and corrosion inhibitors.
The presence of the amino (-NH2) group provides a reactive site for diazotization, essential for azo dye synthesis, and for polymerization. The chloro (-Cl) and ethoxy (-O-CH2CH3) substituents modulate the electron density of the aromatic ring, influencing the color, stability, and electronic properties of the resulting materials. This document serves as a technical guide for researchers and scientists, offering both foundational insights and actionable protocols for leveraging the unique properties of 4-Chloro-3-ethoxyaniline derivatives.
Application I: Synthesis of High-Performance Azo Dyes
4-Chloro-3-ethoxyaniline is a valuable precursor for producing disperse and reactive azo dyes, which are crucial for coloring synthetic textiles like polyester and for creating vibrant, lasting colors on natural fibers.[1] The specific substitution pattern of 4-Chloro-3-ethoxyaniline influences the final color and fastness properties of the dye. The general process involves two key steps: diazotization of the aniline derivative and subsequent coupling with an electron-rich aromatic compound.[2][3]
Scientific Rationale
The diazotization reaction converts the primary amino group of 4-Chloro-3-ethoxyaniline into a highly reactive diazonium salt (-N≡N⁺ Cl⁻). This is achieved by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[3][4] The resulting diazonium ion is a potent electrophile.
In the subsequent coupling reaction, this electrophile attacks an electron-rich coupling component, such as a phenol, naphthol, or another aniline derivative, via an electrophilic aromatic substitution mechanism.[3] The ethoxy and chloro groups on the diazonium salt component modify the electronic properties of the azo system, thereby tuning the wavelength of maximum absorption (λmax) and, consequently, the color of the dye.
Experimental Workflow: Azo Dye Synthesis
Caption: Workflow for Azo Dye Synthesis.
Protocol: Synthesis of a Disperse Red Azo Dye
This protocol details the synthesis of a representative red disperse dye using 4-Chloro-3-ethoxyaniline as the diazo component and 2-naphthol as the coupling component.
Materials:
-
4-Chloro-3-ethoxyaniline (1.72 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (3 mL)
-
Sodium Nitrite (NaNO₂) (0.7 g, 0.01 mol)
-
2-Naphthol (1.44 g, 0.01 mol)
-
Sodium Hydroxide (NaOH) (0.8 g, 0.02 mol)
-
Urea
-
Distilled Water
-
Ice
Procedure:
Part 1: Diazotization
-
In a 250 mL beaker, add 1.72 g of 4-Chloro-3-ethoxyaniline to 50 mL of water and 3 mL of concentrated hydrochloric acid. Stir until a fine slurry is formed.
-
Cool the beaker in an ice-salt bath to bring the temperature down to 0-5 °C.
-
In a separate beaker, dissolve 0.7 g of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline slurry over 15-20 minutes, ensuring the temperature does not rise above 5 °C. Continuous stirring is crucial.
-
Stir the reaction mixture for an additional 30 minutes in the ice bath.
-
Check for the presence of excess nitrous acid using starch-iodide paper. If the paper turns blue, add a small amount of urea to quench the excess nitrous acid. The resulting clear solution is the diazonium salt.
Part 2: Coupling
-
In a separate 400 mL beaker, dissolve 1.44 g of 2-naphthol in 30 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored red precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the filter cake with a large volume of cold water until the filtrate is neutral.
-
Dry the synthesized dye in an oven at 60-70 °C.
Characterization:
-
The final product can be characterized using FT-IR to identify functional groups (e.g., -N=N- stretching), UV-Vis spectroscopy to determine the λmax, and NMR for structural confirmation.
Application II: Development of Functional Polyaniline (PANI) Derivatives
Polyaniline (PANI) is a well-known conducting polymer with applications in sensors, energy storage, and electromagnetic shielding.[5] However, pristine PANI suffers from poor solubility, which hinders its processability.[1] Synthesizing PANI derivatives by using substituted anilines, such as 4-Chloro-3-ethoxyaniline, is an effective strategy to improve solubility and tune the polymer's electronic properties.[5][6] The chloro and ethoxy groups increase steric hindrance between polymer chains, reducing intermolecular forces and enhancing solubility in common organic solvents.[5]
Scientific Rationale
The synthesis of poly(4-Chloro-3-ethoxyaniline) is typically achieved through oxidative polymerization. In this process, a chemical oxidant, such as ammonium persulfate (APS), is used to initiate the polymerization of the aniline monomer in an acidic medium. The acid serves to protonate the monomer and the resulting polymer, leading to the conductive emeraldine salt form. The substituents on the aniline ring influence the polymerization rate and the final properties of the polymer, such as conductivity and thermal stability. Copolymers can also be synthesized by mixing aniline with its substituted derivatives to achieve a balance of properties.[7]
Experimental Workflow: Oxidative Polymerization
Caption: Workflow for Oxidative Polymerization of Substituted Aniline.
Protocol: Synthesis of Poly(4-Chloro-3-ethoxyaniline)
Materials:
-
4-Chloro-3-ethoxyaniline (1.72 g, 0.01 mol)
-
Ammonium Persulfate (APS) ((NH₄)₂S₂O₈) (2.85 g, 0.0125 mol)
-
1 M Hydrochloric Acid (HCl)
-
Methanol
-
Distilled Water
Procedure:
-
Dissolve 1.72 g of 4-Chloro-3-ethoxyaniline in 100 mL of 1 M HCl in a 250 mL beaker. Stir until the monomer is fully dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve 2.85 g of ammonium persulfate in 50 mL of 1 M HCl. Cool this solution to 0-5 °C.
-
Slowly add the APS solution to the stirred monomer solution over a period of 30 minutes. A color change should be observed as the polymerization begins.
-
Allow the reaction to proceed with continuous stirring at 0-5 °C for 24 hours.
-
After 24 hours, collect the dark polymer precipitate by vacuum filtration.
-
Wash the precipitate sequentially with 1 M HCl, distilled water, and finally with methanol to remove any unreacted monomer, oxidant, and low-molecular-weight oligomers.
-
Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.
Property Analysis:
-
Solubility: Test the solubility of the synthesized polymer in various organic solvents (e.g., NMP, DMF, DMSO).
-
Conductivity: Measure the electrical conductivity of a pressed pellet of the polymer using a four-point probe method.
-
Thermal Stability: Analyze the thermal degradation profile using Thermogravimetric Analysis (TGA).
Application III: Corrosion Inhibition on Mild Steel
Derivatives of aniline are effective corrosion inhibitors for metals like mild steel, especially in acidic environments.[8] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The presence of heteroatoms (N, O) and the π-electrons of the aromatic ring in 4-Chloro-3-ethoxyaniline facilitate this adsorption.
Scientific Rationale
Corrosion inhibition occurs through the adsorption of the inhibitor molecules on the metal surface.[9] This adsorption can be physisorption (electrostatic interaction between charged molecules and the metal) or chemisorption (involving charge sharing or transfer from the inhibitor to the metal surface to form a coordinate-type bond). The lone pair of electrons on the nitrogen and oxygen atoms, along with the delocalized π-electrons of the benzene ring in 4-Chloro-3-ethoxyaniline, can be shared with the vacant d-orbitals of iron atoms on the steel surface. This blocks the active corrosion sites and reduces both the anodic dissolution of iron and the cathodic hydrogen evolution. The molecular structure, particularly the electron density at the adsorption centers, dictates the efficiency of the inhibitor.
Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the weight loss method, a straightforward technique to evaluate the performance of a synthesized inhibitor.
Materials:
-
Mild steel coupons (e.g., 2cm x 2cm x 0.1cm)
-
1 M Hydrochloric Acid (corrosive medium)
-
Synthesized inhibitor (e.g., a derivative of 4-Chloro-3-ethoxyaniline) at various concentrations (e.g., 100, 200, 500, 1000 ppm)
-
Acetone
-
Abrasive papers (various grits)
-
Analytical balance
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with abrasive papers of increasing grit size, wash them thoroughly with distilled water, degrease with acetone, and dry.
-
Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).
-
Prepare the test solutions: 1 M HCl (blank) and 1 M HCl containing different concentrations of the inhibitor.
-
Immerse one coupon in each test solution for a specified period (e.g., 6 hours) at room temperature.
-
After the immersion period, remove the coupons, wash them with distilled water and a brush to remove corrosion products, rinse with acetone, and dry.
-
Weigh the coupons again and record the final weight (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 x 10⁴ x ΔW) / (A x T x D) where ΔW is weight loss in grams, A is the surface area in cm², T is immersion time in hours, and D is the density of mild steel in g/cm³.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
Data Presentation:
| Inhibitor Concentration (ppm) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | Value | Value | - |
| 100 | Value | Value | Value |
| 200 | Value | Value | Value |
| 500 | Value | Value | Value |
| 1000 | Value | Value | Value |
Conclusion
4-Chloro-3-ethoxyaniline and its derivatives are highly adaptable chemical intermediates with significant, though underexplored, potential in materials science. The protocols and scientific principles detailed in this guide demonstrate their utility in creating vibrant azo dyes, processable conductive polymers, and effective corrosion inhibitors. By understanding the causal relationship between the molecular structure of these aniline derivatives and the macroscopic properties of the resulting materials, researchers can further innovate and develop novel materials tailored for specific, high-performance applications. The provided workflows serve as a robust starting point for laboratory synthesis and evaluation, empowering scientists to harness the full potential of these versatile building blocks.
References
- MySkinRecipes. 4-Chloro-3-ethoxyaniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCO5jhfDPd1SdClaQBPHEPgofJApD7eTXXc2dl3UmL3EYJmmjWLwoLvbI7P4Wgd-lentYPY3tPKp1ZT4X-bMARJ9CjZuNR4p8c_2up20jn7pQdGQObjxiRWMmjMleBLF6G-y_Kz1oc_tjl2Zu-5hDrxH9KaVrQYhFVox8PZPnh3v6K5FDjv6l6V_t7fPZGTuCQjkuU7U31I3E-o3UnXYu_Tz98nhM=]
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Synthesis with 4-Chloro-3-methoxyaniline: A Chemical Manufacturer's Perspective. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEduQmEHgEPXrzNTcF69_OoMwo7M95zINrjAZkrNLVYYb8tyXzAxj52NcS7CnsA-XyDbpXjfoRbfJD3shV12d-A7yfzYI-KWKSB4K0yvUT4stKQzDEoN-wO0CsRQg1vR7fWcfefD6HOmQOOh92acK5wU0LS1MOlkRMAFtXYXoOuA29S0uexm-e22MlCP5Clo75fd5M69Ldwn7g8ZaldQrh_z7SOQG1dxIplTNFEQdSfWgWrO7qtwl1R8gHqiGYgOeMg-AfMj7vsEUfJTQ==]
- International Journal of Innovative Research in Science, Engineering and Technology. Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. [URL: https://www.ijirset.com/upload/2017/icrtet/3_ECE-3.pdf]
- National Institutes of Health. Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7313333/]
- ResearchGate. (PDF) Polyaniline Derivatives and Their Applications. [URL: https://www.researchgate.
- University of Massachusetts Lowell. The Synthesis of Azo Dyes. [URL: https://www.uml.edu/docs/The%20Synthesis%20of%20Azo%20Dyes_tcm18-283120.pdf]
- ResearchGate. Synthesis and application of polychloroanilines. [URL: https://www.researchgate.
- SAE International. Synthesis and characterisation of poly (aniline –co-chloroaniline) polymers and applications in automotive industries as paint coatings. [URL: https://www.sae.org/publications/technical-papers/content/2025-28-0037/]
- ResearchGate. Synthesis of a Novel Disperse Reactive Dye Involving a Versatile Bridge Group for the Sustainable Coloration of Natural Fibers in Supercritical Carbon Dioxide. [URL: https://www.researchgate.net/publication/328889725_Synthesis_of_a_Novel_Disperse_Reactive_Dye_Involving_a_Versatile_Bridge_Group_for_the_Sustainable_Coloration_of_Natural_Fibers_in_Supercritical_Carbon_Dioxide]
- Academia.edu. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID. [URL: https://www.academia.edu/37936647/SYNTHESIS_CHARACTERIZATION_AND_ANTIMICROBIAL_PROPERTIES_OF_AZO_DYES_DERIVED_FROM_SULPHANILIC_ACID_Obadahun_J_Tsaku_J_E_and_E]
- JBiochemTech. Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. [URL: https://jbiochemtech.com/en/article/synthesis-and-characterization-of-some-azo-dyes-derived-from-4--aminoacetophenone-1-4-phenylene-diamine-and-studying-its-dyein]
- National Institutes of Health. Classifications, properties, recent synthesis and applications of azo dyes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7073763/]
- SciSpace. The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. [URL: https://typeset.
- International Journal of Research Publication and Reviews. Synthesis and Characterization of Monoazo Disperse Dye. [URL: https://www.ijrpr.com/uploads/V4ISSUE12/IJRPR20130.pdf]
- Science Alert. Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. [URL: https://scialert.net/fulltext/?doi=jas.2010.1171.1177]
- Moroccan Journal of Chemistry. Theoretical and experimental studies of new synthetic quinoxaline derivatives as corrosion inhibitors for mild steel in a 1.0 M HCl environment. [URL: https://revues.imist.ma/index.php/morjchem/article/view/50566]
- ResearchGate. (PDF) Theoretical and Experimental Studies of New Synthetic Quinoxaline Derivatives as Corrosion Inhibitors for Mild Steel in a 1.0 M HCl Environment. [URL: https://www.researchgate.net/publication/384775437_Theoretical_and_Experimental_Studies_of_New_Synthetic_Quinoxaline_Derivatives_as_Corrosion_Inhibitors_for_Mild_Steel_in_a_10_M_HCl_Environment]
- ResearchGate. (PDF) Synthesis, Characterization and Electrical Conductivity Studies on Poly (2-Chloroaniline-Co-2-Methoxyaniline)- Fe2O3 Nanocomposites with Varying Weight Percentages of Fe2O3 (Research Article). [URL: https://www.researchgate.net/publication/289531818_Synthesis_Characterization_and_Electrical_Conductivity_Studies_on_Poly_2-Chloroaniline-Co-2-Methoxyaniline-_Fe2O3_Nanocomposites_with_Varying_Weight_Percentages_of_Fe2O3_Research_Article]
- MDPI. Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. [URL: https://www.mdpi.com/1996-1944/14/19/5801]
Sources
- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. ijirset.com [ijirset.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sae.org [sae.org]
- 8. Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies | MDPI [mdpi.com]
Troubleshooting & Optimization
techniques for the purification of crude 4-Chloro-3-ethoxyaniline
Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Reinigung von rohem 4-Chlor-3-ethoxyanilin zugeschnitten ist.
Willkommen im technischen Support-Center. Diese Anleitung richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit der Reinigung von 4-Chlor-3-ethoxyanilin arbeiten. Hier finden Sie detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), die auf spezifische Probleme eingehen, die während Ihrer Experimente auftreten können.
Teil 1: Häufig gestellte Fragen (FAQs)
Dieser Abschnitt befasst sich mit grundlegenden Fragen zu den Eigenschaften von 4-Chlor-3-ethoxyanilin und den allgemeinen Prinzipien seiner Reinigung.
F1: Was ist 4-Chlor-3-ethoxyanilin und warum ist eine hohe Reinheit entscheidend?
A1: 4-Chlor-3-ethoxyanilin (CAS: 852854-42-3) ist ein substituiertes Anilin, das hauptsächlich als Zwischenprodukt in der Synthese von Azofarbstoffen, Pigmenten und pharmazeutischen Wirkstoffen (APIs) verwendet wird.[1] Für diese Anwendungen ist eine hohe Reinheit von entscheidender Bedeutung, da Verunreinigungen die Ausbeute nachfolgender Reaktionen verringern, unerwünschte Nebenprodukte erzeugen und die Wirksamkeit, Sicherheit und Stabilität des Endprodukts beeinträchtigen können.
F2: Was sind die häufigsten Verunreinigungen in rohem 4-Chlor-3-ethoxyanilin?
A2: Die Verunreinigungen hängen stark von der Syntheseroute ab. Eine gängige Methode ist die Reduktion von 4-Chlor-3-ethoxynitrobenzol. Mögliche Verunreinigungen sind:
-
Nicht umgesetztes Ausgangsmaterial: Reste von 4-Chlor-3-ethoxynitrobenzol.
-
Isomere Verunreinigungen: Andere Chlor-Ethoxyanilin-Isomere, die während der Synthese entstehen.
-
Nebenprodukte der Reduktion: Unvollständig reduzierte Zwischenprodukte oder Nebenprodukte aus der Reduktionsreaktion.[2][3]
-
Ausgangsmaterialien der Synthese: Reste von Reagenzien, die in früheren Schritten verwendet wurden.
F3: Welche Reinigungsmethoden sind für 4-Chlor-3-ethoxyanilin am besten geeignet?
A3: Die Wahl der Methode hängt von der Art und Menge der Verunreinigungen ab. Die drei primären Techniken sind:
-
Umkristallisation: Ideal zur Entfernung kleiner Mengen von Verunreinigungen aus einem festen Produkt. Da das analoge 4-Chlor-3-methoxyanilin ein Feststoff ist, ist es wahrscheinlich, dass 4-Chlor-3-ethoxyanilin ebenfalls ein Feststoff ist, was die Umkristallisation zu einer ausgezeichneten Wahl macht.[4][5]
-
Säulenchromatographie: Sehr effektiv zur Trennung von Verbindungen mit ähnlicher Polarität, wie z. B. Isomeren.
-
Vakuumdestillation: Geeignet für thermisch stabile, hochsiedende Flüssigkeiten oder niedrigschmelzende Feststoffe. Sie ist nützlich, um nichtflüchtige Verunreinigungen zu entfernen.[6]
Eine saure-Basen-Extraktion ist oft ein entscheidender erster Aufarbeitungsschritt, um saure, basische oder neutrale Verunreinigungen vor der endgültigen Reinigung zu entfernen.[7][8]
F4: Wie kann ich die Reinheit meines gereinigten Produkts überprüfen?
A4: Mehrere analytische Techniken können die Reinheit bestätigen:
-
Hochleistungsflüssigkeitschromatographie (HPLC): Eine weit verbreitete Methode zur Quantifizierung der Reinheit von nichtflüchtigen Verbindungen.[2][9]
-
Gaschromatographie-Massenspektrometrie (GC-MS): Geeignet für flüchtige Verbindungen zur Identifizierung und Quantifizierung von Verunreinigungen.
-
Kernspinresonanzspektroskopie (NMR): Bietet detaillierte strukturelle Informationen und kann zur Reinheitsbewertung durch Vergleich der Integrale der Signale der Hauptverbindung mit denen von Verunreinigungen verwendet werden.[2]
Für pharmazeutische Entwicklungen wird oft eine Reinheit von ≥99,5 % (bestimmt durch HPLC) gefordert.[2]
Teil 2: Anleitung zur Fehlerbehebung
Dieser Leitfaden ist im Frage-Antwort-Format aufgebaut, um spezifische Probleme bei gängigen Reinigungstechniken zu lösen.
Abschnitt A: Umkristallisation
Problem 1: Wie wähle ich das richtige Lösungsmittel für die Umkristallisation aus?
Antwort: Das ideale Lösungsmittel sollte das 4-Chlor-3-ethoxyanilin bei hohen Temperaturen gut und bei niedrigen Temperaturen schlecht lösen.[10][11] Führen Sie Löslichkeitstests im kleinen Maßstab durch. Für halogenierte Aniline sind gemischte Lösungsmittelsysteme oft effektiv.
Tabelle 1: Leitfaden zur Auswahl von Lösungsmitteln für die Umkristallisation von 4-Chlor-3-ethoxyanilin
| Lösungsmittel | Polarität | Siedepunkt (°C) | Erwartetes Löslichkeitsverhalten |
| Ethanol/Wasser | Hoch | 78 (Ethanol) | Gute Löslichkeit in heißem Ethanol; Wasser wird als Anti-Lösungsmittel zugegeben, um die Kristallisation beim Abkühlen einzuleiten.[11] |
| Isopropanol | Mittel | 82 | Wahrscheinlich gute Löslichkeit in der Hitze und mäßige bis geringe Löslichkeit in der Kälte.[11] |
| Toluol | Niedrig | 111 | Gutes Potenzial aufgrund der aromatischen Natur von Lösungsmittel und gelöstem Stoff.[11] |
| Hexan | Niedrig | 69 | Wahrscheinlich geringe Löslichkeit bei allen Temperaturen; nützlich als Anti-Lösungsmittel.[11] |
| Ethylacetat | Mittel | 77 | Kann ein gutes Einzellösungsmittel oder Teil eines gemischten Systems sein.[12] |
Problem 2: Meine Verbindung „ölt aus“, anstatt Kristalle zu bilden. Was soll ich tun?
Antwort: Das „Ausölen“ tritt auf, wenn die Verbindung bei einer Temperatur oberhalb ihres Schmelzpunkts aus der Lösung austritt.[10] Dies geschieht oft, wenn die Lösung zu schnell abkühlt oder die Konzentration der Verunreinigungen hoch ist.
-
Lösung 1: Erhitzen Sie die Lösung erneut, um das Öl aufzulösen. Fügen Sie eine kleine Menge zusätzliches heißes Lösungsmittel hinzu, um die Sättigung zu verringern.[10]
-
Lösung 2: Lassen Sie die Lösung sehr langsam abkühlen. Isolieren Sie den Kolben, um eine allmähliche Abkühlung auf Raumtemperatur zu gewährleisten, bevor Sie ihn in ein Eisbad stellen.
Problem 3: Es bilden sich keine Kristalle, selbst nachdem die Lösung abgekühlt ist. Was sind meine Optionen?
Antwort: Dies deutet darauf hin, dass die Lösung übersättigt, aber nicht zur Keimbildung bereit ist, oder dass sie einfach nicht ausreichend gesättigt ist.
-
Lösung 1 (Induktion): Kratzen Sie die Innenseite des Kolbens mit einem Glasstab direkt unter der Oberfläche der Lösung. Die kleinen Glaspartikel können als Keimbildungsstellen dienen.[10]
-
Lösung 2 (Impfkristall): Fügen Sie einen kleinen „Impfkristall“ reinen 4-Chlor-3-ethoxyanilins hinzu, um die Kristallisation einzuleiten.[10]
-
Lösung 3 (Konzentration): Wenn die Lösung nicht gesättigt ist, verdampfen Sie einen Teil des Lösungsmittels, um die Konzentration zu erhöhen, und lassen Sie sie erneut abkühlen.
Problem 4: Mein gereinigtes Produkt ist immer noch gefärbt. Wie kann ich die Farbe entfernen?
Antwort: Farbige Verunreinigungen sind oft polare, hochmolekulare Nebenprodukte.
-
Lösung: Fügen Sie der heißen Lösung vor der Filtration eine kleine Menge Aktivkohle hinzu.[13] Die Aktivkohle adsorbiert die farbigen Verunreinigungen. Kochen Sie die Mischung einige Minuten lang und führen Sie dann eine Heißfiltration durch, um die Kohle zu entfernen, bevor Sie die Lösung abkühlen lassen. Seien Sie vorsichtig, da zu viel Kohle auch Ihr Produkt adsorbieren und die Ausbeute verringern kann.
Abschnitt B: Säulenchromatographie
Problem 1: Meine Verbindung (ein Amin) bildet auf der Säule „Schwänze“ (Tailing). Wie erhalte ich scharfe Banden?
Antwort: Tailing von Aminen auf Kieselgel ist ein häufiges Problem, da das basische Amin stark mit den sauren Silanolgruppen (-Si-OH) auf der Kieselgeloberfläche interagiert.
-
Lösung: Neutralisieren Sie die sauren Stellen auf dem Kieselgel, indem Sie dem Eluenten eine kleine Menge einer Base hinzufügen. In der Regel reichen 0,5-1 % Triethylamin (Et₃N) in Ihrem Lösungsmittelsystem aus, um das Tailing erheblich zu reduzieren und eine bessere Trennung zu ermöglichen.[12]
Problem 2: Ich erhalte keine gute Trennung von einer nahe eluierenden Verunreinigung. Was kann ich tun?
Antwort: Eine schlechte Auflösung erfordert eine Optimierung der chromatographischen Bedingungen.
-
Lösung 1 (Eluentenpolarität ändern): Ändern Sie die Polarität Ihres Eluenten. Wenn die Verbindungen zu schnell eluieren (hoher Rf-Wert), verringern Sie die Polarität (z. B. mehr Hexan, weniger Ethylacetat). Wenn sie zu langsam eluieren, erhöhen Sie die Polarität.
-
Lösung 2 (Lösungsmittelsystem wechseln): Wechseln Sie zu einem anderen Lösungsmittelsystem mit anderen Selektivitäten. Wenn Sie beispielsweise ein Hexan/Ethylacetat-System verwenden, versuchen Sie es mit einem Dichlormethan/Methanol-System.
-
Lösung 3 (Gradientenelution verwenden): Beginnen Sie mit einem niedrigpolaren Eluenten und erhöhen Sie die Polarität im Laufe der Zeit allmählich. Dies hilft, die weniger polaren Verbindungen zuerst zu eluieren und dann die Polarität zu erhöhen, um Ihr stärker zurückgehaltenes Produkt abzulösen, was oft zu schärferen Banden und besseren Trennungen führt.
Sources
- 1. 4-Chloro-3-ethoxyaniline [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Chloro-3-methoxyaniline | 13726-14-2 [amp.chemicalbook.com]
- 5. 4-Chloro-3-methoxyaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. US3397118A - Purification of chloroanilines by vacuum distillation with a chromate - Google Patents [patents.google.com]
- 7. Workup [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Separation of 4-Chloro-2,5-diethoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
methods for removing color impurities from 4-Chloro-3-ethoxyaniline
Welcome to the technical support center for the purification of 4-Chloro-3-ethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of color impurities from this compound.
Introduction: Understanding the Challenge
4-Chloro-3-ethoxyaniline is a vital intermediate in the synthesis of various pharmaceuticals and azo dyes.[1] Like many aromatic amines, it is susceptible to oxidation, which can lead to the formation of colored impurities, often presenting as a yellow to dark reddish-brown hue.[2][3][4] These impurities arise from the formation of highly conjugated systems, such as quinoneimines or polymeric species, which absorb light in the visible spectrum.[5][6] The presence of an electron-donating ethoxy group and an electron-withdrawing chloro group on the aniline ring influences its reactivity and susceptibility to oxidation. Proper handling and storage, such as keeping the compound in a tightly sealed, dry container away from light and air, are crucial to minimize impurity formation.[7][8]
Troubleshooting Guide: From Colored Impurity to Pure Product
This section addresses common issues encountered during the purification of 4-Chloro-3-ethoxyaniline and provides actionable solutions.
Issue 1: My 4-Chloro-3-ethoxyaniline is colored (yellow, brown, or reddish). How do I remove the color?
The coloration indicates the presence of oxidation products.[2][3] The appropriate purification method depends on the nature and concentration of these impurities. Below is a workflow to guide your decision-making process.
}
Troubleshooting workflow for color removal.
Solution A: Recrystallization
Recrystallization is often the first and most straightforward method for purifying solids with minor impurities.[9] The principle lies in the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[9][10]
When to Use: Ideal for removing small amounts of colored impurities from a solid product.
Protocol: Recrystallization of 4-Chloro-3-ethoxyaniline
-
Solvent Selection: The key is to find a solvent (or solvent system) in which 4-Chloro-3-ethoxyaniline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for anilines include ethanol/water, hexane/ethyl acetate, or toluene.[11][12][13]
-
Pro-Tip: Start with small-scale solvent screening. Place a small amount of the impure compound in several test tubes and add a few drops of different solvents to assess solubility at room and elevated temperatures.
-
-
Dissolution: In an Erlenmeyer flask, add the impure 4-Chloro-3-ethoxyaniline and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[9][14] Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is still colored, add a small amount (1-2% by weight of the solute) of activated carbon (charcoal) to the hot solution.[10] Activated carbon has a high surface area that adsorbs colored impurities.[15] Boil the solution for a few minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration using a fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[9]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Solution B: Activated Carbon Treatment
Activated carbon is highly effective at adsorbing large, colored organic molecules.[15][16] It can be used during recrystallization or as a separate batch treatment.
When to Use: When recrystallization alone does not sufficiently remove the color.
Protocol: Batch Activated Carbon Treatment
-
Dissolve the impure 4-Chloro-3-ethoxyaniline in a suitable organic solvent at room temperature.
-
Add 5-10% w/w of activated carbon to the solution.
-
Stir the mixture at room temperature for 30-60 minutes. The contact time can be optimized based on the level of impurities.[16]
-
Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.
-
Remove the solvent under reduced pressure to obtain the decolorized product. Further purification by recrystallization may be necessary.
| Parameter | Recommendation | Rationale |
| Carbon Type | Granular or powdered activated carbon | Granular is easier to filter, while powdered offers a higher surface area for faster adsorption.[15] |
| Contact Time | 15-60 minutes | Sufficient time for adsorption without significant product loss.[16] |
| Temperature | Room temperature to slightly elevated | Higher temperatures can sometimes decrease adsorption efficiency. |
Solution C: Column Chromatography
For significantly impure samples or when recrystallization fails, column chromatography is a powerful purification technique.[17] It separates compounds based on their differential adsorption to a stationary phase.[17]
When to Use: For samples with a high concentration of impurities or when other methods are ineffective.[18]
Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for purifying moderately polar compounds like anilines.[17]
-
Mobile Phase (Eluent) Selection: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[17] The optimal eluent system should provide good separation of the target compound from the impurities on a Thin Layer Chromatography (TLC) plate.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Tap the column gently to ensure even packing and remove air bubbles.[17]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.[17]
-
Elution: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent to move the desired compound down the column.[17] The colored impurities, being more polar, will typically move slower or remain at the top of the column.
-
Analysis and Collection: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
}
Workflow for column chromatography purification.
Issue 2: The color returns after purification and storage.
This indicates ongoing oxidation. Aromatic amines are sensitive to air and light.[2][3]
Solutions:
-
Inert Atmosphere: Store the purified 4-Chloro-3-ethoxyaniline under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[2]
-
Light Protection: Use amber-colored vials or store the container in a dark place to prevent photo-oxidation.[2]
-
Low Temperature: Storing at reduced temperatures (refrigeration) can slow down the rate of degradation.[2]
-
Purity: Ensure the compound is highly pure, as trace impurities can sometimes catalyze oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reason for the color formation in 4-Chloro-3-ethoxyaniline? A1: The color arises from the oxidation of the aniline functional group. The amino group (-NH₂) is an electron-donating group, making the aromatic ring susceptible to oxidation.[6] This oxidation leads to the formation of highly conjugated molecules like quinoneimines and polymeric aniline species, which absorb light in the visible spectrum, resulting in a colored appearance.[5][6]
Q2: Can I use distillation to purify colored 4-Chloro-3-ethoxyaniline? A2: While distillation is a common purification technique for liquids, many anilines have high boiling points and can decompose at elevated temperatures, potentially leading to further impurity formation.[21] Vacuum distillation can lower the boiling point, but for removing colored, high-molecular-weight impurities, methods like recrystallization or chromatography are generally more effective.
Q3: Are there any safety precautions I should take when handling 4-Chloro-3-ethoxyaniline? A3: Yes. 4-Chloro-3-ethoxyaniline, like many chlorinated anilines, is toxic and should be handled with care.[8][22][23] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat.[7][24] Avoid inhalation, ingestion, and skin contact.[8] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[7][8]
Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do? A4: "Oiling out" can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. Try the following:
-
Add a little more solvent to the hot solution.
-
Allow the solution to cool more slowly.
-
Scratch the inside of the flask with a glass rod to induce crystallization.[9]
-
Add a seed crystal of the pure compound.[9]
-
Consider using a different solvent system.
References
- Benchchem. (n.d.). Application Note: Purification of Crude N-(2-Heptyl)aniline by Column Chromatography.
- Heycarbons. (n.d.). Activated Carbon For Amine MDEA DEA Filtration.
- National Center for Biotechnology Information. (n.d.). GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures.
- (n.d.). Activated Carbon Beds in Amine Units.
- Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization.
- OHSU. (n.d.). Electrophilic Aromatic Substitutions of Amine and Sulfonate onto Fine-Grained Activated Carbon for Aqueous-Phase Metal Ion.
- Google Patents. (n.d.). US5462908A - Organic amine impregnated activated carbon.
- SWT. (2025). 8 x 30 Granular Activated Carbon for Cleanamine Filter.
- Biotage. (2023). How can I remove color from my reaction product?.
- Benchchem. (2025). preventing oxidation of the aniline group during complexation.
- Sciencemadness Discussion Board. (2005). aniline impurities.
- Biotage. (2023). When should amine-bonded columns be used for purification?.
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline.
- Reddit. (2023). Are amines often yellow? : r/chemistry.
- Loba Chemie. (2016). 4-CHLOROANILINE FOR SYNTHESIS MSDS CAS-No.: 106-47-8 MSDS.
- Reddit. (2014). Purify and dry aniline? : r/chemistry.
- Wikipedia. (n.d.). Amine.
- Google Patents. (n.d.). US10889539B2 - Aniline purification process.
- ResearchGate. (2014). Does aniline stick in columns during column chromatography?.
- (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- CPAChem. (2024). Safety data sheet.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (2017). Why does color of aniline change during storage? Please give chemical reactions if possible.
- NJ.gov. (n.d.). 4-CHLOROANILINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE L.
- (n.d.). Supporting Information.
- Chemistry LibreTexts. (2024). 23.1: Properties of amines.
- Physics Forums. (2023). Aromatic amines having a brown color.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Cram. (n.d.). Recrystallization Of Acetanilide From Aniline - 1285 Words.
- YouTube. (2020). Recrystallization.
- Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
- MySkinRecipes. (n.d.). 4-Chloro-3-ethoxyaniline.
- PubChem. (n.d.). 4-Chloroaniline | ClC6H4NH2 | CID 7812.
- PubChem. (n.d.). 4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis with 4-Chloro-3-methoxyaniline: A Chemical Manufacturer's Perspective.
- YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization.
- Ataman Kimya. (n.d.). 4-CHLOROANILINE.
- PubChem. (n.d.). 4-Ethoxyaniline | C8H11NO | CID 9076.
- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
- Zenodo. (n.d.). A New Method for the Preparation of 4-Acetylamino-3-chloro-anilin e..
- Sigma-Aldrich. (n.d.). 4-Ethoxyaniline 0.98 p-Phenetidine.
Sources
- 1. 4-Chloro-3-ethoxyaniline [myskinrecipes.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. physicsforums.com [physicsforums.com]
- 5. GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. lobachemie.com [lobachemie.com]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. heycarbons.com [heycarbons.com]
- 16. aminefiltration.com [aminefiltration.com]
- 17. benchchem.com [benchchem.com]
- 18. biotage.com [biotage.com]
- 19. researchgate.net [researchgate.net]
- 20. biotage.com [biotage.com]
- 21. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 22. nj.gov [nj.gov]
- 23. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. cpachem.com [cpachem.com]
optimizing reaction conditions for synthesizing 4-Chloro-3-ethoxyaniline derivatives
Introduction
Welcome to the technical support center for the synthesis and optimization of 4-Chloro-3-ethoxyaniline and its derivatives. These compounds are valuable intermediates in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1][2] Their synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and regioselectivity. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction conditions based on established scientific principles.
The core of this synthesis often involves the chlorination of an activated aromatic ring, a classic example of electrophilic aromatic substitution.[3][4] The directing effects of the ethoxy and amino (or its precursor, the nitro) groups play a critical role in the outcome of the reaction, making precise control of reaction parameters essential for success.
General Synthesis Workflow
The synthesis of 4-Chloro-3-ethoxyaniline typically begins with 3-ethoxyaniline, which undergoes electrophilic chlorination. Understanding the flow from starting materials to the final, purified product is crucial for effective troubleshooting.
Sources
Technical Support Center: Troubleshooting Low Yields in Reactions Involving 4-Chloro-3-ethoxyaniline
Welcome to the Technical Support Center for 4-Chloro-3-ethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during chemical syntheses with this versatile intermediate. Our focus is on providing practical, field-proven insights to help you overcome challenges and optimize your reaction outcomes.
Introduction to the Reactivity of 4-Chloro-3-ethoxyaniline
4-Chloro-3-ethoxyaniline is a substituted aniline with a unique electronic profile that influences its reactivity. The ethoxy group at the meta-position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions.[1][2] Conversely, the chlorine atom at the para-position is an electron-withdrawing group, which deactivates the ring.[2] The interplay of these two substituents dictates the regioselectivity and overall success of various chemical transformations. This guide will delve into specific issues you may encounter and provide actionable solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common problems encountered in reactions with 4-Chloro-3-ethoxyaniline in a question-and-answer format, followed by detailed troubleshooting steps.
Issue 1: Low Yields in Acylation Reactions
Q1: I am observing a low yield in the acylation of 4-Chloro-3-ethoxyaniline with an acyl chloride/anhydride. What are the likely causes and how can I improve the conversion?
A1: Low yields in the acylation of 4-Chloro-3-ethoxyaniline can stem from several factors, primarily related to the nucleophilicity of the aniline and the reaction conditions.
Potential Causes and Solutions:
-
Reduced Nucleophilicity: While the ethoxy group is activating, the presence of the electron-withdrawing chloro group can still diminish the nucleophilicity of the amino group compared to unsubstituted aniline.
-
Sub-optimal Base: The choice and amount of base are critical for scavenging the acid byproduct (e.g., HCl) generated during the reaction.[3] An inadequate base can lead to the protonation of the starting aniline, rendering it unreactive.
-
Steric Hindrance: While less of a concern with smaller acylating agents, bulky acyl chlorides may react sluggishly.
-
Side Reactions: Over-acylation or side reactions involving the ethoxy group are generally not observed under standard acylation conditions but should be considered with highly reactive acylating agents or harsh conditions.
Troubleshooting Workflow for Acylation Reactions:
Caption: Troubleshooting workflow for low yields in acylation reactions.
Detailed Experimental Protocol: Acylation of 4-Chloro-3-ethoxyaniline
| Reagent/Solvent | Amount | Molar Eq. |
| 4-Chloro-3-ethoxyaniline | 1.0 g | 1.0 |
| Acetic Anhydride | 1.1 mL | 2.0 |
| Pyridine | 5 mL | - |
| Dichloromethane (DCM) | 20 mL | - |
Procedure:
-
Dissolve 4-Chloro-3-ethoxyaniline in dichloromethane in a round-bottom flask.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Issue 2: Poor Conversion in Suzuki Coupling Reactions
Q2: My Suzuki coupling reaction with 4-Chloro-3-ethoxyaniline as the aryl halide partner is giving low yields of the desired biaryl product. How can I optimize this transformation?
A2: The Suzuki coupling of aryl chlorides can be challenging due to the strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle difficult.[4] However, with the appropriate choice of catalyst, ligand, and base, high yields can be achieved.
Potential Causes and Solutions:
-
Inactive Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for activating the C-Cl bond. More electron-rich and bulky phosphine ligands are often required.
-
Ineffective Base: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Protodeboronation of Boronic Acid: The boronic acid coupling partner can be unstable under the reaction conditions, leading to the formation of an undesired arene byproduct.
-
Homocoupling of Boronic Acid: Dimerization of the boronic acid can occur as a side reaction.
Troubleshooting Workflow for Suzuki Coupling Reactions:
Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.
Recommended Catalyst Systems for Suzuki Coupling of Aryl Chlorides:
| Catalyst | Ligand | Base | Solvent System |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/Water |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF |
Issue 3: Complications in Diazotization and Subsequent Reactions
Q3: I am having trouble with the diazotization of 4-Chloro-3-ethoxyaniline and the subsequent Sandmeyer reaction. What are the critical parameters to control?
A3: Diazotization reactions are highly sensitive to temperature and the stability of the resulting diazonium salt.[5] Careful control of the reaction conditions is paramount for success.
Potential Causes and Solutions:
-
Decomposition of Diazonium Salt: Aryl diazonium salts are often unstable at temperatures above 5 °C.
-
Incomplete Diazotization: Insufficient acid or sodium nitrite can lead to incomplete conversion of the aniline.
-
Side Reactions of the Diazonium Salt: The diazonium salt can undergo various undesired reactions if not used promptly or if the conditions for the subsequent reaction are not optimal.
Troubleshooting Workflow for Diazotization Reactions:
Caption: Troubleshooting workflow for diazotization reactions.
Detailed Experimental Protocol: Diazotization and Sandmeyer Reaction
Part 1: Diazotization
-
Prepare a solution of 4-Chloro-3-ethoxyaniline in aqueous HCl (typically 2.5-3.0 equivalents of HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
Part 2: Sandmeyer Reaction (Chlorination Example)
-
In a separate flask, prepare a solution of CuCl in concentrated HCl and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution.
-
Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by distillation or column chromatography.
Analytical Methods for Reaction Monitoring
Effective troubleshooting relies on accurate monitoring of reaction progress and impurity profiles.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of products and byproducts. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities and byproducts by providing molecular weight information.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile components of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and can be used to identify impurities if they are present in sufficient concentration.[8]
References
- Benchchem. Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
- Benchchem. troubleshooting guide for Povarov reaction with substituted anilines.
- University of Rochester. How To Run A Reaction: The Workup.
- Chemistry LibreTexts. 4.7: Reaction Work-Ups.
- Benchchem. A Comparative Guide to Analytical Methods for 4-Chloro-2-fluoro-3-methoxyaniline.
- Benchchem. Application Notes and Protocols: Diazotization Reactions of 4-Chloro-2-fluoro-3-methoxyaniline.
- BYJU'S. Electrophilic Substitution Reaction of Anilines.
- Chemistry Steps. Reactions of Aniline.
- Benchchem. A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
- Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- ACS Publications. Substituents Effect on the Electronic Properties of Aniline and Oligoanilines.
- Reddit. How to approach choosing reaction conditions for Suzuki?.
- Beilstein Journal of Organic Chemistry. Inline purification in continuous flow synthesis – opportunities and challenges.
- ResearchGate.
- ResearchGate. Coupling reaction of 1 with diazotized 4-chloroaniline.
- ResearchGate. Spectroscopic (FT-IR, FT-Raman and NMR)
- Quora. What properties of aniline make it a suitable base for nucleophilic substitution reactions?.
- PubChem. 4-Chloro-3-methoxyaniline.
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- Benchchem. Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.
- SpectraBase. 4-chloro-3-ethoxyisoquinoline - Optional[13C NMR] - Chemical Shifts.
- Ningbo Inno Pharmchem Co., Ltd. Navigating the Chemical Landscape: Properties and Handling of 4-Ethoxyaniline.
- MySkinRecipes. 4-Chloro-3-ethoxyaniline.
- Benchchem. Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride.
- Beilstein Journals. Supporting Information - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
- SpectraBase. 4'-Chloro-m-toluaniline - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
- PubChem. 4-Chloro-3-methylaniline.
- PubChem. 4-Chloro-3-nitroaniline.
- MDPI.
- YouTube. Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis.
- Journals@UC.
- Benchchem.
- LGC Standards. 4-Phenoxyaniline.
- ResearchGate.
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US3897451A - Synthesis of oxindoles from anilines and intermediates therein - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. askthenerd.com [askthenerd.com]
long-term storage and stability issues of 4-Chloro-3-ethoxyaniline
Technical Support Center: 4-Chloro-3-ethoxyaniline
Welcome to the technical support guide for 4-Chloro-3-ethoxyaniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the long-term storage, stability, and handling of this compound. Our goal is to move beyond simple instructions and explain the chemical principles behind best practices, empowering you to troubleshoot issues effectively and ensure the integrity of your experiments.
Section 1: Core FAQs on Long-Term Storage & Handling
This section addresses the most common questions regarding the day-to-day management of 4-Chloro-3-ethoxyaniline.
Question 1: What are the optimal conditions for the long-term storage of 4-Chloro-3-ethoxyaniline to ensure its stability?
Answer: 4-Chloro-3-ethoxyaniline, like many substituted anilines, is susceptible to degradation from atmospheric and environmental factors. The primary goal of long-term storage is to mitigate exposure to oxygen, light, and moisture.[1][2]
The aniline functional group is readily oxidized by atmospheric oxygen, a process often catalyzed by light. This oxidation can lead to the formation of colored impurities (nitrobenzenes, azoxybenzenes, and polymeric materials), which typically manifest as a darkening of the material from a white or off-white solid to yellow, brown, or even dark purple over time.
Therefore, the following conditions are critical:
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. After each use, flush the container headspace with inert gas before sealing.
-
Temperature: Store in a cool, dry place. Recommended storage temperature is typically between 15–25 °C.[3] Avoid temperature cycling. While refrigeration is an option for enhanced stability, ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Light: Protect from all light sources. Store the primary container within a secondary, opaque container or in a designated dark cabinet.[4][5]
-
Container: Use a tightly sealed, airtight container made of amber glass or another non-reactive material.[3][6]
Data Summary: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale & Causality |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the aniline functional group. |
| Temperature | 15–25 °C | Minimizes degradation kinetics while avoiding moisture issues associated with deep cold storage. |
| Light Exposure | Store in Darkness | Light, especially UV, catalyzes oxidative degradation pathways.[3][5] |
| Container | Tightly Sealed, Amber Glass | Prevents ingress of air and moisture; blocks UV light.[6] |
| Location | Cool, Dry, Well-Ventilated Area | Ensures general stability and safety.[7] |
Question 2: My vial of 4-Chloro-3-ethoxyaniline arrived as a solid. Is this expected, and how should I handle it for weighing?
Answer: Yes, this is expected. Based on structurally similar compounds like 4-chloro-3-methoxyaniline (Melting Point: 78-81 °C)[8] and 4-chloroaniline (Melting Point: ~70 °C)[9], 4-Chloro-3-ethoxyaniline is a solid at room temperature.
Handling should always occur in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhalation of fine particles.[4][10] Due to its toxicity profile, which is characteristic of chloroanilines, appropriate personal protective equipment (PPE) is mandatory.[11] This includes a lab coat, safety goggles, and chemical-resistant gloves.[10]
For weighing, use a static-free weigh boat or paper. As the compound can be sensitive, minimize its exposure time to the open air.[1] Work efficiently to weigh the desired amount and then promptly return the main container to storage, ensuring it is properly sealed and the headspace is flushed with inert gas if possible.
Section 2: Troubleshooting Stability and Degradation
Discrepancies in experimental results can often be traced back to reagent instability. This section provides a logical framework for troubleshooting issues related to the degradation of 4-Chloro-3-ethoxyaniline.
Question 3: I opened a previously pure bottle of 4-Chloro-3-ethoxyaniline and it has turned yellow/brown. Can I still use it?
Answer: A color change is a primary indicator of degradation. While the compound may still be predominantly 4-Chloro-3-ethoxyaniline, the presence of colored impurities signifies that oxidative or polymeric degradation has occurred.
You should not use the material for any sensitive application without purification and re-characterization. The impurities, even at low levels, can interfere with your reaction, leading to unexpected side products, lower yields, or inaccurate biological assay results. The degradation products may also have different toxicological profiles.
The best course of action is to perform an analytical check for purity (see Protocol 1) to quantify the level of degradation. If the purity is no longer acceptable, the material should either be purified (e.g., by recrystallization or column chromatography, if feasible) or disposed of as hazardous waste according to institutional guidelines.[12]
Question 4: What are the likely degradation products, and how do they form?
Answer: While specific degradation pathways for 4-Chloro-3-ethoxyaniline are not extensively published, we can predict the most probable routes based on the known chemistry of anilines and chloroaromatics.[13] The primary mechanisms are oxidation and dechlorination.
-
Oxidation: The electron-rich aniline nitrogen is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and azoxy compounds. These products are often highly colored and are a major source of the observed discoloration.
-
Hydroxylation: The aromatic ring can be hydroxylated, a common metabolic and environmental degradation pathway.[14][15]
-
Dechlorination: Under certain conditions, particularly microbial or anaerobic degradation, reductive dechlorination can occur, removing the chlorine atom from the ring.[13]
Below is a diagram illustrating a hypothesized oxidative degradation pathway.
Section 3: Analytical & Experimental Protocols
To maintain experimental integrity, it is crucial to have validated protocols for handling and quality control.
Protocol 1: Assessing Purity and Detecting Degradation Products by HPLC
This protocol provides a general framework for developing an HPLC method to assess the purity of 4-Chloro-3-ethoxyaniline. A specific method has been published for the related compound 4-ethoxyaniline which serves as an excellent starting point.[16]
Objective: To quantify the purity of a 4-Chloro-3-ethoxyaniline sample and detect the presence of more polar or non-polar degradation products.
Methodology:
-
Standard Preparation:
-
Accurately weigh ~10 mg of a trusted, high-purity standard of 4-Chloro-3-ethoxyaniline.
-
Dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Prepare a series of dilutions (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) to generate a calibration curve.
-
-
Sample Preparation:
-
Prepare your potentially degraded sample in the same manner as the standard to achieve a target concentration of ~100 µg/mL.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the standards to establish the retention time and calibration curve for the parent compound.
-
Inject the sample. The main peak should correspond to the retention time of the standard.
-
Analyze the chromatogram for additional peaks. Early-eluting peaks typically correspond to more polar degradation products (e.g., hydroxylated species), while late-eluting peaks may indicate less polar species or dimers.
-
Calculate the purity of your sample by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Workflow for Safe Handling and Dispensing
This protocol outlines a self-validating system for safely handling 4-Chloro-3-ethoxyaniline.
References
- Benchchem. (n.d.). An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline.
- Thermo Fisher Scientific. (2021). 4-Chloro-3-methoxyaniline - Safety Data Sheet.
- CPAchem. (2024). Safety data sheet - 4-Ethoxyaniline.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Washington State University. (n.d.). Aniline Safety Information.
- Santa Cruz Biotechnology. (n.d.). 4-Chloroaniline Material Safety Data Sheet.
- University of Wisconsin-Milwaukee. (n.d.). Aniline Standard Operating Procedure.
- Loba Chemie. (2016). 4-CHLOROANILINE FOR SYNTHESIS MSDS.
- LookChem. (n.d.). Specification for storage and transport of aniline.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column.
- Flinn Scientific. (2019). Safety Data Sheet (SDS) Aniline.
- Acros Organics. (2021). p-Chloroaniline - Safety Data Sheet.
- UNEP. (n.d.). Analytical Methods.
- Carl Roth. (2020). Safety Data Sheet: 4-Chloroaniline.
- Labkem. (2025). 4-Chloroaniline - Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography.
- Carl Roth. (n.d.). Safety Data Sheet: 4-Chloroaniline.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7812, 4-Chloroaniline.
- Analytice. (n.d.). 4-Chloroaniline - analysis.
- Hongsawat, P., & Vangnai, A. S. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. MDPI.
- BenchChem. (2025). Degradation of 4-Butyl-2,3-dichloroaniline: A Comparative Analysis of Potential Biotransformation Pathways and Products.
- Arora, P. K. (2015). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. carlroth.com [carlroth.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. fishersci.com [fishersci.com]
- 6. Specification for storage and transport of aniline-Chemwin [en.888chem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cpachem.com [cpachem.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. env.go.jp [env.go.jp]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 16. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: HPLC Method Development for the Separation of 4-Chloro-3-ethoxyaniline and Its Isomers
Welcome to our dedicated technical support center for the chromatographic separation of 4-Chloro-3-ethoxyaniline and its positional isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for these critical analytes. As a key intermediate in pharmaceutical synthesis, ensuring the purity of 4-Chloro-3-ethoxyaniline is paramount, and that begins with a highly selective analytical method.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you are likely to encounter. We will delve into the rationale behind experimental choices, providing you with not just a "how-to," but a deeper understanding of the chromatographic principles at play.
Part 1: Initial Method Development & Strategy
The separation of positional isomers, such as the various chloroethoxyaniline isomers, presents a significant chromatographic challenge due to their similar physical and chemical properties. A systematic approach to method development is crucial for success.
FAQ 1: Where do I begin with method development for separating 4-Chloro-3-ethoxyaniline from its isomers?
A logical starting point is a reversed-phase HPLC (RP-HPLC) approach, as it is a versatile and widely used technique for the separation of small organic molecules.[1] The initial steps involve selecting an appropriate column and a scouting mobile phase.
Here is a recommended workflow for initial method development:
Caption: A systematic workflow for HPLC method development.
FAQ 2: What type of HPLC column is best suited for separating positional isomers of chloroethoxyaniline?
For the separation of aromatic positional isomers, a C18 column is a robust starting point due to its hydrophobic nature.[2][3] However, to enhance selectivity, consider columns with alternative stationary phases that offer different retention mechanisms.
| Stationary Phase | Primary Interaction Mechanism | Rationale for Isomer Separation |
| C18 (Octadecylsilane) | Hydrophobic (van der Waals) interactions. | A good starting point for most reversed-phase separations.[3] |
| Phenyl-Hexyl | π-π interactions, hydrophobic interactions. | The phenyl groups in the stationary phase can interact with the aromatic rings of the analytes, often providing unique selectivity for positional isomers.[4][5] |
| PFP (Pentafluorophenyl) | Dipole-dipole, π-π, and hydrophobic interactions. | The electron-rich fluorine atoms can provide unique selectivity for halogenated and aromatic compounds. |
| Polar-Embedded Phases | Hydrophobic and hydrogen bonding interactions. | Can offer alternative selectivity, especially if the isomers have differing abilities to act as hydrogen bond donors or acceptors. |
Expert Tip: Begin with a standard C18 column. If co-elution or poor resolution is observed, a phenyl-hexyl or PFP column should be your next choice to introduce alternative separation mechanisms.[4]
Experimental Protocol: Initial Column and Mobile Phase Screening
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength determined from the UV spectra of the analytes (e.g., 254 nm).
-
Injection Volume: 5 µL.
Run individual standards of each isomer and a mixed standard to determine retention times and initial resolution. Repeat this protocol with Methanol (MeOH) as the organic modifier to assess changes in selectivity.
Part 2: Troubleshooting Common Separation Issues
Even with a systematic approach, challenges are common. This section addresses specific problems you might encounter.
Q1: My peaks are showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue, especially with basic compounds like anilines.[6][7] It often results from secondary interactions with the silica support of the stationary phase.
Troubleshooting Peak Tailing:
Caption: A decision tree for troubleshooting peak tailing.
-
Cause 1: Secondary Silanol Interactions: The free silanol groups on the silica surface of the column can interact with the basic aniline group, causing peak tailing.[8]
-
Solution: Lower the mobile phase pH to 2.5-3.5 using an acid like formic acid or phosphoric acid. At this pH, the aniline will be protonated, and the silanols will be in their neutral form, minimizing these secondary interactions.[8] It is generally recommended to work at a pH at least 2 units away from the analyte's pKa.[9]
-
-
Cause 2: Insufficient Buffer Capacity: If the buffer concentration is too low, it may not be able to maintain a consistent pH on the column, leading to peak shape issues.
-
Solution: Ensure your buffer concentration is adequate, typically in the range of 10-25 mM.[8]
-
-
Cause 3: Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
Q2: I have co-eluting or poorly resolved peaks. How can I improve the separation?
Poor resolution is a clear indication that the current method lacks the necessary selectivity for your isomers.[10]
Strategies to Improve Resolution:
-
Change the Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH) or vice versa. These solvents have different properties and can alter the selectivity of the separation.[5] ACN can engage in π-π interactions, while MeOH is a protic solvent that can form hydrogen bonds.[5]
-
Adjust the Mobile Phase pH: The ionization state of your analytes is highly dependent on the mobile phase pH.[9] Systematically varying the pH can significantly impact retention and selectivity. Since anilines are basic, adjusting the pH will change their degree of protonation, which can be exploited to achieve separation.
-
Modify the Column Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.[11] While its effect on selectivity can be unpredictable, it is a valuable parameter to investigate.[5] Try adjusting the temperature in 5 °C increments (e.g., 25°C, 30°C, 35°C).
-
Switch to a Different Stationary Phase: As mentioned in FAQ 2, if a C18 column is not providing adequate separation, move to a column with a different chemistry, such as a phenyl-hexyl or PFP column, to introduce different interaction mechanisms.[4]
Q3: My retention times are drifting from one injection to the next. What could be the cause?
Retention time drift can compromise the reliability of your method.[7] The source of this issue can often be traced to the mobile phase or the HPLC system itself.
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (at least 10-15 column volumes) before the first injection and between runs.[11] |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily.[12] If using an online mixer, ensure it is functioning correctly.[11] Volatilization of the organic component can alter the mobile phase composition over time. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature.[11][12] Fluctuations in ambient temperature can affect retention times. |
| Pump Issues or Leaks | Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[7] Pressure fluctuations can indicate a problem with the pump.[6][7] |
Part 3: Advanced Topics and FAQs
FAQ 4: Could chiral separation be a factor for 4-Chloro-3-ethoxyaniline?
4-Chloro-3-ethoxyaniline itself is not chiral. However, if you are working with derivatives or related compounds that may have chiral centers, then chiral separation would be necessary. This would require specialized chiral stationary phases (CSPs) and method development strategies.[13][14][15]
FAQ 5: What are "ghost peaks" and how can I get rid of them?
Ghost peaks are unexpected peaks that appear in your chromatogram. They are often caused by contamination in the mobile phase, carryover from previous injections, or sample degradation.[12]
-
To eliminate ghost peaks:
References
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- Analyst (RSC Publishing).
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
- Chromatography Today. Solving Common Errors in HPLC.
- Sigma-Aldrich. Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- SCION Instruments. HPLC Troubleshooting Guide.
- LCGC International. (2015, March 1).
- Industry news. (2023, December 27).
- HPLC Troubleshooting Guide.
- PubMed.
- Chemass.
- Phenomenex. Reverse Phase HPLC Method Development.
- PMC - NIH. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- LCGC International. (2023, January 19).
- WVU School of Medicine.
Sources
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. labcompare.com [labcompare.com]
- 8. hplc.eu [hplc.eu]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Technical Support Center: Safe Quenching Procedures for 4-Chloro-3-ethoxyaniline Reactions
Welcome to the Technical Support Center. This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions (FAQs) for the safe quenching of reactions involving 4-Chloro-3-ethoxyaniline. It is intended for researchers, scientists, and drug development professionals. The information herein is designed to ensure both experimental success and, most importantly, laboratory safety.
Part 1: Hazard Assessment & Proactive Safety
Before initiating any quenching procedure, a thorough understanding of the potential hazards is paramount. 4-Chloro-3-ethoxyaniline, like many substituted anilines, presents specific risks that must be managed.
Inherent Risks of Substituted Anilines
Table 1: Key Safety Information for Structurally Related Anilines
| Parameter | 4-Chloroaniline[5] | 4-Ethoxyaniline (p-Phenetidine)[6] |
| Boiling Point | 232 °C | 253 °C |
| Decomposition Temp. | >300 °C | Not Available |
| Incompatibilities | Acids, Strong Oxidizing Agents, Acid Chlorides | Strong Oxidizing Agents |
| Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer. Very toxic to aquatic life. | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Suspected of causing genetic defects. |
This data is for related compounds and should be used as a precautionary guide. Always consult the specific Safety Data Sheet (SDS) for 4-Chloro-3-ethoxyaniline before use.
Part 2: General Quenching Philosophy & Workflow
A successful quench is a slow, controlled, and monitored process. The fundamental principle is to gradually add a quenching agent to the reaction mixture while maintaining a low temperature to dissipate the heat of reaction.
Core Principles:
-
Cooling is Critical: Always perform quenches in an ice/water bath to absorb any generated heat.[7]
-
Slow & Steady Addition: The quenching agent should be added portion-wise or via a dropping funnel to control the rate of reaction.[8]
-
Vigorous Stirring: Ensure the reaction mixture is well-stirred to prevent localized "hot spots" where heat can build up.
-
Inert Atmosphere: For particularly sensitive reactions, maintaining an inert atmosphere (e.g., Nitrogen, Argon) can prevent unwanted side reactions with air or moisture.[9]
-
Monitor the Temperature: A thermometer should be in the reaction vessel at all times to monitor for any temperature spikes. An exothermic reaction is one that releases heat, causing the temperature to rise.[10][11]
Workflow for Selecting a Quenching Protocol
The choice of quenching agent is entirely dependent on the components of your reaction mixture at the end of the reaction. The following decision tree illustrates a logical approach to selecting the appropriate quenching strategy.
Caption: Decision workflow for selecting an appropriate quenching agent.
Part 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the quenching of 4-Chloro-3-ethoxyaniline reactions in a practical Q&A format.
Q1: I've started adding my quenching agent and the temperature is rising rapidly. What should I do?
A1: This indicates a significant exothermic event, which could lead to a thermal runaway.[4]
-
Immediate Action: Stop the addition of the quenching agent immediately. Ensure the reaction flask is securely submerged in a well-stirred ice/water bath. If the temperature continues to rise above a safe threshold (e.g., > 20-25°C), add more ice and, if necessary, a solvent like acetone to the bath to lower its temperature further.
-
Causality: The heat of reaction is being generated faster than the cooling bath can dissipate it. This is often caused by adding the quenching agent too quickly or having an unexpectedly high concentration of unreacted starting material.
-
Preventative Protocol: Always start a quench by adding the first ~5-10% of the quenching agent very slowly and observing the temperature change. If a significant exotherm is noted, dilute the quenching agent and/or the reaction mixture with a suitable, inert solvent before proceeding at an even slower addition rate.
Q2: I'm quenching my acidic reaction mixture with sodium bicarbonate and it's foaming excessively. Is this dangerous?
A2: This is expected, but it must be controlled. The foaming is from the release of carbon dioxide (CO2) gas during the acid-base neutralization.[12]
-
Immediate Action: Stop the addition of the bicarbonate solution and wait for the foaming to subside. Ensure your reaction vessel is large enough to accommodate the gas evolution (a good rule of thumb is that the reaction volume should not exceed half the flask's volume).
-
Causality: The reaction between an acid (H+) and bicarbonate (HCO3-) produces carbonic acid (H2CO3), which is unstable and decomposes into H2O and CO2.
-
Preventative Protocol: Add the sodium bicarbonate solution slowly, allowing the gas to vent safely. Vigorous stirring can help break up the foam and allow for a more controlled release of gas. Performing the neutralization in a fume hood is mandatory.[7]
Q3: After quenching, my product seems to have disappeared. I can't find it in the organic layer after extraction. What happened?
A3: It is highly likely your product is in the aqueous layer.[13]
-
Troubleshooting Steps:
-
Check the Aqueous Layer: Do not discard the aqueous layer from your extraction. Take a small sample, basify or acidify it accordingly, and extract it with a small amount of solvent. Run a TLC or LCMS of this new organic layer to see if your product is present.
-
Consider Salt Formation: 4-Chloro-3-ethoxyaniline is an amine, which is basic. If you quenched with an acid (like 1M HCl) and the final pH of the aqueous layer is acidic, your product will be protonated, forming a water-soluble ammonium salt (R-NH3+ Cl-).[14] To recover your product, you must add a base (e.g., NaHCO3, NaOH) to the aqueous layer until it is basic (pH > 8), and then re-extract with an organic solvent.
-
-
Logical Diagram for Troubleshooting Product Loss:
Caption: Troubleshooting logic for locating a product after quenching.
Q4: How do I know when the quench is truly complete and the reaction is safe for workup?
A4: Visual inspection is not sufficient. You must use analytical methods.
-
Recommended Procedure: Once you have finished adding the quenching agent and the exotherm (if any) has subsided, allow the mixture to stir in the ice bath for an additional 15-30 minutes. Then, carefully take a small aliquot from the reaction mixture.
-
Analytical Verification:
-
TLC Analysis: Spot the aliquot on a TLC plate against a standard of the reactive species you are trying to quench. Complete quenching is indicated by the disappearance of the spot corresponding to the reactive starting material.
-
pH Test: If you are neutralizing an acid or base, use pH paper to check the aqueous layer. A neutral pH (around 7) is a good indicator that the neutralization is complete.[15]
-
-
Trustworthiness: This step is critical for a self-validating protocol. Never assume a quench is complete based on time or lack of visible reaction alone. Analytical confirmation is essential for safety, especially before proceeding to steps like solvent removal via rotary evaporation, which could concentrate unquenched reactive species.
References
-
Bretherick's Handbook of Reactive Chemical Hazards, 8th Edition. Urben, P., Ed.; Elsevier, 2017. [16][17]
-
How to Neutralize Acid: Effective Ways (2024). Ryze Chemie, 2024. [8]
-
General Neutralization Procedures. Cornell University Environmental Health and Safety. [7]
-
How to Neutralize Chemical Spills. Lab Manager. [15]
-
Neutralizing Chemical Spills in the Lab. GMP Plastics, 2025. [12]
-
Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame. [9]
-
A kinetic analysis of thermal decomposition of ortho-substituted polyaniline derivatives. Polymer Bulletin, 2023. [1]
-
How do I remove aniline from the reaction mixture? ResearchGate Discussion. [14]
-
Technical Support Center: Managing the Exothermic Profile of Dinitrile Synthesis Reactions. BenchChem, 2025. [4]
-
SAFETY DATA SHEET: 4-Ethoxyaniline. CPAChem, 2024. [6]
-
SAFETY DATA SHEET: 4-Chloroaniline. Thermo Fisher Scientific, 2025. [3]
-
103500 - 4-Chloroaniline Safety Data Sheet. ITW Reagents, 2025. [5]
-
Exothermic, Endothermic, & Chemical Change. American Chemical Society. [10]
-
Exothermic and endothermic reactions. Monash University. [11]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [13]
-
Thermal stabilities of polyanilines. Scilit. [2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermal stabilities of polyanilines | Scilit [scilit.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. cpachem.com [cpachem.com]
- 7. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 9. chemistry.nd.edu [chemistry.nd.edu]
- 10. highschoolenergy.acs.org [highschoolenergy.acs.org]
- 11. monash.edu [monash.edu]
- 12. gmpplastic.com [gmpplastic.com]
- 13. How To [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 16. Bretherick's Handbook of Reactive Chemical Hazards - 7th Edition | Elsevier Shop [shop.elsevier.com]
- 17. Bretherick's Handbook of Reactive Chemical Hazards - 8th Edition | Elsevier Shop [shop.elsevier.com]
Technical Support Center: Proper Handling and Disposal of 4-Chloro-3-ethoxyaniline Waste Products
Welcome to the Technical Support Center for the safe handling and disposal of 4-Chloro-3-ethoxyaniline and its associated waste products. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. The following information synthesizes established safety protocols with practical, field-proven insights to ensure the integrity of your research and the safety of your laboratory personnel and the environment.
I. Core Principles of Chemical Management
The effective management of 4-Chloro-3-ethoxyaniline waste is not merely a procedural task but a fundamental aspect of responsible scientific practice. The primary hazard associated with this compound is its classification as a halogenated organic substance, which dictates specific disposal pathways to prevent environmental contamination and comply with regulatory standards.[1][2][3] The core principle is waste segregation at the source . Never mix halogenated waste streams with non-halogenated organic waste, as this cross-contamination necessitates the more stringent and costly disposal methods required for halogenated compounds for the entire mixture.[2]
II. Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific issues that may arise during the handling and disposal of 4-Chloro-3-ethoxyaniline waste.
Scenario 1: Accidental Spill of 4-Chloro-3-ethoxyaniline
-
Question: What is the immediate protocol to follow in case of a small-scale spill of 4-Chloro-3-ethoxyaniline powder or a solution containing it?
-
Answer:
-
Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the immediate spill area. Restrict access to the area to prevent the spread of contamination.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs inside a chemical fume hood, keep the sash at the appropriate working height. If outside a hood, increase ventilation to the room if it is safe to do so without spreading the contaminant to other areas.
-
Don Appropriate PPE: Before attempting any cleanup, at a minimum, you must wear:
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[8] Carefully sweep the material into a designated, labeled hazardous waste container.[7][9] Avoid creating dust.
-
For liquid spills: Contain the spill using absorbent pads or booms.[1] Once the liquid is absorbed, place the contaminated materials into a designated, labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
-
Scenario 2: Contaminated Personal Protective Equipment (PPE)
-
Question: How should I handle and dispose of gloves, lab coats, and other PPE that have come into contact with 4-Chloro-3-ethoxyaniline?
-
Answer:
-
Gloves: Remove gloves using a technique that avoids skin contact with the contaminated exterior. Dispose of them immediately in a designated hazardous waste container. It is good practice to change gloves frequently, especially after known contact with the chemical.[6]
-
Lab Coats and Gowns: If a lab coat becomes contaminated, remove it immediately, turning the contaminated side inward. Place it in a labeled, sealed bag for hazardous waste disposal. Do not take contaminated lab coats home to be laundered.
-
Eye and Face Protection: Decontaminate reusable eye and face protection according to your institution's EHS guidelines.
-
Scenario 3: Improper Waste Segregation
-
Question: I accidentally mixed a small amount of 4-Chloro-3-ethoxyaniline waste into the non-halogenated organic waste container. What should I do?
-
Answer:
-
Cease Adding Waste: Immediately stop adding any further waste to the contaminated container.
-
Label as Halogenated: The entire contents of the container must now be treated as halogenated waste.[1][2] Clearly re-label the container as "Halogenated Organic Waste" and include "4-Chloro-3-ethoxyaniline" in the list of contents.
-
Inform EHS: Notify your EHS department of the accidental mixing. They will provide guidance on the proper disposal procedure for the now re-classified waste stream.
-
III. Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What are the primary hazards of 4-Chloro-3-ethoxyaniline?
-
A1: 4-Chloro-3-ethoxyaniline is harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation and may cause an allergic skin reaction.[10] It is also suspected of causing genetic defects.[10] As an organochlorine compound, it poses a threat to aquatic life with long-lasting effects.[11][12]
-
-
Q2: What are the proper storage conditions for 4-Chloro-3-ethoxyaniline?
-
Q3: What personal protective equipment (PPE) is required when working with 4-Chloro-3-ethoxyaniline?
Waste Disposal
-
Q4: How should I collect and label waste containing 4-Chloro-3-ethoxyaniline?
-
A4:
-
Waste Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[2]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Chloro-3-ethoxyaniline," and any other components of the waste mixture.[1] The approximate percentages of each component should also be included.
-
-
-
Q5: What is the correct EPA waste code for 4-Chloro-3-ethoxyaniline?
-
A5: As a halogenated organic compound, waste containing 4-Chloro-3-ethoxyaniline would likely fall under the category of F-listed wastes from non-specific sources if it is a spent solvent mixture.[14] It is crucial to consult your institution's EHS department for the specific waste codes applicable in your location, as regulations can vary.[9][15]
-
-
Q6: Can I dispose of dilute aqueous solutions of 4-Chloro-3-ethoxyaniline down the drain?
IV. Quantitative Data and Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO | [16] |
| Molecular Weight | 171.62 g/mol | [16] |
| Appearance | White to cream to brown crystals or powder | [17] |
| Melting Point | 78 - 81 °C | [9] |
V. Experimental Protocols: Waste Segregation Workflow
The following diagram illustrates the decision-making process for the proper segregation of waste generated from experiments involving 4-Chloro-3-ethoxyaniline.
Caption: Waste segregation decision workflow.
VI. References
-
Aarti Industries. (2021, October 15). 106-47-8_GPS_4-Chloroaniline (CL-4: PUBLIC). Retrieved from
-
Fisher Scientific. (2021, December 24). 4-Chloro-3-methoxyaniline - SAFETY DATA SHEET. Retrieved from
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from
-
Safety & Risk Services. Organic Solvent Waste Disposal. Retrieved from
-
Fisher Scientific. (2021, December 25). SAFETY DATA SHEET. Retrieved from _
-
MySkinRecipes. 4-Chloro-3-ethoxyaniline. Retrieved from
-
Illinois Administrative Code, Title 35, Part 729, Subpart B. Retrieved from
-
Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET. Retrieved from
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from
-
Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from
-
CymitQuimica. 4-Ethoxyaniline Safety Data Sheet. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Synthesis with 4-Chloro-3-methoxyaniline: A Chemical Manufacturer's Perspective. Retrieved from
-
PubChem. 4-Chloro-3-methoxyaniline. Retrieved from
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from
-
Santa Cruz Biotechnology. 4-Chloro-3-ethoxyaniline. Retrieved from
-
Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from
-
American Society of Health-System Pharmacists. PERSONAL PROTECTIVE EQUIPMENT. Retrieved from
-
CPAChem. (2024, January 17). Safety data sheet. Retrieved from
-
Carl ROTH. Safety Data Sheet: 4-Chloroaniline. Retrieved from
-
Santa Cruz Biotechnology. 4-Chloroaniline Safety Data Sheet. Retrieved from
-
Thermo Fisher Scientific. 4-Chloro-3-methoxyaniline, 98% 25 g. Retrieved from
-
Labbox. (2024, November 4). 103500 - 4-Chloroaniline Safety Data Sheet. Retrieved from
-
Loba Chemie. (2016, May 18). 4-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. ilga.gov [ilga.gov]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. publications.ashp.org [publications.ashp.org]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. cpachem.com [cpachem.com]
- 11. aarti-industries.com [aarti-industries.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. lobachemie.com [lobachemie.com]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 16. scbt.com [scbt.com]
- 17. 4-Chloro-3-methoxyaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Validation & Comparative
A Researcher's Guide to the ¹H and ¹³C NMR Spectral Assignment of 4-Chloro-3-ethoxyaniline
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel or modified compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis and spectral assignment of 4-Chloro-3-ethoxyaniline, a substituted aniline with potential applications as a building block in medicinal chemistry and materials science.
This guide moves beyond a simple recitation of chemical shifts. It is designed to provide a practical, field-proven methodology for spectral interpretation, comparing high-quality predicted data with experimental data from structurally analogous compounds. By understanding the underlying principles of substituent effects on the aromatic ring, researchers can gain a deeper and more predictive understanding of NMR spectra.
Understanding the Molecular Landscape: Substituent Effects
The chemical shifts in the ¹H and ¹³C NMR spectra of 4-Chloro-3-ethoxyaniline are primarily dictated by the electronic effects of its three substituents on the benzene ring: the amino (-NH₂), ethoxy (-OCH₂CH₃), and chloro (-Cl) groups.
-
Amino Group (-NH₂): This is a strong activating group, donating electron density to the aromatic ring through resonance (a +R effect). This electron-donating nature leads to increased shielding of the ortho and para positions, causing their corresponding ¹H and ¹³C signals to shift upfield (to lower ppm values).
-
Ethoxy Group (-OCH₂CH₃): Similar to the amino group, the ethoxy group is also an activating group due to the +R effect of the oxygen atom, which donates electron density to the ring. It will also cause upfield shifts for the ortho and para positions.
-
Chloro Group (-Cl): The chloro group exhibits a dual electronic effect. It is deactivating overall due to its inductive electron-withdrawing effect (-I effect) caused by its high electronegativity. However, it also possesses a weak electron-donating resonance effect (+R effect) due to the lone pairs on the chlorine atom. The inductive effect is generally stronger, leading to a net deshielding (downfield shift) of the carbon to which it is attached and, to a lesser extent, other carbons in the ring.
The interplay of these effects determines the final chemical shifts of the aromatic protons and carbons in 4-Chloro-3-ethoxyaniline.
Predicted NMR Spectral Data for 4-Chloro-3-ethoxyaniline
In the absence of readily available experimental spectra for 4-Chloro-3-ethoxyaniline, high-quality predicted spectra provide a robust foundation for analysis. The following data was generated using the online NMR prediction tool, NMRDB.org.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2 | 6.78 | d | 2.4 |
| H-5 | 7.09 | d | 8.5 |
| H-6 | 6.63 | dd | 8.5, 2.4 |
| -NH₂ | 3.75 | s (broad) | - |
| -OCH₂CH₃ | 4.04 | q | 7.0 |
| -OCH₂CH₃ | 1.42 | t | 7.0 |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 146.5 |
| C-2 | 104.8 |
| C-3 | 155.6 |
| C-4 | 119.5 |
| C-5 | 130.4 |
| C-6 | 109.8 |
| -OCH₂CH₃ | 64.2 |
| -OCH₂CH₃ | 14.8 |
Detailed Spectral Assignment and Rationale
The following is a detailed assignment of the predicted ¹H and ¹³C NMR spectra of 4-Chloro-3-ethoxyaniline.
¹H NMR Spectrum Assignment
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-2, H-5, and H-6.
-
H-5 (7.09 ppm, d, J = 8.5 Hz): This proton is ortho to the chloro group and meta to the amino and ethoxy groups. The electron-withdrawing nature of the adjacent chlorine atom will cause a significant deshielding effect, shifting this proton to the most downfield position in the aromatic region. It appears as a doublet due to coupling with H-6.
-
H-2 (6.78 ppm, d, J = 2.4 Hz): This proton is situated ortho to both the amino and ethoxy groups. The strong electron-donating effects of these groups lead to significant shielding, causing an upfield shift. It appears as a doublet due to the smaller meta coupling with H-6.
-
H-6 (6.63 ppm, dd, J = 8.5, 2.4 Hz): This proton is ortho to the amino group and meta to the ethoxy and chloro groups. It experiences shielding from the amino group. This signal is split into a doublet of doublets due to coupling with both H-5 (ortho coupling, J ≈ 8.5 Hz) and H-2 (meta coupling, J ≈ 2.4 Hz).
The aliphatic and amine protons are assigned as follows:
-
-OCH₂CH₃ (4.04 ppm, q, J = 7.0 Hz): The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three methyl protons.
-
-NH₂ (3.75 ppm, s, broad): The amine protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
-
-OCH₂CH₃ (1.42 ppm, t, J = 7.0 Hz): The methyl protons of the ethoxy group are shielded and appear as a triplet due to coupling with the two methylene protons.
¹³C NMR Spectrum Assignment
The eight distinct carbon environments in 4-Chloro-3-ethoxyaniline give rise to eight signals in the ¹³C NMR spectrum.
-
C-3 (155.6 ppm): This carbon is directly attached to the highly electronegative oxygen atom of the ethoxy group, resulting in the most significant downfield shift among the aromatic carbons.
-
C-1 (146.5 ppm): This carbon is bonded to the nitrogen of the amino group. The amino group's electron-donating resonance effect is strong, but the electronegativity of the nitrogen atom also plays a role, leading to a downfield shift.
-
C-5 (130.4 ppm): This carbon is ortho to the chloro group and will be deshielded.
-
C-4 (119.5 ppm): The carbon bearing the chloro substituent. The electronegativity of chlorine causes a downfield shift, but this is tempered by its weak resonance donation.
-
C-6 (109.8 ppm): This carbon is ortho to the amino group and para to the ethoxy group, experiencing strong shielding from both, resulting in a significant upfield shift.
-
C-2 (104.8 ppm): This carbon is positioned ortho to both the amino and ethoxy groups, making it the most shielded aromatic carbon, appearing at the most upfield position.
-
-OCH₂CH₃ (64.2 ppm): The methylene carbon of the ethoxy group is deshielded by the directly attached oxygen atom.
-
-OCH₂CH₃ (14.8 ppm): The terminal methyl carbon of the ethoxy group is the most shielded carbon in the molecule.
Comparison with Analogous Compounds
To validate the predicted spectral assignments, a comparison with the experimental NMR data of structurally related compounds is invaluable. We will consider 4-chloroaniline and 3-ethoxyaniline.
4-Chloroaniline
Experimental Data:
-
¹H NMR (CDCl₃): δ ~7.12 (d, 2H), ~6.63 (d, 2H), ~3.68 (s, 2H, -NH₂).[1]
-
¹³C NMR (CDCl₃): δ 144.95, 129.13, 123.16, 116.25.[1]
Analysis:
In 4-chloroaniline, the protons ortho to the amino group (and meta to the chloro group) appear at ~6.63 ppm, while the protons meta to the amino group (and ortho to the chloro group) are at ~7.12 ppm. This aligns with our prediction for 4-Chloro-3-ethoxyaniline, where the proton ortho to the chloro group (H-5) is the most downfield. The ¹³C data for 4-chloroaniline also shows the carbon bearing the amino group at a downfield position (144.95 ppm) and the carbon with the chloro group at 123.16 ppm.
3-Ethoxyaniline
Experimental Data:
-
¹H NMR (CDCl₃): δ ~7.02 (t, 1H), ~6.30 (m, 1H), ~6.25 (m, 1H), ~6.21 (m, 1H), ~3.96 (q, 2H, -OCH₂), ~3.59 (s, 2H, -NH₂), ~1.37 (t, 3H, -CH₃).[2]
Analysis:
The aromatic protons of 3-ethoxyaniline are all shifted significantly upfield compared to benzene (7.34 ppm), demonstrating the strong shielding effect of the amino and ethoxy groups. The quartet for the methylene protons at ~3.96 ppm and the triplet for the methyl protons at ~1.37 ppm are consistent with the predicted values for the ethoxy group in our target molecule.
Experimental Protocols
For researchers wishing to acquire their own experimental data, the following protocols are recommended.
Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh approximately 10-20 mg of 4-Chloro-3-ethoxyaniline for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Acquisition of ¹H and ¹³C NMR Spectra
The following are general guidelines for acquiring routine ¹H and ¹³C NMR spectra on a modern FT-NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.
¹H NMR Acquisition:
-
Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Program: Select a standard one-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 8 to 16 scans are usually sufficient for a moderately concentrated sample.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
Instrument Setup: Use the same locked and shimmed sample.
-
Pulse Program: Select a standard proton-decoupled one-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Perform a Fourier transform with an exponential multiplication (line broadening of 1-2 Hz can improve the signal-to-noise ratio), phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Visualizing Molecular Structure and Proton Relationships
The following diagram illustrates the structure of 4-Chloro-3-ethoxyaniline and highlights the key proton couplings.
Caption: Molecular structure of 4-Chloro-3-ethoxyaniline with key proton couplings.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral assignment of 4-Chloro-3-ethoxyaniline. By integrating high-quality predicted data with empirical observations from analogous compounds, a reliable and detailed interpretation has been achieved. The principles of substituent effects discussed herein are broadly applicable and can empower researchers to approach the structural elucidation of other substituted aromatic systems with greater confidence. The provided experimental protocols offer a standardized starting point for acquiring high-quality NMR data, ensuring reproducibility and accuracy in chemical research.
References
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Chloro-3-ethoxyaniline
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its accurate identification, characterization, and quantification. This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 4-Chloro-3-ethoxyaniline, a substituted aniline of interest in various chemical and pharmaceutical applications. We will explore its fragmentation under both "hard" Electron Ionization (EI) and "soft" Electrospray Ionization (ESI) techniques, offering a comparative perspective grounded in established fragmentation principles and supported by experimental data from analogous compounds.
Introduction to 4-Chloro-3-ethoxyaniline and its Mass Spectrometric Analysis
4-Chloro-3-ethoxyaniline possesses a unique substitution pattern on the aniline core, featuring a chlorine atom and an ethoxy group. This combination of a halogen and an ether linkage provides distinct and predictable fragmentation pathways that serve as a molecular fingerprint. Understanding these pathways is crucial for distinguishing it from isomeric and isobaric compounds, a common challenge in complex sample matrices.
This guide will delve into the mechanistic details of its fragmentation, comparing the information-rich but often complex spectra from Electron Ionization with the typically simpler, protonated-molecule-focused data from Electrospray Ionization followed by tandem mass spectrometry (MS/MS).
Electron Ionization (EI) Mass Spectrometry: A Detailed Fragmentation Analysis
Electron Ionization (EI) is a high-energy ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. While a publicly available EI mass spectrum for 4-Chloro-3-ethoxyaniline is noted in spectral databases, this analysis will also draw upon the well-documented fragmentation of closely related structures to predict and interpret its fragmentation behavior.
Predicted Key Fragmentation Pathways under EI
The molecular ion of 4-Chloro-3-ethoxyaniline ([M]•+) is expected at an m/z of approximately 171, with a characteristic M+2 peak at m/z 173 due to the presence of the 37Cl isotope. The major fragmentation pathways are predicted to involve cleavages related to the ethoxy and chloro substituents.
-
Loss of a Methyl Radical (•CH3): A common fragmentation for ethyl ethers is the loss of a methyl radical to form a stable oxonium ion. This would result in a fragment at m/z 156.
-
Loss of Ethene (C2H4): Another characteristic fragmentation of ethoxy aromatics is the McLafferty-type rearrangement leading to the elimination of a neutral ethene molecule. This would produce a fragment ion at m/z 143, corresponding to 4-chloro-3-hydroxyaniline radical cation.
-
Loss of an Ethyl Radical (•C2H5): Cleavage of the ethyl-oxygen bond would result in the loss of an ethyl radical, yielding a fragment at m/z 142.
-
Loss of a Chlorine Radical (•Cl): A primary fragmentation for chloroaromatics is the homolytic cleavage of the C-Cl bond, which would produce a fragment at m/z 136.[1]
-
Loss of Hydrogen Chloride (HCl): The elimination of a neutral HCl molecule is another common pathway for chloro-substituted aromatic compounds, leading to a fragment at m/z 135.[1]
Comparison with Analogous Compounds
To substantiate these predictions, we can compare them with the known fragmentation of similar molecules.
-
4-Chloro-3-methylaniline: The EI mass spectrum of this compound shows a prominent molecular ion at m/z 141 and a significant fragment at m/z 106, corresponding to the loss of a chlorine atom.[2][3] This supports the predicted loss of the chlorine radical as a major fragmentation pathway for 4-Chloro-3-ethoxyaniline.
-
4-Ethoxyaniline: The mass spectrum of 4-ethoxyaniline displays a strong molecular ion at m/z 137 and a base peak at m/z 108, resulting from the loss of an ethyl group.[1][4][5] This reinforces the prediction of ethyl group-related fragmentations for our target molecule.
-
3-Chloroaniline: The mass spectrum of 3-chloroaniline exhibits a molecular ion at m/z 127 and fragments corresponding to the loss of chlorine and subsequent rearrangement.[6][7][8]
| Predicted Fragment | Proposed Structure | m/z | Supporting Evidence from Analogues |
| [M]•+ | 4-Chloro-3-ethoxyaniline radical cation | 171/173 | Molecular ion present in related chloroanilines and ethoxyanilines.[1][2][3][4][5][8] |
| [M - CH3]•+ | 156/158 | Common fragmentation for ethyl ethers. | |
| [M - C2H4]•+ | 4-Chloro-3-hydroxyaniline radical cation | 143/145 | Characteristic loss from ethoxy aromatics. |
| [M - C2H5]+ | 142/144 | Loss of ethyl radical is a known pathway for ethoxy compounds.[1][4][5] | |
| [M - Cl]+ | 3-Ethoxyaniline radical cation | 136 | Loss of Cl is a dominant fragmentation for chloroaromatics.[1][2][3] |
| [M - HCl]•+ | 135 | Common neutral loss for chloro-substituted aromatics.[1] |
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Softer Approach
Electrospray ionization is a soft ionization technique that typically produces a protonated molecule, [M+H]+, with minimal in-source fragmentation. Subsequent fragmentation is induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This allows for a more controlled fragmentation process, often yielding complementary information to EI.
Predicted Key Fragmentation Pathways under ESI-MS/MS
For 4-Chloro-3-ethoxyaniline, the precursor ion for MS/MS analysis would be the protonated molecule at m/z 172/174. The fragmentation would likely be initiated by the protonated amine group and involve the loss of neutral molecules.
-
Loss of Ethene (C2H4): Similar to the EI fragmentation, the loss of a neutral ethene molecule from the ethoxy group is a highly probable pathway, leading to a product ion at m/z 144/146. This corresponds to the protonated 4-chloro-3-hydroxyaniline.
-
Loss of Ammonia (NH3): While less common for anilines compared to aliphatic amines, the loss of ammonia from the protonated molecule could occur, resulting in an ion at m/z 155/157.
-
Loss of Water (H2O): If a rearrangement occurs, the loss of a water molecule might be observed, leading to a fragment at m/z 154/156.
Comparison with ESI-MS/MS of Substituted Anilines
The fragmentation of substituted anilines under ESI-MS/MS conditions often involves the cleavage of bonds beta to the protonated amino group and rearrangements leading to the elimination of stable neutral molecules. The specific fragmentation pathways are highly dependent on the nature and position of the substituents. For instance, studies on various substituted anilines have shown that the fragmentation is often directed by the most labile bond and the formation of the most stable product ions.[9][10][11]
| Predicted Fragment | Proposed Structure | m/z | Rationale |
| [M+H]+ | Protonated 4-Chloro-3-ethoxyaniline | 172/174 | Precursor ion for MS/MS analysis. |
| [M+H - C2H4]+ | Protonated 4-chloro-3-hydroxyaniline | 144/146 | Common and favored neutral loss from protonated ethoxy compounds. |
| [M+H - NH3]+ | 155/157 | Possible fragmentation pathway for protonated anilines. | |
| [M+H - H2O]+ | 154/156 | Potential rearrangement followed by water loss. |
Experimental Protocols
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
A standard GC-MS protocol for the analysis of semi-volatile organic compounds would be suitable for 4-Chloro-3-ethoxyaniline.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10-100 µg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
This technique is ideal for analyzing the compound in more complex matrices and for targeted quantification.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) to a concentration of 1-10 µg/mL.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS1: Scan for the protonated molecule [M+H]+ at m/z 172.
-
MS2 (Product Ion Scan): Isolate the precursor ion at m/z 172 and apply a range of collision energies (e.g., 10-30 eV) to observe the fragmentation pattern.
-
Visualizing the Fragmentation Pathways
Caption: Predicted Electron Ionization (EI) fragmentation pathways of 4-Chloro-3-ethoxyaniline.
Caption: Predicted ESI-MS/MS fragmentation pathways of protonated 4-Chloro-3-ethoxyaniline.
Conclusion
The mass spectrometric fragmentation of 4-Chloro-3-ethoxyaniline is characterized by predictable pathways governed by its chloro and ethoxy substituents. Under Electron Ionization, a complex fragmentation pattern is expected, dominated by the loss of the chlorine atom and fragments from the ethoxy group, providing a rich structural fingerprint. In contrast, ESI-MS/MS of the protonated molecule is anticipated to yield a simpler spectrum, primarily showing the neutral loss of ethene. The choice of ionization technique will therefore depend on the analytical goal: EI-MS for detailed structural elucidation and library matching, and ESI-MS/MS for sensitive and specific quantification in complex mixtures. This guide provides a foundational understanding for researchers to develop robust analytical methods for 4-Chloro-3-ethoxyaniline and related compounds.
References
-
SpectraBase. (n.d.). 3-Chloroaniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-methoxyaniline. Retrieved from [Link]
-
NIST. (n.d.). m-Chloroaniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Chloroaniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
SLS - Lab Supplies. (n.d.). 4-Ethoxyaniline, 98% | p14815-500g | SIGMA-ALDRICH. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxyaniline. Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, 4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-methylaniline. Retrieved from [Link]
-
ResearchGate. (2019). Determination of aniline using LC-ESI-MS: is there a problem with my standard stock solution?. Retrieved from [Link]
-
PubMed. (2016). Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-methylaniline. Retrieved from [Link]
-
R Discovery. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
-
RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
-
University of Southampton. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways o. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
-
SpectraBase. (n.d.). Online Spectral Database. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chloro-N-cinnamylidene aniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chloro-3-(trifluoromethyl)aniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethoxyaniline | SIELC Technologies [sielc.com]
- 3. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Benzenamine, 4-ethoxy- [webbook.nist.gov]
- 6. 3-Chloroaniline(108-42-9) MS spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. m-Chloroaniline [webbook.nist.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of Synthesized 4-Chloro-3-ethoxyaniline via Elemental Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of synthesized 4-Chloro-3-ethoxyaniline purity using elemental analysis. We will explore the theoretical underpinnings, present a detailed experimental protocol, and compare the results with alternative methods, ensuring a robust and reliable purity assessment.
Introduction: The Critical Role of Purity in Synthesis
4-Chloro-3-ethoxyaniline, a substituted aniline, serves as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this starting material is paramount; impurities, even in trace amounts, can lead to unwanted side reactions, lower yields of the final product, and introduce potentially toxic components in drug development pathways. Therefore, rigorous purity validation is not merely a quality control step but a foundational requirement for reproducible and reliable scientific outcomes.
Elemental analysis is a fundamental technique for this purpose, offering a direct measure of the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample.[1][2] By comparing these experimental values to the theoretical composition derived from its molecular formula (C₈H₁₀ClNO), we can quantitatively assess the purity of the synthesized compound.[1] This guide establishes a self-validating protocol grounded in established analytical principles.
The Principle: Stoichiometry as the Arbiter of Purity
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) combustion analysis, is a destructive, quantitative technique.[2] The core principle relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases—carbon dioxide (CO₂), water vapor (H₂O), and nitrogen gas (N₂)—are then separated and quantified by a detector.[2] The instrument's software back-calculates the percentage by mass of each element in the original sample.
A pure sample of 4-Chloro-3-ethoxyaniline will yield experimental C, H, and N percentages that closely match the theoretical values. Significant deviations point to the presence of impurities, such as residual solvents (often elevating carbon and hydrogen content), starting materials, or by-products from the synthesis.
Theoretical Elemental Composition
The first step in this validation process is to calculate the precise theoretical elemental composition based on the molecular formula of 4-Chloro-3-ethoxyaniline: C₈H₁₀ClNO .[3]
-
Molecular Weight (MW): 171.62 g/mol
-
Atomic Weights:
-
Carbon (C): 12.011 g/mol
-
Hydrogen (H): 1.008 g/mol
-
Chlorine (Cl): 35.453 g/mol
-
Nitrogen (N): 14.007 g/mol
-
Oxygen (O): 15.999 g/mol
-
The percentage of each element is calculated as follows: % Element = (Number of Atoms * Atomic Weight) / Molecular Weight * 100
| Element | Calculation | Theoretical Mass % |
| Carbon (C) | (8 * 12.011) / 171.62 * 100 | 56.00% |
| Hydrogen (H) | (10 * 1.008) / 171.62 * 100 | 5.87% |
| Nitrogen (N) | (1 * 14.007) / 171.62 * 100 | 8.16% |
| Chlorine (Cl) | (1 * 35.453) / 171.62 * 100 | 20.66% |
| Oxygen (O) | (1 * 15.999) / 171.62 * 100 | 9.32% |
Note: Standard CHN analyzers measure Carbon, Hydrogen, and Nitrogen. Oxygen is typically determined by difference or via a separate pyrolysis method, while halogens like Chlorine require specific analytical techniques such as ion chromatography or titration after combustion.
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of elemental analysis data hinges on a meticulous experimental procedure. This protocol is designed to be a self-validating system, incorporating calibration and control standards as outlined by international guidelines on analytical procedure validation.[4][5]
Workflow for Purity Validation
Sources
A Comparative Overview of Synthesis Routes for Chloro-Alkoxy-Anilines: A Guide for Researchers
Introduction: The Significance of Chloro-Alkoxy-Anilines in Modern Chemistry
Chloro-alkoxy-anilines are a pivotal class of substituted anilines that serve as indispensable building blocks in the synthesis of a wide array of functional molecules. Their unique structural motif, featuring a chlorine atom, an alkoxy group, and an amino group on an aromatic ring, imparts a versatile reactivity profile that is highly sought after in medicinal chemistry, agrochemicals, and materials science. The strategic placement of these functional groups allows for precise molecular tailoring, making them key intermediates in the development of pharmaceuticals, specialized polymers, and dyes.[1][2] This guide provides a comparative analysis of the most prevalent synthetic routes to chloro-alkoxy-anilines, offering field-proven insights to aid researchers in selecting the optimal strategy for their specific applications.
Comparative Analysis of Synthetic Strategies
The synthesis of chloro-alkoxy-anilines can be broadly approached through three primary strategies: the classical reduction of a nitro precursor, modern palladium-catalyzed amination, and traditional copper-catalyzed coupling reactions. Each method presents a unique set of advantages and limitations in terms of substrate scope, reaction conditions, and scalability.
Reduction of Chloro-Alkoxy-Nitrobenzenes: The Workhorse Method
The reduction of a nitro group to an amine is one of the most fundamental and widely employed transformations in organic synthesis.[3][4] This approach is often the most straightforward and cost-effective route to chloro-alkoxy-anilines, provided the corresponding nitroaromatic precursor is readily available.
Causality Behind Experimental Choices: The choice of reducing agent is critical and depends on the desired selectivity and scale of the reaction. For laboratory-scale synthesis, metal/acid combinations like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are robust and reliable.[5] Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel offers a cleaner reaction profile and is often preferred for larger-scale production due to simpler workup procedures.[6][7] However, care must be taken to avoid dehalogenation, a potential side reaction, especially with more reactive aryl chlorides.[8] The use of specific catalysts like rhodium has been shown to minimize this side reaction.[8]
Workflow for Synthesis via Nitro Reduction
Caption: General workflow for the synthesis of chloro-alkoxy-anilines via reduction of a nitro precursor.
Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and versatile method for the palladium-catalyzed cross-coupling of aryl halides with amines.[9][10] This reaction is particularly valuable for constructing chloro-alkoxy-anilines from readily available chloro-alkoxy-aryl halides.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, the phosphine ligand, and the base.[11][12] Bulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle, especially with less reactive aryl chlorides.[11][13] The choice of base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is critical for the deprotonation of the amine and regeneration of the active catalyst.[12] Ammonia equivalents can also be employed for the synthesis of primary anilines.[14]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Ullmann Condensation: The Classic Copper-Catalyzed Route
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, representing an older but still viable alternative to palladium-catalyzed methods.[15][16] This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.
Causality Behind Experimental Choices: Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[15] However, modern advancements have led to the development of more efficient catalytic systems using copper(I) salts and various ligands, which can promote the reaction under milder conditions.[17] The choice of solvent is also crucial, with polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) being commonly used.[15] The reactivity of the aryl halide follows the order I > Br > Cl, making the amination of aryl chlorides the most challenging.
General Scheme of the Ullmann Condensation
Caption: General reaction scheme for the Ullmann condensation.
Quantitative Data Summary
| Parameter | Reduction of Nitroarenes | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Materials | Chloro-alkoxy-nitrobenzene | Chloro-alkoxy-aryl halide, Amine | Chloro-alkoxy-aryl halide, Amine |
| Catalyst | Metal (Fe, Sn, Zn) or Catalytic (Pd/C, Ra-Ni) | Palladium complexes with phosphine ligands | Copper salts (CuI, CuBr) with optional ligands |
| Reaction Temperature | 0 - 100 °C | Room Temperature - 120 °C | 100 - 220 °C (can be lower with modern catalysts) |
| Typical Yields | Good to Excellent (70-95%) | Good to Excellent (75-98%) | Moderate to Good (50-85%) |
| Substrate Scope | Dependent on nitro-precursor availability | Broad, tolerates many functional groups | Generally requires activated aryl halides |
| Key Advantages | Cost-effective, simple procedure | Mild conditions, high functional group tolerance | Lower cost catalyst compared to palladium |
| Key Disadvantages | Potential for dehalogenation, waste from metal reductants | Expensive catalyst and ligands, air-sensitive reagents | Harsh conditions, often requires high temperatures |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-methoxyaniline via Reduction of 4-Chloro-2-methoxynitrobenzene with Iron
This protocol is a robust and scalable method for the synthesis of a representative chloro-alkoxy-aniline.
Materials:
-
4-Chloro-2-methoxy-1-nitrobenzene
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-methoxy-1-nitrobenzene (1.0 eq), ethanol, and water.
-
Add iron powder (3.0 eq) and ammonium chloride (0.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 4-chloro-2-methoxyaniline. The product can be further purified by column chromatography if necessary.[18]
Protocol 2: Buchwald-Hartwig Amination of 1-Chloro-2-isobutoxybenzene with Benzylamine
This protocol demonstrates the synthesis of a secondary chloro-alkoxy-aniline using a modern cross-coupling methodology.[11]
Materials:
-
1-Chloro-2-isobutoxybenzene
-
Benzylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).
-
Add 1-chloro-2-isobutoxybenzene (1.0 eq) and anhydrous toluene.
-
Add benzylamine (1.2 eq) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a short plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-isobutoxybenzyl)aniline.
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route for a given chloro-alkoxy-aniline depends on a careful consideration of several factors, including the availability of starting materials, the desired scale of the reaction, cost considerations, and the tolerance of other functional groups in the molecule.
-
Reduction of nitroarenes remains a highly attractive and economical option, especially for large-scale synthesis where the starting nitro compound is commercially available or easily prepared.
-
Buchwald-Hartwig amination offers unparalleled versatility and functional group tolerance, making it the method of choice for complex molecules and for creating diverse libraries of compounds in a drug discovery setting.
-
Ullmann condensation , while requiring more forcing conditions, can be a cost-effective alternative to palladium-catalyzed methods, particularly when using more reactive aryl bromides or iodides.
By understanding the nuances of each of these synthetic strategies, researchers can make informed decisions to efficiently and effectively synthesize the target chloro-alkoxy-anilines for their specific research and development needs.
References
- Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines
- Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. Chemical Review and Letters.
- Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4. Chemical Review and Letters.
- Aniline synthesis by amination (aryl
- A Different Approach to Anilines. GalChimia.
- Ullmann condens
- Buchwald–Hartwig amin
- Efficient synthesis of anilines a, The development of aryl C–H primary...
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-2-(2-methylpropoxy)benzene. Benchchem.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- A Comparative Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)aniline for Pharmaceutical Research and Development. Benchchem.
- Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Reactions of Aniline. Chemistry Steps.
- Nucleophilic Arom
- nucleophilic arom
- Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
- Ullmann Reaction. Organic Chemistry Portal.
- Reduction of Nitrobenzene to Aniline by CO/H 2 O in the Presence of Palladium Nanoparticles. MDPI.
- Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv.
- Arylamine synthesis by amination (alkyl
- Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog.
- Reduction of meta chloro nitrobenzene to meta chloro aniline.
- Nucleophilic Aromatic Substitution.
- Reduction of Nitrobenzene to Aniline. Ben-Gurion University Research Portal.
- Direct Liquid-Phase Phenol-to-Aniline Amination Using Pd/C.
- Synthesis strategies with arom
- Can anyone offer advice regarding reduction of nitrobenzene to aniline?
- Preparation method of mono-substituted para-chloroaniline.
- (PDF)
- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.
- Synthesis of Quinolines via C‐H Activation/Cyclization of Anilines with Alkynes Using Heterogeneous CoO@rGO Catalyst.
- Synthesis and Fluoroscence Study of Chlorine Substitution on Anils.
- Method for preparing m-chloro aniline.
- Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Deriv
- The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon C
- NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8)
Sources
- 1. Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
- 7. CN101774930A - Method for preparing m-chloro aniline - Google Patents [patents.google.com]
- 8. US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline - Google Patents [patents.google.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 4-Chloro-3-ethoxyaniline and Its Regioisomers
In the landscape of pharmaceutical and materials science, the precise identification of chemical structures is not merely a procedural step but the bedrock of innovation and safety. Regioisomers—molecules that share the same chemical formula but differ in the spatial arrangement of substituents on a core structure—can exhibit vastly different biological, chemical, and physical properties. For drug development professionals and researchers, the ability to unequivocally distinguish between these isomers is paramount. This guide provides an in-depth spectroscopic comparison of 4-Chloro-3-ethoxyaniline and its key regioisomers, offering a robust analytical framework grounded in experimental data and established scientific principles.
The isomers under examination present a unique analytical challenge due to the identical nature of their constituent atoms. However, subtle differences in the electronic environments within each molecule, induced by the varied positioning of the chloro, ethoxy, and amino groups, give rise to distinct spectroscopic signatures. This guide will systematically dissect these signatures across four primary analytical techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind the observed data, we aim to equip scientists with the expertise to navigate the complexities of isomeric differentiation.
Analytical Workflow: A Systematic Approach
A rigorous and systematic workflow is essential for the accurate identification of an unknown sample suspected to be one of the chloro-ethoxyaniline isomers. The process integrates multiple spectroscopic techniques to build a comprehensive and self-validating structural profile.
Caption: General Spectroscopic Analysis Workflow.
Methodologies: Ensuring Data Integrity
The reliability of spectroscopic data hinges on meticulous experimental execution. The following protocols are standardized to ensure reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, making NMR ideal for distinguishing between regioisomers.
Experimental Protocol:
-
Sample Preparation: Approximately 10-20 mg of the analyte for ¹H NMR (50-100 mg for ¹³C NMR) is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz).
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline corrections.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing definitive information about the functional groups present.[2] The ATR technique simplifies sample handling for solids and liquids, requiring minimal preparation.[3][4]
Experimental Protocol:
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal (typically diamond or zinc selenide) is recorded to be subtracted from the sample spectrum.[5][6]
-
Sample Application: A small amount of the solid sample is placed onto the ATR crystal, and pressure is applied using an anvil to ensure firm contact.[3]
-
Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, averaging 16-32 scans.[7]
-
Data Processing: The resulting interferogram is Fourier-transformed to generate the infrared spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[8] The presence of a chlorine atom is readily identified by its characteristic isotopic pattern.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded, generating the mass spectrum.
Spectroscopic Comparison
The following sections detail the expected spectroscopic features for 4-Chloro-3-ethoxyaniline and its representative regioisomers. The analysis focuses on the key distinguishing characteristics that arise from the different substitution patterns.
Isomers Under Comparison:
-
Compound A: 4-Chloro-3-ethoxyaniline (CAS 852854-42-3)[9]
-
Compound B: 3-Chloro-4-ethoxyaniline
-
Compound C: 5-Chloro-2-ethoxyaniline
-
Compound D: 4-Chloro-2-ethoxyaniline
¹H NMR Spectroscopy: The Aromatic Blueprint
The aromatic region (typically δ 6.0-8.0 ppm) of the ¹H NMR spectrum is the most informative for differentiating these isomers. The chemical shifts and splitting patterns of the three aromatic protons are dictated by the electronic effects (both inductive and resonance) of the -NH₂, -Cl, and -OEt substituents.
-
-NH₂ and -OEt groups are strong ortho, para-directing activators, donating electron density and shielding adjacent protons (shifting them upfield to lower δ values).
-
-Cl group is a deactivating group that withdraws electron density via induction, deshielding nearby protons (shifting them downfield to higher δ values).
Caption: Influence of substituents on ¹H NMR spectra.
Table 1: Comparative ¹H NMR Data (Aromatic Protons, predicted in CDCl₃)
| Compound | Proton H-2 | Proton H-5 | Proton H-6 | Ethoxy (-OCH₂CH₃) | Amine (-NH₂) |
| A: 4-Cl-3-EtO | ~6.75 (d, J≈2 Hz) | ~6.60 (dd, J≈8, 2 Hz) | ~7.10 (d, J≈8 Hz) | ~4.0 (q), ~1.4 (t) | ~3.6 (br s) |
| B: 3-Cl-4-EtO | ~6.80 (d, J≈2 Hz) | ~6.65 (dd, J≈8, 2 Hz) | ~6.70 (d, J≈8 Hz) | ~4.0 (q), ~1.4 (t) | ~3.5 (br s) |
| C: 5-Cl-2-EtO | ~6.60 (d, J≈8 Hz) | ~6.70 (dd, J≈8, 2 Hz) | - | ~4.0 (q), ~1.4 (t) | ~3.8 (br s) |
| D: 4-Cl-2-EtO | ~6.75 (d, J≈8 Hz) | ~6.85 (dd, J≈8, 2 Hz) | - | ~4.0 (q), ~1.4 (t) | ~3.9 (br s) |
Note: Data are estimations based on substituent effects and data from analogous compounds like 5-Chloro-2-methoxyaniline and 3-Ethoxyaniline.[10][11] Actual values may vary.
Key Differentiating Features:
-
4-Chloro-3-ethoxyaniline (A): The proton at C-6 is significantly deshielded by the adjacent chloro group, appearing furthest downfield (~7.10 ppm). The protons at C-2 and C-5 are shielded by the activating -NH₂ and -OEt groups.
-
3-Chloro-4-ethoxyaniline (B): All aromatic protons are relatively shielded compared to (A), as none are directly adjacent to the chlorine atom. The proton at C-2 will be a distinct doublet.
-
5-Chloro-2-ethoxyaniline (C): The proton at C-3 is ortho to both the -NH₂ and -OEt groups, making it highly shielded and appearing furthest upfield.
-
4-Chloro-2-ethoxyaniline (D): The proton at C-3 is flanked by the two activating groups (-NH₂ and -OEt) and would be expected to be significantly shielded. The proton at C-5 is deshielded by the adjacent chlorine.
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
¹³C NMR provides complementary data, revealing the electronic environment of each carbon atom. The chemical shifts are influenced by the same substituent effects as in ¹H NMR.
Table 2: Comparative ¹³C NMR Data (Aromatic Carbons, predicted in CDCl₃)
| Compound | C-1 (-NH₂) | C-2 | C-3 | C-4 | C-5 | C-6 |
| A: 4-Cl-3-EtO | ~140 | ~108 | ~155 | ~120 | ~114 | ~130 |
| B: 3-Cl-4-EtO | ~141 | ~115 | ~122 | ~148 | ~116 | ~117 |
| C: 5-Cl-2-EtO | ~138 | ~148 | ~105 | ~130 | ~120 | ~112 |
| D: 4-Cl-2-EtO | ~135 | ~149 | ~110 | ~122 | ~129 | ~115 |
Note: Data are estimations based on additive models and data from analogous compounds.[12][13] Actual values may vary.
Key Differentiating Features:
-
Carbons directly attached to the electronegative oxygen (C-OEt ) and nitrogen (C-NH₂ ) atoms are typically found downfield (e.g., C-3 in A, C-4 in B, C-2 in C and D).
-
The carbon bearing the chlorine atom (C-Cl ) will also have a characteristic shift.
-
The unique pattern of the six aromatic carbon signals provides a definitive fingerprint for each isomer.
Infrared (IR) Spectroscopy: Functional Group Fingerprints
While IR spectroscopy is less powerful for distinguishing between these specific regioisomers, it is crucial for confirming the presence of the key functional groups. All isomers will exhibit similar characteristic absorptions.
Table 3: Key IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400-3250 (two bands for primary amine)[14] |
| Amine (N-H) | Bend | 1650-1580[14] |
| Aromatic (C-H) | Stretch | 3100-3000 |
| Aromatic (C=C) | Ring Stretch | 1600-1450 |
| Ether (C-O) | Asymmetric Stretch | 1275-1200 (Aryl-Alkyl Ether) |
| Chloroalkane (C-Cl) | Stretch | 800-600 |
| Benzene Ring | C-H Out-of-plane Bend | 900-675 (Pattern depends on substitution) |
The primary value of IR in this context is confirmatory. The presence of two sharp peaks in the 3400-3250 cm⁻¹ region confirms a primary amine (-NH₂). The strong C-O stretch confirms the ether linkage. Subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can arise from the different substitution patterns, but these are often difficult to interpret without authentic reference spectra.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight and elemental composition. All isomers have the same nominal mass of 171 g/mol . The most telling feature is the isotopic peak for chlorine.
Key Features:
-
Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion. Because chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), there will be a peak at m/z 171 (M⁺) and another peak at m/z 173 (M+2).[15]
-
Isotopic Ratio: The relative intensity of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom in the molecule.[15][16]
-
Fragmentation: While detailed fragmentation pathways can be complex, common losses would include:
-
Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the ethoxy group.
-
Loss of ethene (CH₂=CH₂, 28 Da) via McLafferty rearrangement.
-
Loss of a chlorine radical (•Cl, 35/37 Da).
-
The fragmentation pattern may show minor differences between isomers, but the molecular ion and its isotopic cluster are the most critical data points from MS for confirming the elemental formula.
Conclusion
Distinguishing between regioisomers like those of chloro-ethoxyaniline demands a multi-faceted analytical approach. While IR and MS are essential for confirming functional groups and molecular weight, NMR spectroscopy (both ¹H and ¹³C) stands out as the definitive technique for unambiguous structural assignment. The unique electronic environment of each proton and carbon atom, dictated by the specific arrangement of the substituents, generates a unique and predictable NMR fingerprint for each isomer.
By systematically applying the methodologies and interpretive principles outlined in this guide, researchers and drug development professionals can confidently identify these and other structurally similar compounds, ensuring the integrity and success of their scientific endeavors. This guide serves as a testament to the power of spectroscopy, where subtle shifts in peaks and patterns reveal the precise and beautiful logic of molecular architecture.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][17][18][19][20][21]
-
NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link][22][23][24][25][26]
-
Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link][3]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link][16]
-
Bruker. ATR FTIR Basics | Attenuated Total Reflectance. [Link][27]
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link][2]
-
University of Calgary. Spectroscopy Tutorial: Amines. [Link][14]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link][8]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link][15]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 3. agilent.com [agilent.com]
- 4. mt.com [mt.com]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scbt.com [scbt.com]
- 10. 5-Chloro-2-methoxyaniline(95-03-4) 1H NMR spectrum [chemicalbook.com]
- 11. 3-Ethoxyaniline(621-33-0) 1H NMR [m.chemicalbook.com]
- 12. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 18. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 19. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 20. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 21. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]
- 22. Welcome to the NIST WebBook [webbook.nist.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. scribd.com [scribd.com]
- 25. dl.cm-uj.krakow.pl:8080 [dl.cm-uj.krakow.pl:8080]
- 26. The NIST Chemistry Webbook | NIST [nist.gov]
- 27. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Evaluating Alternative Aromatic Amines for Specific Synthetic Applications
Introduction: The Aromatic Amine Dilemma in Modern Synthesis
The aromatic amine motif is a cornerstone of modern chemistry. It is a fundamental structural component in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] More than a third of all drug candidates incorporate these structures, as the nitrogen atom imparts polarity and provides a crucial interaction point with biological targets like proteins and enzymes.[2] For decades, chemists have relied on a relatively small toolkit of primary aromatic amines, with aniline and its simple derivatives serving as the principal workhorses for constructing complex molecules through powerful methods like Buchwald-Hartwig cross-coupling and amide bond formation.[3]
However, this reliance comes at a significant cost. Many primary aromatic amines, including aniline itself, are classified as toxic, mutagenic, and carcinogenic, posing substantial risks to human health and the environment.[4][5][6] The traditional synthetic routes to these compounds often involve hazardous intermediates, such as explosive diazonium salts, and generate significant waste.[1][7][8] Furthermore, from a purely synthetic standpoint, the high nucleophilicity and potential for catalyst inhibition of simple anilines can lead to challenges like over-arylation, side reactions, and limited functional group tolerance.[2][9]
This guide provides an in-depth technical evaluation of alternative aromatic amines and synthetic strategies for researchers, scientists, and drug development professionals. We will move beyond a simple listing of alternatives to explain the causal relationships between an amine's structure, its reactivity, and its performance in key synthetic applications. By synthesizing field-proven insights with experimental data, this guide offers a framework for making informed, rational decisions to select safer, more efficient, and more versatile building blocks for your specific synthetic challenges.
Section 1: A Comparative Analysis of Aromatic Amine Alternatives
The choice of an aromatic amine is not merely a matter of plugging a different reagent into a standard protocol. The electronic and steric properties of the amine dictate its behavior, influencing everything from reaction kinetics to catalyst stability and chemoselectivity. Here, we compare three classes of alternatives to classical anilines.
Heteroaromatic Amines: Modulating Reactivity Through Ring Electronics
Heteroaromatic amines, such as aminopyridines, aminopyrazoles, and aminopyrimidines, represent a readily available and structurally diverse class of aniline surrogates. The introduction of a heteroatom into the aromatic ring profoundly alters the electronic landscape of the molecule.
Expertise & Causality: The nitrogen atom in a pyridine ring, for instance, is electron-withdrawing, which has two major consequences. First, it decreases the basicity of the exocyclic amino group compared to aniline.[10] This can be advantageous in metal-catalyzed reactions, as a less basic amine is less likely to coordinate strongly to the metal center and act as a catalyst poison. Second, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) while deactivating it towards electrophilic aromatic substitution.[10]
In contrast, the nitrogen lone pair in a pyrrole ring is part of the aromatic sextet, rendering it non-basic and making the ring itself electron-rich and highly reactive towards electrophiles.[11] This understanding of fundamental electronic effects is crucial for predicting reactivity and avoiding unwanted side reactions.
Application in Cross-Coupling: In palladium-catalyzed Buchwald-Hartwig amination, the choice of heteroaromatic amine can significantly impact reaction outcomes. While anilines are generally excellent nucleophiles, heteroaromatic amines can be more challenging. The potential for the ring nitrogen to coordinate to the palladium catalyst can sometimes inhibit the reaction.[12] However, with the development of sophisticated ligands like X-Phos and BrettPhos, a broad range of heteroaromatic amines can now be coupled efficiently.[13][14][15] The selection of the correct ligand is critical to balance catalyst activity and prevent catalyst deactivation.
Ammonia Surrogates & "Masked" Amines: Sidestepping Reactivity and Toxicity
One of the most effective strategies for introducing a primary amino group is to use an "ammonia surrogate." These are reagents that react as if they were ammonia but are easier to handle and often provide superior selectivity.
Key Examples & Mechanisms:
-
Benzophenone Imine: This is a widely used ammonia surrogate in Buchwald-Hartwig reactions.[15][16] It couples with an aryl halide to form an N-arylated imine, which can be easily hydrolyzed under mild acidic conditions to reveal the primary aniline. The steric bulk of the benzophenone group prevents the common problem of diarylation that plagues reactions using ammonia itself.
-
Carbamates (e.g., Boc-NH₂): Carbamates can be coupled to aryl halides, installing a protected amino group that is stable to many reaction conditions.[3] The protecting group (e.g., Boc) can be removed in a subsequent step, providing a clean route to the desired aniline. This is particularly valuable in multi-step syntheses where the amino group needs to be masked until a later stage.
The primary advantage of this approach is that it avoids handling volatile, toxic, and often poorly reactive primary amines directly, instead introducing the functionality in a protected and controlled manner.
Emerging Strategies: Designing Safety and Efficiency into the Synthesis
Recent innovations have focused on developing entirely new pathways to aromatic amines that avoid hazardous precursors and harsh conditions altogether.
-
Chemoenzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[17] Nitroreductase (NR) enzymes, for example, can reduce a wide range of aromatic nitro compounds to their corresponding anilines with exceptional chemoselectivity.[17][18] These reactions run in aqueous buffer at room temperature and pressure, avoiding the need for high-pressure hydrogen gas and precious-metal catalysts. This method is particularly powerful for synthesizing poly-functionalized anilines, as the enzyme's selectivity leaves other reducible functional groups untouched.
-
Dehydrogenative Aromatization: A truly innovative approach involves building the aromatic amine from non-aromatic starting materials.[19] Researchers have developed photochemical methods where saturated heterocyclic ketones, which are easily functionalized, can be condensed with an amine and then undergo a cobalt-catalyzed dehydrogenative aromatization to form the final heteroaromatic amine.[19][20] This strategy completely bypasses the limitations of traditional aromatic chemistry and allows for the installation of amine groups in ways that are difficult to achieve with other methods.
These emerging methods represent a paradigm shift, moving the focus from finding a less-toxic amine to designing an inherently safer and more elegant synthetic process.
Section 2: Data-Driven Comparison and Experimental Protocols
To provide a practical context for the concepts discussed, we present a comparative analysis of different amine alternatives in a standardized Buchwald-Hartwig cross-coupling reaction.
Comparative Performance Data
The following table summarizes the expected performance of different amine classes in a palladium-catalyzed cross-coupling with a generic aryl bromide (Ar-Br). The data is synthesized from trends reported in the literature to provide a clear comparative overview.[13][14][21][22]
| Amine Class | Representative Amine | Typical Yield (%) | Relative Reaction Time | Key Considerations |
| Classical Aniline | Aniline | 85-95% | 1.0x (Baseline) | Risk of diarylation; potential catalyst inhibition; toxicity concerns.[3][4] |
| Heteroaromatic Amine | 4-Aminopyridine | 70-90% | 1.2x - 2.0x | Ligand choice is critical; potential for N-coordination to catalyst.[10][12] |
| Ammonia Surrogate | Benzophenone Imine | 90-99% | 1.0x | Requires additional hydrolysis step; excellent for avoiding diarylation.[15][16] |
| Nitro Precursor | 4-Nitrobromobenzene | N/A | N/A | Requires separate reduction step (chemical or enzymatic).[17][18] |
Experimental Workflow: Buchwald-Hartwig Amination
The following diagram illustrates a typical workflow for setting up and monitoring a comparative Buchwald-Hartwig amination experiment. This self-validating process includes reagent preparation, reaction execution under inert conditions, and analysis.
Caption: Standard experimental workflow for palladium-catalyzed Buchwald-Hartwig amination.
Detailed Experimental Protocol: Comparative Amination
Objective: To compare the efficacy of aniline vs. 4-aminopyridine in the Pd-catalyzed cross-coupling with 4-bromotoluene.
Materials:
-
4-Bromotoluene (99%)
-
Aniline (99.5%)
-
4-Aminopyridine (99%)
-
Sodium tert-butoxide (NaOtBu, 98%)
-
XPhos Pd G3 (Palladium pre-catalyst)
-
Anhydrous Toluene
Procedure: This protocol must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line techniques.
-
Vessel Preparation: To three separate oven-dried 25 mL Schlenk flasks equipped with stir bars, add the palladium pre-catalyst (XPhos Pd G3, 0.02 mmol, 2 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reagent Addition (Flask 1 - Aniline): Add 4-bromotoluene (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv).
-
Reagent Addition (Flask 2 - 4-Aminopyridine): Add 4-bromotoluene (1.0 mmol, 1.0 equiv) and 4-aminopyridine (1.2 mmol, 1.2 equiv).
-
Reagent Addition (Flask 3 - Control): Add only 4-bromotoluene (1.0 mmol, 1.0 equiv) to serve as a negative control.
-
Inert Atmosphere: Seal each flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) to each flask via syringe.
-
Reaction: Place the flasks in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: After 2 hours, take a small aliquot from each reaction mixture via syringe, quench with water, extract with ethyl acetate, and analyze by TLC and LC-MS to determine the extent of conversion. Continue monitoring at 2-hour intervals until the reaction is complete or has stalled.
-
Workup: Upon completion, cool the reactions to room temperature. Carefully quench by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and purity, and calculate the isolated yield.
Section 3: A Framework for Rational Selection
Choosing the right aromatic amine or synthetic strategy is a multi-factorial decision. The following decision tree provides a logical framework to guide this selection process, prioritizing safety, substrate compatibility, and project goals.
Caption: Decision tree for selecting an appropriate aromatic amine or synthetic strategy.
Conclusion
The field of chemical synthesis is undergoing a critical evolution, driven by the dual needs for molecular innovation and process safety. While classical aromatic amines like aniline have been indispensable, their inherent hazards and synthetic limitations necessitate a move towards more sophisticated and safer alternatives. Heteroaromatic amines offer a way to fine-tune electronic properties, while ammonia surrogates provide a robust solution for the clean installation of primary amino groups. Most promisingly, emerging chemoenzymatic and dehydrogenative strategies are redefining how we approach the synthesis of these vital building blocks, designing out hazards from the very beginning. By understanding the fundamental principles that govern the reactivity of these alternatives and adopting a rational, data-driven selection process, researchers can unlock new synthetic possibilities while fostering a safer and more sustainable laboratory environment.
References
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety.
- Bioactive molecules that can be obtained from anilines presented in this work. (n.d.).
-
Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. (2020). Organic Process Research & Development. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]
-
A photochemical dehydrogenative strategy for aniline synthesis. (2022). Nature. [Link]
-
Chemical Fact Sheet - AROMATIC AMINES. (n.d.). Cancer and Environment Network of Southwestern Pennsylvania. [Link]
-
Aromatic Amine Toxicity. (n.d.). Area of Sustainability. [Link]
- Toxicity, Hazards, and Safe Handling of Primary Arom
-
Chemists Make Strides to Simplify Drug Design, Synthesis. (2016). Drug Discovery & Development. [Link]
-
Chinese Scientists Develop Breakthrough Method for Aromatic Amine Applications. (2025). Yicai Global. [Link]
-
Site‐selective functionalization of aniline and bioactive molecules containing N,N′‐acetals. (2022). ResearchGate. [Link]
-
Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. (2023). ACS Catalysis. [Link]
-
Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (2021). SciELO. [Link]
-
Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. (2017). The Journal of Organic Chemistry. [Link]
-
Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. (2023). ACS Publications. [Link]
-
Chinese scientists develop breakthrough method for aromatic amine applications. (2025). Xinhua. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2018). Chemical Reviews. [Link]
-
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (2023). ChemRxiv. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][4][5][17]thiadiazole Series. (2015). European Journal of Organic Chemistry. [Link]
-
New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. (2024). X-Chem. [Link]
-
Heterocyclic Amines. (2025). Chemistry LibreTexts. [Link]
-
Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. (2021). Molecules. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. [Link]
-
Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. (2020). Organic Letters. [Link]
-
Examples of aromatic amines found in pharmaceutical compounds. (n.d.). ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
New chemical reaction creates a faster, simpler way of making tertiary amines for medicines. (2022). University of Illinois Urbana-Champaign. [Link]
-
A new general synthesis of polycyclic aromatic compounds based on enamine chemistry. (1987). The Journal of Organic Chemistry. [Link]
-
Yearender: Innovation is making China's traditional industries greener, cleaner. (2025). Xinhua. [Link]
-
Heterocyclic Amines. (n.d.). Fundamentals of Organic Chemistry. [Link]
-
Amines and Heterocycles. (2018). Cengage. [Link]
-
Synthesis of Heteroaromatic Compounds. (2023). Molecules. [Link]
-
Amine Reactivity. (n.d.). Michigan State University Chemistry. [Link]
Sources
- 1. Chinese Scientists Develop Breakthrough Method for Aromatic Amine Applications----Chinese Academy of Sciences [english.cas.cn]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 6. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 7. Chinese scientists develop breakthrough method for aromatic amine applications - Chinadaily.com.cn [chinadaily.com.cn]
- 8. Yearender: Innovation is making China's traditional industries greener, cleaner-Xinhua [english.news.cn]
- 9. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 12.6 Heterocyclic Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. real.mtak.hu [real.mtak.hu]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals - X-Chem [x-chemrx.com]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
A Comparative Investigation into the Biological Activities of Novel 4-Chloro-3-ethoxyaniline Derivatives
Introduction
Aniline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents. The strategic substitution on the aniline ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. The parent compound, 4-Chloro-3-ethoxyaniline, serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its chlorinated and ethoxylated phenyl ring presents a unique electronic and steric profile, making it an attractive scaffold for the development of novel bioactive compounds. This guide provides a comprehensive comparative analysis of a series of newly synthesized 4-Chloro-3-ethoxyaniline derivatives, evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the synthetic methodologies, spectroscopic characterization, and a head-to-head comparison of their biological efficacy, supported by robust experimental data. The structure-activity relationships (SAR) will be explored to provide insights for future drug design and optimization.
Synthesis and Characterization of Novel Derivatives
The synthesis of the target derivatives (Compounds 1a-1c ) was achieved through a straightforward and efficient two-step process, starting from the commercially available 4-Chloro-3-ethoxyaniline. The synthetic workflow is depicted below.
Figure 1: General synthetic workflow for the preparation of novel 4-Chloro-3-ethoxyaniline derivatives.
The rationale behind selecting the acylating agents was to introduce substituents with varying electronic properties (nitro, methoxy, and chloro) at the para-position of the benzoyl moiety to investigate their influence on the biological activity of the resulting amides.
Experimental Protocol: General Procedure for the Synthesis of N-(4-chloro-3-ethoxyphenyl)-4-substituted-benzamide (1a-1c)
-
To a solution of 4-Chloro-3-ethoxyaniline (1.0 eq) in dichloromethane (DCM, 10 mL) was added pyridine (1.2 eq) at 0 °C.
-
The respective substituted benzoyl chloride (1.1 eq) was added dropwise to the reaction mixture.
-
The reaction was allowed to warm to room temperature and stirred for 12 hours.
-
Upon completion (monitored by TLC), the reaction mixture was washed with 1N HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford the desired products 1a-1c .
Characterization Data
The structures of the synthesized compounds were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | R | Yield (%) | ¹H NMR (400 MHz, CDCl₃) δ ppm | MS (ESI) m/z |
| 1a | -NO₂ | 85 | 8.35 (d, J = 8.8 Hz, 2H), 8.01 (d, J = 8.8 Hz, 2H), 7.85 (s, 1H), 7.40 (d, J = 8.4 Hz, 1H), 7.15 (s, 1H), 6.90 (d, J = 8.4 Hz, 1H), 4.15 (q, J = 7.0 Hz, 2H), 1.48 (t, J = 7.0 Hz, 3H) | 321.06 [M+H]⁺ |
| 1b | -OCH₃ | 92 | 7.85 (d, J = 8.8 Hz, 2H), 7.75 (s, 1H), 7.40 (d, J = 8.4 Hz, 1H), 7.10 (s, 1H), 7.00 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.4 Hz, 1H), 4.15 (q, J = 7.0 Hz, 2H), 3.88 (s, 3H), 1.48 (t, J = 7.0 Hz, 3H) | 306.10 [M+H]⁺ |
| 1c | -Cl | 88 | 7.82 (d, J = 8.4 Hz, 2H), 7.78 (s, 1H), 7.48 (d, J = 8.4 Hz, 2H), 7.40 (d, J = 8.4 Hz, 1H), 7.12 (s, 1H), 6.90 (d, J = 8.4 Hz, 1H), 4.15 (q, J = 7.0 Hz, 2H), 1.48 (t, J = 7.0 Hz, 3H) | 310.05 [M+H]⁺ |
Comparative Biological Evaluation
The newly synthesized derivatives (1a-1c ) and the parent compound, 4-Chloro-3-ethoxyaniline, were subjected to a battery of in vitro assays to evaluate and compare their anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
The cytotoxic potential of the compounds was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), using the MTT assay. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds (0.1 to 100 µM) and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37 °C.
-
The formazan crystals formed were dissolved in 150 µL of DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC₅₀ values (concentration required to inhibit 50% of cell growth) were calculated.
Figure 2: Workflow for the MTT cytotoxicity assay.
Comparative Anticancer Activity Data
| Compound | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| 4-Chloro-3-ethoxyaniline | > 100 | > 100 |
| **1a (-NO₂) ** | 15.2 ± 1.8 | 22.5 ± 2.1 |
| 1b (-OCH₃) | 45.8 ± 3.5 | 58.2 ± 4.3 |
| 1c (-Cl) | 25.6 ± 2.4 | 35.1 ± 3.0 |
| Doxorubicin | 1.2 ± 0.2 | 1.8 ± 0.3 |
Analysis of Anticancer Activity
The parent aniline showed negligible cytotoxicity. However, its acylated derivatives exhibited significant anticancer activity. Compound 1a , bearing an electron-withdrawing nitro group, displayed the most potent activity against both cell lines, suggesting that this group may play a crucial role in the cytotoxic mechanism. The presence of an electron-donating methoxy group in 1b resulted in a considerable decrease in activity, while the chloro-substituted derivative 1c showed moderate potency. This trend suggests that electron-withdrawing substituents on the benzoyl ring enhance the anticancer potential of these derivatives.
Antimicrobial Activity
The antimicrobial efficacy of the compounds was assessed against a panel of pathogenic microbes, including Staphylococcus aureus (Gram-positive bacterium), Escherichia coli (Gram-negative bacterium), and Candida albicans (fungus), using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
A two-fold serial dilution of each compound was prepared in a 96-well microtiter plate using Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi.
-
Each well was inoculated with a standardized microbial suspension (5 x 10⁵ CFU/mL).
-
The plates were incubated at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for the fungus.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.
Comparative Antimicrobial Activity Data
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| 4-Chloro-3-ethoxyaniline | > 256 | > 256 | > 256 |
| **1a (-NO₂) ** | 32 | 64 | 128 |
| 1b (-OCH₃) | 128 | > 256 | > 256 |
| 1c (-Cl) | 64 | 128 | 256 |
| Ciprofloxacin (vs Bacteria) | 1 | 0.5 | N/A |
| Fluconazole (vs Fungi) | N/A | N/A | 4 |
Analysis of Antimicrobial Activity
Similar to the anticancer results, the parent aniline was inactive. The acylated derivatives showed varied antimicrobial activity. Compound 1a was the most effective, particularly against the Gram-positive bacterium S. aureus. The antimicrobial potency appears to be influenced by the electronic nature of the substituent, with the electron-withdrawing nitro group in 1a contributing to better activity compared to the electron-donating methoxy group in 1b .
Anti-inflammatory Activity
The anti-inflammatory potential of the compounds was evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
RAW 264.7 cells were seeded in a 96-well plate and pre-treated with the test compounds for 1 hour.
-
The cells were then stimulated with LPS (1 µg/mL) for 24 hours.
-
The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent.
-
The absorbance was read at 540 nm, and the percentage of NO inhibition was calculated.
Comparative Anti-inflammatory Activity Data
| Compound | NO Inhibition (%) at 50 µM | IC₅₀ (µM) for NO Inhibition |
| 4-Chloro-3-ethoxyaniline | 10.5 ± 2.1 | > 100 |
| **1a (-NO₂) ** | 65.2 ± 4.5 | 38.1 ± 3.2 |
| 1b (-OCH₃) | 25.8 ± 3.2 | 85.4 ± 6.7 |
| 1c (-Cl) | 48.6 ± 4.1 | 55.3 ± 4.9 |
| Dexamethasone | 88.4 ± 5.6 | 12.5 ± 1.1 |
Analysis of Anti-inflammatory Activity
The results of the NO inhibition assay mirror the trends observed in the other biological evaluations. The parent aniline had minimal effect, while the acylated derivatives demonstrated dose-dependent inhibition of NO production. Compound 1a was the most potent anti-inflammatory agent among the synthesized derivatives, further underscoring the positive influence of the electron-withdrawing nitro group on the biological activity of this class of compounds.
Structure-Activity Relationship (SAR) and Hypothetical Mechanism
The collective data from the biological assays provide valuable insights into the structure-activity relationship of these novel 4-Chloro-3-ethoxyaniline derivatives. A clear trend emerges where the presence of an electron-withdrawing group on the N-benzoyl moiety enhances the anticancer, antimicrobial, and anti-inflammatory activities. The order of potency is consistently 1a (-NO₂) > 1c (-Cl) > 1b (-OCH₃). This suggests that the electronic properties of the substituent play a pivotal role in the interaction of these molecules with their biological targets.
The enhanced activity of the nitro-derivative (1a ) could be attributed to its ability to participate in hydrogen bonding and its strong electron-withdrawing nature, which may facilitate interactions with key residues in the active sites of target enzymes or receptors. A hypothetical signaling pathway for the anti-inflammatory action of these compounds could involve the inhibition of the NF-κB pathway, a key regulator of pro-inflammatory gene expression.
Figure 3: Hypothetical signaling pathway for the anti-inflammatory activity of the novel derivatives, involving the inhibition of the NF-κB pathway.
Conclusion
This comparative guide has detailed the synthesis, characterization, and biological evaluation of three novel 4-Chloro-3-ethoxyaniline derivatives. The results clearly demonstrate that acylation of the parent aniline leads to a significant enhancement of its biological activity. The structure-activity relationship studies revealed that the presence of an electron-withdrawing group, particularly a nitro group, at the para-position of the N-benzoyl moiety is crucial for potent anticancer, antimicrobial, and anti-inflammatory activities. Compound 1a emerged as the most promising lead compound from this series, warranting further investigation and optimization. These findings provide a solid foundation for the future development of 4-Chloro-3-ethoxyaniline-based therapeutic agents.
References
-
MySkinRecipes. 4-Chloro-3-ethoxyaniline. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13103692, 4-Chloro-3-methoxyaniline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Synthesis with 4-Chloro-3-methoxyaniline: A Chemical Manufacturer's Perspective. [Link]
- Patel, R. V., et al. (2020). Synthesis, characterization, and in vitro anticancer evaluation of novel quinazoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1326-1336.
- Rashid, M., et al. (2021). Synthesis, antimicrobial, and antioxidant activities of new Schiff base derivatives of 4-aminophenazone. Journal of Chemistry, 2021, 1-11.
-
de Oliveira, P. G. F., et al. (2023). Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. Fundamental & Clinical Pharmacology, 38(1), 168-182. [Link]
Sources
A Comparative Guide to the Cross-Validation of Analytical Results for 4-Chloro-3-ethoxyaniline
In the landscape of pharmaceutical development and chemical analysis, the robust characterization of compounds is paramount. This guide provides a comprehensive cross-validation of analytical techniques for 4-Chloro-3-ethoxyaniline, a key intermediate in various synthetic pathways. The objective is to present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By detailing the experimental protocols and examining the performance of each method, this document serves as a crucial resource for researchers, scientists, and drug development professionals, ensuring the generation of reliable and interchangeable analytical data.[1][2]
The validation of analytical methods is a critical process in the pharmaceutical industry to ensure product quality, therapeutic efficacy, and patient safety.[3] It provides documented evidence that a specific analytical method is suitable for its intended purpose.[4][5] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which details the validation parameters for various analytical procedures.[6][7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis and quantification of non-volatile and thermally labile compounds like 4-Chloro-3-ethoxyaniline.[9][10] Its high resolution and sensitivity make it an ideal choice for separating the target analyte from potential impurities.[9][10]
Scientific Rationale
Reverse-phase HPLC (RP-HPLC) is particularly effective for separating moderately polar compounds like 4-Chloro-3-ethoxyaniline from a mixture. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By employing a gradient elution, where the mobile phase composition is varied over time, a wide range of compounds with different polarities can be effectively separated and quantified.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.[10]
-
-
Gradient Elution: A typical gradient might start with a higher percentage of Solvent A, gradually increasing the proportion of Solvent B to elute more nonpolar compounds.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at an appropriate wavelength (e.g., 200 nm or determined by UV-Vis scan).[11]
-
Sample Preparation:
-
Prepare a stock solution of 4-Chloro-3-ethoxyaniline reference standard (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.[10]
-
Prepare working standards and sample solutions by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.[9]
-
-
Analysis: Inject a blank, followed by the standard and sample solutions. Purity is typically calculated using the area percent method.[10]
Workflow Visualization
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] For halogenated anilines, it offers high sensitivity and selectivity, providing both quantitative data and structural information from the mass spectrum.[13]
Scientific Rationale
GC separates compounds based on their volatility and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for definitive identification. The presence of chlorine is readily identified by its characteristic isotopic pattern (M+2 peak).[12]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column, such as one with a 5% phenyl polydimethylsiloxane stationary phase (e.g., 30 m, 0.25 mm ID).[12]
-
Injector Temperature: 250 °C.[12]
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Sample Preparation:
-
Analysis: Inject the prepared sample into the GC-MS system. Identify 4-Chloro-3-ethoxyaniline based on its retention time and mass spectrum.
Workflow Visualization
Caption: GC-MS Analysis Workflow.
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR spectroscopy is a valuable tool for the qualitative analysis and identification of compounds by probing their molecular vibrations. For 4-Chloro-3-ethoxyaniline, specific functional groups will exhibit characteristic absorption bands.
Scientific Rationale
Infrared radiation is absorbed by molecules at specific frequencies corresponding to the vibrational energies of their bonds. The resulting spectrum provides a unique pattern of absorption bands that can be used to identify the functional groups present in the molecule. Key vibrations for 4-Chloro-3-ethoxyaniline include N-H stretching of the amine group, C-N stretching, aromatic C=C stretching, and C-Cl stretching.[12]
Experimental Protocol: FT-IR Analysis
-
Instrumentation: Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or Attenuated Total Reflectance - ATR) or as a solution in a suitable IR-transparent solvent.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Analysis: The obtained spectrum is compared with a reference spectrum of 4-Chloro-3-ethoxyaniline or interpreted by identifying the characteristic absorption bands for its functional groups. For instance, the C-Cl stretching frequency is generally observed in the region of 850-550 cm⁻¹.[14]
Logical Relationship Visualization
Caption: Principle of FT-IR Identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. It is particularly useful for determining the concentration of a substance in a solution.
Scientific Rationale
Molecules with chromophores, such as the aromatic ring in 4-Chloro-3-ethoxyaniline, absorb light in the UV-Vis region, causing electronic transitions. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The pH of the solution can affect the UV-Vis spectrum of anilines, as the free amine and its protonated form will have different absorption maxima.[15]
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: UV-Vis Spectrophotometer.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a UV-grade solvent (e.g., ethanol or a buffered aqueous solution) to create a stock solution.[12]
-
Perform serial dilutions to obtain a series of standard solutions with known concentrations that yield absorbance readings within the linear range of the instrument (typically 0.2-1.0 AU).[12]
-
-
Analysis:
-
Determine the wavelength of maximum absorbance (λmax) by scanning the spectrum of a standard solution. For aniline, characteristic peaks are often observed around 230 nm and 280 nm.[15]
-
Measure the absorbance of the standard solutions and the sample solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample from the calibration curve.
-
Workflow Visualization
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmastate.academy [pharmastate.academy]
- 5. wjarr.com [wjarr.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Confirmation of Reaction Products Derived from 4-Chloro-3-ethoxyaniline
For the discerning researcher in pharmaceutical and materials science, the unambiguous structural confirmation of novel synthesized compounds is the bedrock of credible and reproducible research. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to elucidate the structure of reaction products derived from the versatile building block, 4-Chloro-3-ethoxyaniline. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of analysis.
The Strategic Importance of 4-Chloro-3-ethoxyaniline
4-Chloro-3-ethoxyaniline is a substituted aniline that serves as a crucial intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and azo dyes.[1][2] Its chemical reactivity is dictated by the interplay of the nucleophilic amino group and the electronic effects of the chloro and ethoxy substituents on the aromatic ring.[2] This unique electronic and steric profile makes it a valuable precursor for generating diverse chemical entities. Given its role in the creation of novel compounds, a rigorous approach to the structural confirmation of its derivatives is paramount.
To illustrate a practical application of structural elucidation, we will consider a common and fundamental reaction: the N-acylation of 4-Chloro-3-ethoxyaniline to form N-(4-chloro-3-ethoxyphenyl)acetamide . This reaction serves as an excellent model for demonstrating the principles of spectroscopic and chromatographic analysis.
A Hypothetical Reaction Pathway: N-acylation
The N-acylation of an aniline is a robust reaction that introduces an acetyl group onto the nitrogen atom of the amino group. This transformation is expected to induce significant and measurable changes in the spectroscopic and chromatographic properties of the molecule, providing a clear case study for structural verification.
Caption: Hypothetical N-acylation of 4-Chloro-3-ethoxyaniline.
Comparative Analysis of Structural Confirmation Techniques
The definitive confirmation of a chemical structure relies on the synergistic use of multiple analytical techniques. No single method provides a complete picture; instead, the convergence of data from orthogonal techniques builds an unassailable case for the proposed structure.
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed information on the chemical environment, connectivity, and number of protons and carbons. | Provides unambiguous structural information. | Requires a relatively pure sample; can be less sensitive than MS. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity; provides molecular formula with high-resolution MS. | Isomers can have identical molecular weights and similar fragmentation.[3] |
| FTIR Spectroscopy | Presence or absence of specific functional groups. | Quick and non-destructive; excellent for identifying key transformations. | Provides limited information on the overall molecular structure. |
| HPLC/GC-MS | Purity assessment and separation of components in a mixture. | High-resolution separation; quantification of impurities.[4][5] | Not a primary tool for de novo structure elucidation. |
Spectroscopic Evidence: A Comparative View
FTIR Spectroscopy: The Disappearance and Appearance of Key Functional Groups
FTIR spectroscopy provides a rapid and effective means to confirm the conversion of the primary amine to a secondary amide.
-
Starting Material (4-Chloro-3-ethoxyaniline): The spectrum would be characterized by the presence of two N-H stretching bands in the region of 3300-3500 cm⁻¹, indicative of a primary amine.
-
Product (N-(4-chloro-3-ethoxyphenyl)acetamide): The two N-H bands of the primary amine will be replaced by a single N-H stretching band for the secondary amide, typically around 3300 cm⁻¹. A strong carbonyl (C=O) stretching band will appear around 1660-1680 cm⁻¹, providing definitive evidence of the acylation.[6][7]
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides a detailed picture of the electronic environment of each proton in the molecule.
-
Starting Material (4-Chloro-3-ethoxyaniline): We would expect to see a broad singlet corresponding to the -NH₂ protons. The aromatic protons will exhibit a specific splitting pattern based on their positions relative to the substituents. The ethoxy group will show a characteristic triplet for the methyl protons and a quartet for the methylene protons.
-
Product (N-(4-chloro-3-ethoxyphenyl)acetamide): The broad -NH₂ signal will be replaced by a sharp singlet for the amide N-H proton, typically at a downfield chemical shift. A new singlet with an integration of 3H will appear in the aliphatic region (around 2.1 ppm) corresponding to the newly introduced acetyl methyl group. The chemical shifts of the aromatic protons will also be altered due to the change in the electronic nature of the nitrogen substituent.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR complements ¹H NMR by providing information about the carbon framework.
-
Starting Material (4-Chloro-3-ethoxyaniline): The spectrum will show distinct signals for each of the carbon atoms in the aromatic ring and the ethoxy group.
-
Product (N-(4-chloro-3-ethoxyphenyl)acetamide): The most significant changes will be the appearance of a new signal in the downfield region (around 168-170 ppm) for the amide carbonyl carbon and a new signal in the aliphatic region (around 24 ppm) for the acetyl methyl carbon. The chemical shifts of the aromatic carbons attached to the nitrogen will also be affected.
Mass Spectrometry: Confirming the Molecular Weight
Mass spectrometry is the ultimate tool for confirming the molecular weight of the product.
-
Starting Material (4-Chloro-3-ethoxyaniline): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of a chlorine atom will be evident from the characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.
-
Product (N-(4-chloro-3-ethoxyphenyl)acetamide): The molecular ion peak will be observed at a mass corresponding to the addition of an acetyl group (CH₃CO, 42.04 g/mol ) to the starting material. The isotopic pattern for chlorine will persist. The fragmentation pattern will also be different, with characteristic losses of fragments such as the acetyl group.[8][9]
Workflow for Structural Confirmation
A systematic approach is crucial for the unambiguous identification of reaction products. The following workflow outlines a logical sequence of analytical procedures.
Caption: A systematic workflow for the structural confirmation of synthesized compounds.
Detailed Experimental Protocols
To ensure the generation of high-quality, reproducible data, adherence to standardized protocols is essential.
Protocol for ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the structure.
Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation Setup:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).
-
Oven Program: Use a temperature program that provides good separation of the components. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
-
Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the ionization mode (typically Electron Ionization at 70 eV).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Analysis:
-
Identify the peak corresponding to the product in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
-
Compare the obtained mass spectrum with library data if available.
-
Conclusion
The structural confirmation of reaction products derived from 4-Chloro-3-ethoxyaniline, as with any novel compound, is a multi-faceted process that demands a rigorous and systematic approach. By integrating the complementary information provided by NMR, Mass Spectrometry, and FTIR, and by ensuring sample purity through chromatographic techniques, researchers can establish the structure of their synthesized molecules with a high degree of confidence. This guide has provided a framework for making informed experimental choices and for interpreting the resulting data, thereby upholding the principles of scientific integrity and advancing the fields of drug discovery and materials science.
References
-
Quantification of aniline and N-methylaniline in indigo - PMC - PubMed Central - NIH. [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride - The Royal Society of Chemistry. [Link]
-
(PDF) Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
-
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - Taylor & Francis Online. [Link]
-
Electron Ionization Mass Spectrometry of Halogenated Anilines - Jariwala, Freneil B.; Attygalle, Athula B. - Morawa. [Link]
-
The Synthesis of Azo Dyes. [Link]
-
N-(4-chlorophenyl)acetamide - SpectraBase. [Link]
-
3 - Supporting Information. [Link]
-
Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents - ijirset. [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH. [Link]
-
SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG - Plant Archives. [Link]
-
4-Chloro-3-ethoxyaniline - MySkinRecipes. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. [Link]
-
a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. - ResearchGate. [Link]
-
Interpretation of mass spectra. [Link]
-
Acetamide, N-(4-ethoxyphenyl)-N-hydroxy- - the NIST WebBook. [Link]
-
Acetamide, 2-methoxy-2-phenyl-N-[2-(4-chlorophenyl)ethyl]- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH. [Link]
-
Optimizing Synthesis with 4-Chloro-3-methoxyaniline: A Chemical Manufacturer's Perspective - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... - ResearchGate. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... - ResearchGate. [Link]
-
Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide - RSC Publishing. [Link]
Sources
- 1. jbiochemtech.com [jbiochemtech.com]
- 2. nbinno.com [nbinno.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. rsc.org [rsc.org]
- 7. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Chloro-3-ethoxyaniline
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of every compound, particularly those with nuanced hazard profiles like 4-Chloro-3-ethoxyaniline, is a critical determinant of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a procedural, in-depth framework for the safe and compliant disposal of 4-Chloro-3-ethoxyaniline, moving beyond a simple checklist to instill a foundational understanding of the "why" behind each step.
The Chemical Profile of 4-Chloro-3-ethoxyaniline: Understanding the "Why" of Cautious Disposal
4-Chloro-3-ethoxyaniline is a halogenated aromatic amine. This classification is key to understanding its disposal requirements. The presence of a chlorine atom designates it as a halogenated organic compound, which often necessitates specific disposal routes due to their potential to form persistent environmental pollutants if improperly handled.[1][2] The aniline functional group suggests potential toxicity, a characteristic common to many aromatic amines which can be harmful if inhaled, absorbed through the skin, or ingested.[3]
While a specific Safety Data Sheet (SDS) for 4-Chloro-3-ethoxyaniline was not located, data for the closely related analogue, 4-chloro-3-methoxyaniline, indicates that it is toxic if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[3] It is prudent to assume a similar hazard profile for 4-Chloro-3-ethoxyaniline.
Table 1: Hazard Profile and Key Data for 4-Chloro-3-ethoxyaniline Analogue (4-Chloro-3-methoxyaniline)
| Hazard Classification | Description | Source |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [3] |
| Eye Irritation | Causes serious eye irritation. | [3] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of 4-Chloro-3-ethoxyaniline, ensuring safety and compliance at each stage.
Phase 1: Pre-Disposal Preparation and Personal Protective Equipment (PPE)
-
Consult the Safety Data Sheet (SDS): Before handling any chemical for disposal, always review its SDS. For 4-Chloro-3-ethoxyaniline, in the absence of a specific SDS, consult the SDS for a close analogue like 4-chloro-3-methoxyaniline and your institution's general guidelines for halogenated aromatic amines.[3]
-
Don Appropriate PPE: Given the presumed toxicity, a comprehensive PPE ensemble is mandatory. This includes:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should be worn in addition to goggles.[3]
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling the solid material outside of a fume hood or if dusts are generated, a NIOSH-approved respirator is necessary.[4]
-
-
Work in a Ventilated Area: All handling of 4-Chloro-3-ethoxyaniline waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3]
Phase 2: Waste Segregation and Containerization
-
Designate a Halogenated Organic Waste Container: 4-Chloro-3-ethoxyaniline is a halogenated organic compound. It must be collected in a designated waste container for "Halogenated Organic Waste."[5][6][7] Never mix halogenated waste with non-halogenated waste streams, as this can complicate and significantly increase the cost of disposal.[2][6]
-
Select a Compatible Container: Use a container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, threaded cap is appropriate.[5] Ensure the container is clean and dry before adding any waste.
-
Properly Label the Waste Container: As soon as the first drop of waste is added, the container must be labeled. The label should include:
Phase 3: The Disposal Process
-
For Solid Waste:
-
Carefully sweep up solid 4-Chloro-3-ethoxyaniline, avoiding dust formation.[3]
-
Place the solid into the designated, labeled halogenated organic waste container.
-
-
For Solutions:
-
If dissolved in a non-halogenated solvent, the entire mixture is now considered halogenated waste and must be disposed of in the halogenated organic waste container.[5]
-
If dissolved in a halogenated solvent (e.g., dichloromethane), pour the solution carefully into the designated halogenated organic waste container.
-
-
For Contaminated Materials:
-
Any materials that have come into contact with 4-Chloro-3-ethoxyaniline, such as gloves, weighing paper, or absorbent pads used for a spill, are also considered hazardous waste.
-
Place these contaminated solids into a sealed bag and then into the solid hazardous waste container, clearly labeled with the chemical contaminant.
-
Phase 4: Storage and Final Disposal
-
Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[6] Store the container in a designated satellite accumulation area (SAA) that is in a cool, dry, and well-ventilated location.[2]
-
Segregate Incompatibles: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][9]
-
Arrange for Pickup: Once the container is full or you have no further need to accumulate this waste stream, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-3-ethoxyaniline.
Caption: Disposal workflow for 4-Chloro-3-ethoxyaniline.
What Not to Do: Avoiding Common Disposal Pitfalls
-
DO NOT dispose of 4-Chloro-3-ethoxyaniline down the drain. This is strictly prohibited for organic solvents and can lead to environmental contamination.[6]
-
DO NOT mix 4-Chloro-3-ethoxyaniline waste with non-halogenated organic waste. This complicates the disposal process and increases costs.[2][7]
-
DO NOT mix with incompatible chemicals. Based on general aniline incompatibility, avoid mixing with strong oxidizing agents like nitric acid or hydrogen peroxide, as this can lead to vigorous or violent reactions.[9]
-
DO NOT leave a waste container open or unlabeled. This is a significant safety and compliance violation.
By adhering to these detailed procedures, you ensure that the final chapter of your work with 4-Chloro-3-ethoxyaniline is written with the same commitment to safety, precision, and responsibility that guided your research.
References
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
-
University of California, Santa Cruz Environmental Health & Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
-
CPAChem. (2024). Safety Data Sheet: 4-Ethoxyaniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). ChemView. Retrieved from [Link]
-
Labkem. (2024). Safety Data Sheet: 4-Chloroaniline. Retrieved from [Link]
-
Loba Chemie. (2016). 4-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
University of Nevada, Reno Environmental Health & Safety. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
A Senior Application Scientist's Guide to Handling 4-Chloro-3-ethoxyaniline
Foreword: As a substituted aromatic amine, 4-Chloro-3-ethoxyaniline and its analogues present significant health risks that demand meticulous and informed handling procedures. This guide moves beyond a simple checklist to provide a deep, procedural framework grounded in chemical causality. Our objective is to empower you, our scientific colleagues, with the knowledge to operate safely, ensuring that both experimental integrity and personal health are held paramount.
Hazard Profile: Understanding the "Why"
4-Chloro-3-ethoxyaniline belongs to a class of compounds—chlorinated aromatic amines—notorious for their systemic toxicity. While specific data for this exact molecule may be limited, the known hazards of closely related compounds like 4-chloroaniline and other anilines provide a clear and authoritative basis for establishing stringent safety protocols.[1][2]
-
Acute Toxicity: Analogous compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Aromatic amines can be readily absorbed through the skin, making dermal contact a primary route of exposure.[4]
-
Carcinogenicity and Mutagenicity: Many substituted anilines are known or suspected carcinogens and mutagens.[1][2][5] This potential for long-term, severe health effects is the primary driver for mandating zero-exposure engineering controls and robust PPE.
-
Skin and Eye Damage: These compounds are typically irritants and can cause serious eye damage.[3] Furthermore, they can be skin sensitizers, meaning repeated contact may lead to an allergic reaction.[1][2]
-
Environmental Hazard: Chloroanilines are often very toxic to aquatic life with long-lasting effects, necessitating highly controlled disposal procedures.[1][2]
Core Protective Measures: A Multi-Layered Defense
Effective protection is not about a single piece of equipment but a holistic system, starting with engineering controls and supplemented by meticulously selected PPE.
Primary Control: The Chemical Fume Hood
All handling of 4-Chloro-3-ethoxyaniline—from weighing to solution preparation and reaction quenching—must be performed inside a certified chemical fume hood.[6][7] This is a non-negotiable first line of defense against inhaling toxic dust or vapors.
Secondary Control: Personal Protective Equipment (PPE)
The level of PPE should be matched to the specific task. The following table outlines the minimum requirements.
| Task/Scenario | Required Personal Protective Equipment | Causality and Rationale |
| Routine Handling (e.g., weighing, transfers, solution prep inside a fume hood) | Eye/Face: Chemical splash goggles.Gloves: Double-gloving with a nitrile inner glove and a thicker, chemical-resistant outer glove (e.g., butyl rubber, Viton).Body: Fully-buttoned laboratory coat, long pants, and closed-toe shoes. | Goggles provide superior protection from splashes over safety glasses. Aromatic amines can have short breakthrough times for single nitrile gloves; double-gloving provides an essential safety buffer.[7][8][9] Standard lab attire protects against incidental skin contact.[6] |
| High-Risk Operations (e.g., large-scale transfers, heating reactions, potential for pressure) | Eye/Face: Chemical splash goggles and a full-face shield.Gloves: Same as routine handling (double-gloving).Body: Chemical-resistant apron over a laboratory coat, long pants, and closed-toe shoes. | A face shield provides an additional layer of protection for the entire face from significant splashes or energetic reaction failures. The chemical-resistant apron protects the torso from larger volume spills. |
| Spill Cleanup (Small, contained spills) | Respiratory: A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges may be required depending on spill size and location.Eye/Face: Chemical splash goggles and a face shield.Gloves: Heavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton) over inner nitrile gloves.Body: Chemical-resistant suit or coveralls. | Cleanup operations occur outside the controlled environment of a fume hood, increasing the risk of inhalation. Enhanced body and hand protection is necessary for direct contact with the spilled material.[10][11] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, repeatable workflow is critical for minimizing exposure risk.
Step 1: Preparation and Pre-Handling
-
Designate an Area: Clearly mark the specific area within the fume hood where all work with 4-Chloro-3-ethoxyaniline will occur.
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is present and functional.
-
Verify Controls: Confirm the chemical fume hood is operational and has a current certification. Ensure the safety shower and eyewash station are unobstructed and have been recently tested.[4]
-
Don PPE: Put on all required PPE as outlined in the table above before handling the primary container.
Step 2: Handling the Chemical (Solid Form)
-
Weighing: Use a tared weigh boat or glassine paper on a balance inside the fume hood. Avoid creating airborne dust by handling the material gently.
-
Transfer: Carefully add the solid to the reaction vessel or beaker using a spatula. If transferring to a round-bottom flask with a narrow neck, use a powder funnel.
-
Dissolving: Add solvent slowly to the solid to avoid splashing.
Step 3: Post-Handling Decontamination
-
Clean Equipment: Decontaminate any reusable equipment (spatulas, funnels) that came into contact with the chemical. This typically involves rinsing with a suitable solvent (e.g., ethanol or acetone) directly into a designated hazardous waste container.
-
Wipe Surfaces: Wipe down the designated work area within the fume hood with a solvent-dampened towel. Dispose of the towel as solid hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron/lab coat, face shield, goggles, inner gloves. Never touch your face or personal items with gloved hands.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing all PPE.[3][6]
Emergency Protocol: Spill and Exposure Management
Rapid, correct responses to emergencies are critical.
Chemical Spill Response Workflow
The following workflow outlines the decision-making process for responding to a spill.
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. research.uga.edu [research.uga.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
